molecular formula C8H8ClNO3 B025548 2-(2-Chloro-6-nitrophenyl)ethanol CAS No. 102493-68-5

2-(2-Chloro-6-nitrophenyl)ethanol

Cat. No.: B025548
CAS No.: 102493-68-5
M. Wt: 201.61 g/mol
InChI Key: FLKQZNFLWOPRFX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5) is a high-value chemical building block with significant utility in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol, is characterized as a yellow to pale yellow solid . Its structural features—a chloro group, a nitro group, and a reactive ethanol side chain on the same aromatic ring—make it a versatile intermediate for constructing more complex molecules. Research Applications and Synthetic Versatility: • Chemical Synthesis Intermediate: This compound is primarily valued as a precursor in multi-step synthesis. The primary alcohol of the ethanol side chain can be readily oxidized to an aldehyde using reagents like Dess-Martin periodinane or to a carboxylic acid with stronger oxidants like potassium dichromate, providing access to (2-chloro-6-nitrophenyl)acetaldehyde or (2-chloro-6-nitrophenyl)acetic acid, respectively . • Functional Group Derivatization: The hydroxyl group serves as a key handle for further functionalization. It can undergo esterification with acyl chlorides or etherification via Williamson ether synthesis, enabling the creation of a diverse library of esters and ethers for structure-activity relationship (SAR) studies . Specifications and Handling: • Purity: Typically supplied at ≥95% purity . • Physical Data: Melting Point: 60-61 °C; Boiling Point: 50 °C at 0.2 Torr; Density: 1.404 g/cm³ . • Storage: To maintain stability, the compound should be stored sealed in dry conditions and under refrigeration (2-8°C) . • Safety: This compound requires careful handling. It carries the warning hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Note: This product is intended for research and development purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQZNFLWOPRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351462
Record name 2-(2-Chloro-6-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102493-68-5
Record name 2-(2-Chloro-6-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction

2-(2-Chloro-6-nitrophenyl)ethanol, identified by the CAS Number 102493-68-5 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a phenyl ring substituted with chloro, nitro, and hydroxyethyl groups, provides multiple reactive sites for molecular elaboration. This guide offers an in-depth exploration of its chemical and physical properties, detailed synthesis protocols, safety considerations, and its versatile applications as a pivotal building block for more complex molecules. The strategic arrangement of its functional groups makes it a valuable precursor in the development of novel pharmaceutical agents and other high-value chemical entities.[1]

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a yellow to pale yellow solid or a white powder.[1][2] Its stability is maintained when stored in dry, sealed conditions under refrigeration at 2-8°C.[1][3] A comprehensive summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 102493-68-5[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₃[1][4][5]
Molecular Weight 201.61 g/mol [1][4]
Appearance Yellow to pale yellow solid / White powder[1][2]
Melting Point 60-61 °C[1][3]
Boiling Point 50 °C at 0.2 Torr[1][3]
Density 1.404 g/cm³ (Predicted)[1][3][5]
pKa 14.49 ± 0.10 (Predicted)[3]
XLogP3 2.3[5]
InChI Key FLKQZNFLWOPRFX-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of this compound can be achieved through several strategic pathways. A highly effective and high-yield method involves a two-step sequence starting from 2-chloro-6-nitrotoluene. This approach is favored for its efficiency and control over the final product structure.

Method 1: Acylation-Reduction of 2-Chloro-6-nitrotoluene

This protocol first involves the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to generate the key intermediate, 2-chloro-6-nitroacetophenone, followed by a selective reduction of the ketone.

Step 1: Friedel-Crafts Acylation to 2-Chloro-6-nitroacetophenone

The causality behind this step lies in the electrophilic aromatic substitution reaction where the acetyl group is introduced onto the aromatic ring. A Lewis acid catalyst, such as aluminum chloride, is essential to activate the acetyl chloride, making it a potent electrophile. The reaction is typically performed in an inert solvent to control reactivity. Patented procedures for this acylation report yields in the range of 85–90%.[1]

  • Materials: 2-chloro-6-nitrotoluene, acetyl chloride, aluminum chloride (anhydrous), dichloromethane (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride to the cooled suspension while stirring.

    • Add a solution of 2-chloro-6-nitrotoluene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-nitroacetophenone.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Reduction to this compound

The critical aspect of this step is the selective reduction of the ketone carbonyl group without affecting the nitro group. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its mild nature, which preserves the nitro and chloro functionalities.[1]

  • Materials: 2-chloro-6-nitroacetophenone, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the 2-chloro-6-nitroacetophenone intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride portion-wise to the solution, ensuring the temperature remains below 10°C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

    • Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.

    • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.

    • The final product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Selective Ketone Reduction 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene Reagents1 Acetyl Chloride, AlCl₃, DCM 2-Chloro-6-nitrotoluene->Reagents1 Intermediate 2-Chloro-6-nitroacetophenone Reagents1->Intermediate Yield: 85-90% Reagents2 NaBH₄, Methanol Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Diagram 1: Two-step synthesis of this compound.

Key Chemical Transformations and Applications

This compound is a versatile intermediate primarily because its three distinct functional groups can be selectively manipulated. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

Reactions at the Hydroxyl Group

The primary alcohol is a key handle for functionalization.[1]

  • Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane, or to a carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid, using stronger oxidants such as potassium dichromate.[1]

  • Esterification & Etherification: It readily undergoes esterification with acyl chlorides or etherification via methods like the Williamson ether synthesis, enabling the creation of various esters and ethers.[1]

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine, yielding 2-(2-Amino-6-chlorophenyl)ethanol. This product is a valuable precursor for synthesizing heterocyclic compounds.[1]

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[1]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are robust for this conversion.[1]

Transformations cluster_hydroxyl Hydroxyl Group Reactions cluster_nitro Nitro Group Reduction Start This compound Aldehyde (2-Chloro-6-nitrophenyl)acetaldehyde Start->Aldehyde Mild Oxidation (e.g., Dess-Martin) CarboxylicAcid (2-Chloro-6-nitrophenyl)acetic acid Start->CarboxylicAcid Strong Oxidation (e.g., K₂Cr₂O₇) EstersEthers Diverse Esters & Ethers Start->EstersEthers Esterification / Etherification Amine 2-(2-Amino-6-chlorophenyl)ethanol Start->Amine Reduction (e.g., H₂, Pd/C or Fe/HCl)

Diagram 2: Key reaction pathways for this compound.

Safety and Handling

This compound requires careful handling by trained professionals in a well-ventilated laboratory setting.[1][4]

  • Hazard Statements: It is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] Some safety data sheets also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7]

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[6][9]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][6] Recommended storage temperature is 2-8°C.[1][3]

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined physicochemical properties and the synthetic accessibility via high-yield routes, such as the acylation-reduction of 2-chloro-6-nitrotoluene, make it a valuable asset for research and development. The ability to selectively modify its hydroxyl and nitro functionalities provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

  • CAS 102493-68-5 | this compound | MFCD00239018. Hoffman Fine Chemicals. [Link]

  • Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Method of preparing 2-chloro-6-nitro-benzonitrile.
  • This compound CAS NO.102493-68-5. LookChem. [Link]

Sources

"2-(2-Chloro-6-nitrophenyl)ethanol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis methodologies, key chemical transformations, and strategic applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 102493-68-5, is a bifunctional aromatic compound whose value lies in the strategic placement of its reactive moieties: a primary alcohol, a nitro group, and a chlorine atom on a benzene ring.[1] This specific arrangement of ortho-substituted chloro and nitro groups creates a unique electronic and steric environment, rendering the molecule a versatile precursor for a wide array of more complex molecular architectures.[1]

The compound typically presents as a yellow to pale yellow solid, a characteristic influenced by the chromophoric nitro group.[1] Its physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 102493-68-5[1][2][3]
Molecular Formula C₈H₈ClNO₃[1][2][4]
Molecular Weight 201.61 g/mol [1][2][3]
Appearance Yellow to pale yellow solid[1]
Melting Point 60-61 °C[1][3]
Boiling Point 50 °C @ 0.2 Torr[1][3]
Density 1.404 g/cm³[1][3]
Purity (Typical) ≥95%[1]
Storage 2-8°C, sealed, dry conditions[1][3]

Strategic Synthesis Methodologies

The synthesis of this compound is a prime example of controlled electrophilic aromatic substitution, where regioselectivity is paramount. The primary challenge is the precise installation of the nitro group ortho to the chlorine atom and meta to the ethyl alcohol side chain.

Primary Synthetic Pathway: Nitration of 2-Chlorophenethyl Alcohol

The most direct and commonly employed synthesis involves the nitration of 2-chlorophenethyl alcohol.[1] This reaction leverages the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the ethyl alcohol group is also weakly activating and ortho-, para-directing. The reaction must be carefully controlled to favor the formation of the desired 2,6-disubstituted isomer over other potential products.

Caption: Synthesis via nitration of 2-chlorophenethyl alcohol.

Experimental Protocol: Nitration of 2-Chlorophenethyl Alcohol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃) dropwise to the cooled sulfuric acid while stirring vigorously. The temperature must be strictly maintained below 10°C during this addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, dissolve 2-chlorophenethyl alcohol in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[3]

Key Chemical Transformations and Synthetic Utility

The true utility of this compound lies in the selective reactivity of its functional groups, which serve as handles for building molecular complexity.

Key_Transformations start This compound oxidation_aldehyde (2-Chloro-6-nitrophenyl)acetaldehyde start->oxidation_aldehyde Mild Oxidation (e.g., Dess-Martin) oxidation_acid (2-Chloro-6-nitrophenyl)acetic acid start->oxidation_acid Strong Oxidation (e.g., K₂Cr₂O₇) reduction_amine 2-(2-Amino-6-chlorophenyl)ethanol start->reduction_amine Nitro Reduction (e.g., Fe/HCl) derivatization Esters / Ethers (for SAR studies) start->derivatization Hydroxyl Derivatization (e.g., Acyl Halides)

Caption: Key synthetic transformations of the title compound.

A. Oxidation of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant.[1]

  • To Aldehyde: Mild conditions using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will yield (2-chloro-6-nitrophenyl)acetaldehyde.

  • To Carboxylic Acid: Stronger oxidants such as potassium dichromate (K₂Cr₂O₇) or Jones reagent (CrO₃ in acetone/H₂SO₄) will fully oxidize the alcohol to (2-chloro-6-nitrophenyl)acetic acid.[1]

B. Reduction of the Nitro Group

This is arguably the most critical transformation in the context of drug development. The reduction of the electron-withdrawing nitro group to an electron-donating amino group drastically alters the molecule's electronic properties and provides a nucleophilic site for further reactions. The product, 2-(2-amino-6-chlorophenyl)ethanol, is a key precursor for synthesizing various heterocyclic compounds.[1]

  • Setup: In a round-bottom flask, suspend this compound and iron (Fe) filings in a mixture of ethanol and water.

  • Acidification: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (HCl) dropwise. The HCl reacts with the iron to generate hydrogen in situ, which is the active reducing agent. The reaction is often vigorous and requires careful control.

  • Reaction and Monitoring: Maintain the reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude 2-(2-amino-6-chlorophenyl)ethanol can be purified by column chromatography or recrystallization.

C. Derivatization of the Hydroxyl Group

The hydroxyl group is a convenient point for derivatization, enabling the creation of chemical libraries for structure-activity relationship (SAR) studies.[1]

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) yields a diverse range of esters.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to generate ethers.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

  • Hazards: The compound is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2]

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

  • Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under dry conditions in a refrigerator at 2-8°C.[1][3]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. The ability to selectively manipulate the alcohol, the nitro group, and the aromatic ring allows chemists to access a broad range of complex molecules, particularly heterocyclic systems relevant to medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in their synthetic programs.

References

  • CAS 102493-68-5 | this compound | MFCD00239018. Hoffman Fine Chemicals. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

Sources

Spectroscopic Data of 2-(2-Chloro-6-nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(2-Chloro-6-nitrophenyl)ethanol, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a solid, often appearing as a yellow to pale yellow substance.[1] Its molecular structure, featuring a substituted aromatic ring with a chloro and a nitro group, as well as a primary alcohol functional group, makes it a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation and confirmation are paramount for its application in further chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Figure 1: Workflow for NMR Data Acquisition and Processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.8 - 7.4Multiplet3HAromatic protons (Ar-H)
~3.9Triplet2HMethylene protons (-CH₂-OH)
~3.2Triplet2HMethylene protons (Ar-CH₂-)
~2.0Singlet (broad)1HHydroxyl proton (-OH)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation:

  • Aromatic Protons (Ar-H): The signals in the downfield region (~7.4-7.8 ppm) are characteristic of protons attached to the aromatic ring. The electron-withdrawing effects of the chloro and nitro groups deshield these protons, causing them to resonate at a lower field. The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons.

  • Methylene Protons (-CH₂-OH and Ar-CH₂-): The two triplet signals correspond to the two methylene groups of the ethanol side chain. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom and appear at a lower field (~3.9 ppm) compared to the methylene protons attached to the aromatic ring (Ar-CH₂-) at ~3.2 ppm. The triplet splitting pattern indicates that each methylene group is adjacent to another methylene group.

  • Hydroxyl Proton (-OH): The broad singlet at around 2.0 ppm is characteristic of the hydroxyl proton. Its chemical shift can be variable and the peak is often broad due to chemical exchange and hydrogen bonding.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected.

Chemical Shift (δ) ppm Assignment
~148C-NO₂
~135C-Cl
~132Ar-C (quaternary)
~130, ~128, ~125Ar-CH
~60-CH₂-OH
~38Ar-CH₂-

Note: These are predicted chemical shifts and can vary.

Interpretation:

  • Aromatic Carbons: The signals in the range of ~125-148 ppm correspond to the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing nitro (C-NO₂) and chloro (C-Cl) groups are significantly deshielded and appear at the lowest fields (~148 and ~135 ppm, respectively). The other aromatic carbons, including the quaternary carbon attached to the ethanol side chain, resonate in the typical aromatic region.

  • Aliphatic Carbons: The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) is deshielded by the oxygen and appears around 60 ppm. The other methylene carbon (Ar-CH₂-) is found further upfield at approximately 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum of this compound is typically obtained using the KBr (potassium bromide) pellet method or as a thin film. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Figure 2: Workflow for IR Data Acquisition using the KBr Pellet Method.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)O-H stretchAlcohol (-OH)
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₂)
~1520N-O asymmetric stretchNitro (-NO₂)
~1350N-O symmetric stretchNitro (-NO₂)
~1600, ~1470C=C stretchAromatic ring
~1050C-O stretchPrimary alcohol
~750C-Cl stretchChloro group

Interpretation:

  • O-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

  • C-H Stretches: Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹.

  • Nitro Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1600-1470 cm⁻¹ region are typical for carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: The absorption around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

  • C-Cl Stretch: A band in the fingerprint region, around 750 cm⁻¹, is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Figure 3: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Data and Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Interpretation
201/203[C₈H₈ClNO₃]⁺Molecular ion (M⁺) peak with isotopic pattern for chlorine
166[M - Cl]⁺Loss of a chlorine atom
155[M - NO₂]⁺Loss of a nitro group
171[M - CH₂OH]⁺Cleavage of the C-C bond adjacent to the ring

Interpretation:

  • Molecular Ion Peak (M⁺): The molecular ion peak should appear at m/z 201, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 203 with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

  • Key Fragment Ions: Common fragmentation pathways for this molecule would involve the loss of the substituents. The loss of a chlorine atom would result in a fragment at m/z 166. The loss of the nitro group is also a common fragmentation for nitroaromatic compounds, leading to a peak at m/z 155. Alpha-cleavage of the ethanol side chain could lead to the loss of a CH₂OH radical, resulting in a fragment at m/z 171.

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl, nitro, and chloro), and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists utilizing this compound in their research and development endeavors.

References

Sources

A Technical Guide to the Solubility of 2-(2-Chloro-6-nitrophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Chloro-6-nitrophenyl)ethanol, a key building block in organic synthesis and medicinal chemistry.[1] In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's molecular structure and the fundamental principle of "like dissolves like." It is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, enabling laboratories to generate precise data tailored to their specific needs.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a yellow to pale yellow solid at room temperature.[1] Its structure is characterized by a substituted aromatic ring bearing a chloro group, a nitro group, and an ethanol side chain. This unique combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules.[1] The primary alcohol of the ethanol side chain can be readily oxidized to an aldehyde or a carboxylic acid, and the hydroxyl group itself is a key handle for derivatization through esterification or etherification.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and product yields.

  • Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility to isolate the target compound from impurities.

  • Formulation and Drug Delivery: In medicinal chemistry, the solubility of a compound and its intermediates directly impacts their bioavailability and the feasibility of developing effective drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Physical State Yellow to Pale Yellow Solid[1]
Melting Point 60-61 °C[2][3]
Boiling Point 50 °C at 0.2 Torr[2][3]
Density (Predicted) 1.404 ± 0.06 g/cm³[2]
pKa (Predicted) 14.49 ± 0.10[2]

Note: The melting point was determined from a solution of ethyl acetate and hexane, indicating solubility in these solvents.[2][3]

Predictive Solubility Analysis Based on Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a robust framework for predicting solubility. The molecular structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force. The nitro (-NO₂) group is also polar. These features suggest solubility in polar solvents.

  • Non-Polar Characteristics: The benzene ring and the chloro (-Cl) substituent contribute to the non-polar character of the molecule, suggesting solubility in non-polar solvents.

Based on this structural analysis, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative prediction of solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh to Medium The polar nitro group and the hydroxyl group can engage in dipole-dipole interactions with these solvents. The mention of ethyl acetate as a recrystallization solvent supports this prediction.[2][3] The solubility of similar nitrophenols in these solvents is also high.[4][5]
Non-Polar Hexane, TolueneMedium to Low The non-polar aromatic ring and chloro group will interact favorably with these solvents. The use of hexane in the recrystallization process suggests some degree of solubility.[2][3]
Halogenated Dichloromethane, ChloroformHigh These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. Similar nitrophenols show good solubility in these solvents.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following Isothermal Saturation Method is a reliable and widely used technique in research laboratories.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined gravimetrically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and syringes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation: Accurately weigh a clean, dry vial. Add an excess amount of this compound to the vial. An excess is ensured when undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled, leaving a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, dry vial. Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.

  • Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh empty vial prep2 Add excess solute prep1->prep2 prep3 Add known volume of solvent prep2->prep3 equil1 Seal vial and place in shaker at constant T prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw known volume of clear supernatant via syringe filter samp1->samp2 anal1 Transfer to a pre-weighed vial samp2->anal1 anal2 Evaporate solvent anal1->anal2 anal3 Weigh vial with dry residue anal2->anal3 anal4 Calculate solubility anal3->anal4

Caption: Isothermal Saturation Method Workflow.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough analysis of its molecular structure provides a strong predictive basis for its behavior in a range of common organic solvents. The compound is anticipated to exhibit high solubility in polar protic and halogenated solvents, with moderate to low solubility in non-polar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a robust and reliable experimental protocol. By combining predictive analysis with empirical determination, researchers can confidently select and utilize appropriate solvent systems to optimize their synthetic, purification, and formulation endeavors involving this versatile chemical intermediate.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 102493-68-5 | this compound | MFCD00239018. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]

  • This guide references general laboratory procedures for solubility determination.

Sources

An In-depth Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Chemical Synthesis and Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is often defined by its structural functionality and synthetic versatility. 2-(2-Chloro-6-nitrophenyl)ethanol, a substituted phenylethanol derivative, represents a quintessential example of such a high-value building block. With a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , this pale yellow solid is distinguished by a unique constellation of functional groups: a primary alcohol, a nitro group, and a chlorine atom, all strategically positioned on an aromatic scaffold.[1]

This trifecta of reactive sites—the hydroxyl group for derivatization, the nitro group for reduction to a key amine, and the chloro-substituted aromatic ring for various cross-coupling reactions—renders it an exceptionally versatile precursor for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of heterocyclic compounds and in the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, which are foundational to modern drug discovery programs.[1] This guide provides an in-depth exploration of the synthesis, structural characterization, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The structure and formal naming of the topic compound are established as follows:

  • Common Name : this compound

  • IUPAC Name : this compound

  • CAS Number : 102493-68-5[1][2]

  • Molecular Formula : C₈H₈ClNO₃[2]

  • InChI Key : FLKQZNFLWOPRFX-UHFFFAOYSA-N[1]

The molecular structure features a benzene ring substituted at positions 1, 2, and 6. A 2-hydroxyethyl group is attached to C1, a chlorine atom to C2, and a nitro group to C6.

Caption: Chemical structure of this compound.

Synthesis Strategies: Rationale and Optimization

The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by factors such as starting material availability, desired scale, and safety considerations.

Method 1: Electrophilic Nitration of 2-Chlorophenethyl Alcohol

This is a direct and common approach based on electrophilic aromatic substitution.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product SM 2-Chlorophenethyl Alcohol Reagent HNO₃ / H₂SO₄ SM->Reagent Nitration Condition < 10 °C Slow Addition Reagent->Condition Product This compound Condition->Product Forms

Caption: Workflow for the synthesis via nitration.

Causality and Experimental Insight: The hydroxyl group of the ethanol side chain is an activating, ortho-, para-director. However, the chlorine atom is a deactivating, yet also ortho-, para-director. The concerted effect directs the incoming nitro group. To achieve the desired 2,6-disubstitution pattern, careful control of reaction conditions is critical. The reaction must be maintained at a low temperature (typically below 10°C) to prevent over-nitration and oxidation of the alcohol side chain.[1] Slow, controlled addition of the nitrating mixture (concentrated nitric and sulfuric acids) is paramount to manage the exothermic nature of the reaction and improve the regioselectivity, with reported yields in the 60-70% range under optimized conditions.[1]

Method 2: Two-Step Synthesis from 2-Chloro-6-nitrotoluene

An alternative strategy involves building the ethanol side chain onto a pre-functionalized aromatic ring.

  • Friedel-Crafts Acylation: 2-Chloro-6-nitrotoluene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate, 2-chloro-6-nitroacetophenone.[1]

  • Selective Reduction: The carbonyl group of the acetophenone intermediate is then selectively reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. For enhanced selectivity, particularly on a large scale, catalytic hydrogenation (e.g., using a Raney nickel catalyst) can be employed to reduce the ketone while preserving the nitro and chloro functionalities.[1] This route often provides high overall yields, with the acylation step reportedly reaching 85-90%.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its handling, characterization, and application.

Physical Properties
PropertyValueReference
Physical StateYellow to pale yellow solid[1]
Melting Point60-61 °C[1]
Boiling Point50 °C at 0.2 Torr[1]
Density~1.404 g/cm³ (Predicted)[1]
Storage2-8°C, sealed in dry conditions[1]
Structural Elucidation: Interpreting the Spectroscopic Signature

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.[3][4]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl side-chain protons.

  • Aromatic Region (δ 7.4-7.9 ppm): Three protons on the highly substituted, electron-deficient ring will appear in this region. They would likely present as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of aromatic systems.

  • Methylene Protons (-CH₂-Ar, δ ~3.2-3.4 ppm): The two protons adjacent to the aromatic ring would appear as a triplet.

  • Methylene Protons (-CH₂-OH, δ ~3.9-4.1 ppm): The two protons adjacent to the hydroxyl group would also appear as a triplet.

  • Hydroxyl Proton (-OH, δ ~1.8-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz): The carbon spectrum will display eight unique signals.

  • Aromatic Carbons (δ ~125-150 ppm): Six signals are expected. The carbons directly bonded to the electron-withdrawing chloro (C-Cl) and nitro (C-NO₂) groups will be the most deshielded (further downfield).

  • Aliphatic Carbons: The -CH₂-Ar carbon would appear around δ 38-42 ppm, while the -CH₂-OH carbon would be further downfield around δ 60-63 ppm due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy (Predicted, KBr pellet, cm⁻¹): The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-O Stretch (Asymmetric): A strong, sharp peak around 1520-1550 cm⁻¹.

  • N-O Stretch (Symmetric): A strong, sharp peak around 1340-1370 cm⁻¹.

  • C-O Stretch: A peak in the 1050-1150 cm⁻¹ region.

  • C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the entire ethanol side chain, and cleavages related to the nitro group.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the independent and selective reactivity of its three primary functional domains.

G Core This compound FG_OH Primary Alcohol (-OH) Core->FG_OH FG_NO2 Nitro Group (-NO₂) Core->FG_NO2 FG_Ring Aromatic Ring (-Cl) Core->FG_Ring Ox_Aldehyde Oxidation to Aldehyde FG_OH->Ox_Aldehyde Ox_Acid Oxidation to Carboxylic Acid FG_OH->Ox_Acid Ester Esterification FG_OH->Ester Ether Etherification FG_OH->Ether Red_Amine Reduction to Amine FG_NO2->Red_Amine

Caption: Key reaction pathways for the core molecule.

Transformations of the Ethanol Side Chain
  • Oxidation to Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are highly effective for this transformation, yielding (2-chloro-6-nitrophenyl)acetaldehyde.[1]

  • Oxidation to Carboxylic Acid: Stronger oxidants, such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under acidic conditions, will fully oxidize the primary alcohol to the corresponding (2-chloro-6-nitrophenyl)acetic acid.[1]

  • Esterification: The hydroxyl group readily reacts with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. This is a robust method for creating ester libraries for SAR studies.[1]

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, provides a route to various ether derivatives.[1]

Modification of the Nitro Group
  • Reduction to Amine: This is arguably the most significant transformation in the context of drug development. The strongly electron-withdrawing nitro group can be cleanly reduced to a strongly electron-donating amino group (-NH₂), yielding 2-(2-amino-6-chlorophenyl)ethanol. This conversion dramatically alters the electronic properties of the molecule and provides a nucleophilic handle for further synthesis, particularly for the construction of nitrogen-containing heterocycles.

    • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas.[5]

    • Metal/Acid Reduction: Classic and robust methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The Bechamp reduction (Fe/HCl) is a common and cost-effective choice.[1]

Applications in Drug Development

While not a final drug itself, this compound is a key starting material and structural motif in the synthesis of pharmaceutically active compounds. The reduction of the nitro group to an aniline is a gateway to numerous heterocyclic scaffolds that are prevalent in medicinal chemistry.

For instance, substituted 2-aminophenylethanol derivatives are precursors to various classes of compounds, including potential anticancer agents. The synthesis of IGF-1 receptor inhibitors, a target in cancer therapy, has utilized chiral chlorophenylethanol intermediates.[6] The ability to generate complexity from a relatively simple starting material makes it an asset in discovery chemistry, where rapid synthesis of analog libraries is crucial for lead optimization.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound via Nitration
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorophenethyl alcohol (1 equiv.) to concentrated sulfuric acid (3-4 equiv.) while cooling in an ice-salt bath to maintain a temperature of 0-5°C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.1 equiv.) in a separate flask, pre-cooled to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the alcohol over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Workup: After the addition is complete, stir the mixture for an additional hour at 0-5°C. Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Oxidation to (2-Chloro-6-nitrophenyl)acetaldehyde using Dess-Martin Periodinane (DMP)
  • Setup: To a solution of this compound (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.2 equiv.) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution in vacuo. The resulting crude aldehyde is often used directly or can be purified by silica gel chromatography if necessary.

Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Reaction: Shake or stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-6-chlorophenyl)ethanol, which can be purified by crystallization or chromatography.

Safety and Handling

This compound requires careful handling. It is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. This product is intended for research and development purposes only.

Conclusion

This compound stands out as a strategically important and versatile intermediate in organic synthesis. Its unique arrangement of functional groups provides multiple handles for a wide array of chemical transformations, enabling the efficient construction of complex molecules. The ability to convert the nitro group into a nucleophilic amine is particularly valuable, opening pathways to diverse heterocyclic systems of interest in drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in the development of novel chemical entities.

References

  • The Royal Society of Chemistry. (2021). Supplementary Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones in water with a recyclable catalyst. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 102493-68-5 | this compound | MFCD00239018. Retrieved from [Link]

  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-6-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
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  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]

  • ResearchGate. (2025). Environmentally Benign Un-Catalyzed Esterification of Alcohols under Solvent-Free Condition Using Acetyl Chloride: An Experimental Investigation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(o-nitrophenyl)-ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-chloro-6-nitro-benzonitrile.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloroethanol. Retrieved from [Link]

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  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.102493-68-5. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanol, 2,2,2-trichloro-. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

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  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. Synthesis with Florencio Zaragoza. Retrieved from [Link]

  • Wiley Online Library. (2025). Alcohol and Carbonyl Redox Reactions in Electrochemical Organic Synthesis. Retrieved from [Link]

  • PubMed. (2020). Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-(2-Chloro-6-nitrophenyl)ethanol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Chloro-6-nitrophenyl)ethanol (CAS No. 102493-68-5), a key chemical intermediate in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its physical and chemical properties, synthetic routes, and chemical reactivity, supported by established scientific principles and methodologies.

Introduction and Molecular Overview

This compound is a substituted aromatic alcohol that serves as a valuable building block in the synthesis of more complex molecular architectures.[1] Its structure, featuring a phenyl ring substituted with a chloro group, a nitro group, and an ethanol side chain, provides multiple reactive sites for chemical modification.[1] This trifunctional nature makes it a versatile precursor for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of various heterocyclic compounds.[1]

The strategic placement of the chloro and nitro groups ortho to each other and to the ethanol side chain significantly influences the molecule's electronic properties and reactivity. The strongly electron-withdrawing nitro group and the deactivating, yet ortho-, para-directing chloro group create a unique electronic environment on the aromatic ring.[1]

Physical and Chemical Properties

The compound is typically supplied as a yellow to pale yellow solid with a purity of 95% or greater.[1][2] Proper handling and storage are crucial for maintaining its stability; it should be stored in a sealed container under dry conditions and refrigerated at 2-8°C.[1][2]

Table 1: Physical and Chemical Data for this compound
PropertyValueSource(s)
CAS Number 102493-68-5[1][2][3]
Molecular Formula C₈H₈ClNO₃[1][2][3]
Molecular Weight 201.61 g/mol [1][2][3]
Appearance Yellow to pale yellow solid[1][2]
Melting Point 60-61 °C[1][2][4]
Boiling Point 50 °C at 0.2 Torr; 311.4 °C at 760 mmHg[1][2][3][4]
Density 1.404 g/cm³[1][3][4]
Refractive Index 1.595[2][3]
Topological Polar Surface Area 66 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Spectroscopic Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the substituted phenyl ring will appear in the aromatic region. The two aliphatic protons of the ethanol side chain (the methylene group adjacent to the ring and the methylene group bearing the hydroxyl group) will also be present, along with a signal for the hydroxyl proton.[1]

  • ¹³C NMR: The carbon NMR spectrum is anticipated to display eight unique signals, corresponding to the six aromatic carbons and the two carbons of the ethanol side chain. The carbons directly bonded to the electron-withdrawing chloro and nitro groups are expected to be significantly deshielded, appearing at higher chemical shifts (further downfield).[1]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:[1]

  • O-H Stretch: A broad band in the high-frequency region, typically around 3500-3200 cm⁻¹, characteristic of the alcohol's hydroxyl group.[1]

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Strong, characteristic absorptions in the mid-frequency range, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.[1]

  • C-O Stretch: A strong band in the fingerprint region, typically around 1260-1000 cm⁻¹.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Nitration of 2-Chlorophenethyl Alcohol

A common and direct approach is the electrophilic aromatic substitution (nitration) of 2-chlorophenethyl alcohol.[1] The causality behind this method lies in the directing effects of the chloro substituent, which, despite being deactivating, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.

Caption: Synthetic route via nitration.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-chlorophenethyl alcohol in a suitable solvent.

  • Temperature Control: Maintain the reaction temperature below 10°C using an ice bath. This is critical to minimize side reactions, such as oxidation of the ethanol side chain.[1]

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) dropwise to the alcohol solution with vigorous stirring. The slow addition helps to control the exothermic reaction and improve the yield of the desired isomer.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound, with reported yields in the range of 60-70% under optimized conditions.[1]

Synthesis via Reduction of a Ketone Intermediate

An alternative two-step method involves the synthesis of an intermediate, 2-chloro-6-nitroacetophenone, followed by its selective reduction.[1]

Caption: Two-step synthesis via a ketone intermediate.

This route can offer high yields, reportedly in the 85-90% range for the acylation step.[1] The subsequent reduction of the ketone must be selective to avoid reducing the nitro group. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose.[1]

Chemical Reactivity and Synthetic Utility

The versatility of this compound stems from the reactivity of its two primary functional groups: the hydroxyl group and the nitro group.

Reactions at the Ethanol Side Chain

The primary alcohol is a key handle for further molecular elaboration.

  • Oxidation to Aldehyde: Partial oxidation to the corresponding aldehyde, 2-(2-chloro-6-nitrophenyl)acetaldehyde, can be achieved using mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). These reagents are chosen for their ability to halt the oxidation at the aldehyde stage without significant over-oxidation.[1]

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate in acidic conditions, will fully oxidize the primary alcohol to the carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid.[1]

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids, and etherification via methods like the Williamson ether synthesis.[1]

Reduction of the Aromatic Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.[1] This opens up a new range of synthetic possibilities.

Sources

Navigating the Synthesis and Handling of 2-(2-Chloro-6-nitrophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Moiety and Its Potential

2-(2-Chloro-6-nitrophenyl)ethanol, with CAS Number 102493-68-5, is a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a trifunctionalized aromatic ring with chloro, nitro, and ethanol groups, presents a versatile scaffold for the development of more complex molecules.[1] The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, while the hydroxyl group itself serves as a key handle for derivatization through esterification or etherification.[1] These characteristics make it a precursor for creating diverse molecular libraries for structure-activity relationship (SAR) studies.[1] While research has suggested that structurally similar compounds may exhibit antimicrobial and anticancer properties, it is imperative for researchers to recognize that this compound is intended for research and development purposes only and must be handled with a comprehensive understanding of its associated hazards.[1][2] All chemical products, including this one, should be treated as having unknown hazards and toxicity until proven otherwise.[3]

Section 1: Chemical & Physical Profile

A thorough understanding of a compound's physical properties is the foundation of its safe and effective use in a laboratory setting. This data informs storage, handling, and reaction parameter decisions.

PropertyValueSource
CAS Number 102493-68-5[1][4]
Molecular Formula C₈H₈ClNO₃[1][4]
Molecular Weight 201.61 g/mol [1][4]
Appearance Yellow to pale yellow solid[1]
Melting Point 60-61 °C[1][5]
Boiling Point 50 °C at 0.2 Torr[1][5]
Density ~1.404 g/cm³ (Predicted)[1][5]
Storage Temperature 2-8°C (Refrigerated)[1][3]

Section 2: Hazard Identification and Toxicological Assessment

While a complete toxicological profile for this compound is not publicly available, the known hazard classifications and the general risks associated with nitroaromatic compounds necessitate a cautious and well-informed approach. The United States Environmental Protection Agency (USEPA) has designated many nitroaromatic compounds as "Priority Pollutants" due to their potential toxicity.[6]

Known GHS Hazard Classifications

This compound is known to carry the following GHS hazard statements:

  • H317: May cause an allergic skin reaction. [1] This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response such as a rash or inflammation.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes is likely to cause significant, but reversible, irritation and damage.

Inferred and Class-Associated Hazards

The broader class of nitroaromatic compounds is associated with a range of health and environmental hazards.[6][7] While not specifically documented for this compound, researchers must consider these potential risks:

  • Toxicity: Overexposure to various nitroaromatic compounds can lead to health issues, including organ damage and neurological disorders.[6]

  • Environmental Hazard: Nitroaromatic compounds are recognized as potent environmental contaminants in soil and water, often exhibiting resistance to natural degradation.[6][7] Their injudicious handling and disposal contribute to ecological hazards.[6]

  • Explosive Potential: While not all nitroaromatics are explosive, the presence of the nitro group warrants caution. Some dinitro and trinitro compounds are known to be shock-sensitive and explosive.[4]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when handling this compound. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work procedures should be organized to minimize exposure.[8]

  • Safety Equipment: The laboratory must be equipped with easily accessible safety showers and eyewash stations.[9] Their locations should be known to all personnel.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is critical.[10][11]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[12] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, should be worn at all times.[7] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[12] For prolonged or immersive contact, consult the glove manufacturer's resistance guide.

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex) should be worn and kept fully buttoned.[12]

  • Body and Foot Protection: Full-length pants and closed-toe, closed-heel shoes are required.[12] Avoid fabrics like polyester or acrylic which can melt if ignited.[12]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[11][13] Respirator use requires a formal program including fit-testing and training.[12]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Waste & Storage A 1. Review SDS & SOPs B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Fume Hood & Spill Kit B->C D 4. Retrieve from 2-8°C Storage C->D E 5. Weigh Solid in Fume Hood D->E F 6. Perform Reaction in Fume Hood E->F G 7. Clean Equipment & Decontaminate Area F->G J 10. Return Stock to 2-8°C Storage H 8. Segregate Waste (Nitroaromatic) G->H I 9. Label Waste Container Clearly H->I

Caption: Workflow for handling this compound.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for safety and experimental reproducibility.

Storage Protocol
  • Upon receipt, verify the integrity of the container seal.

  • Store the compound in its original, tightly sealed container.[8]

  • Place the container in a designated refrigerator maintained at 2-8°C.[1]

  • The storage area should be dry and well-ventilated.

  • Do not store with incompatible materials, such as strong oxidizing agents.[8]

Spill Response Protocol
  • Immediate Action: Alert all personnel in the immediate area and evacuate if necessary.[2] Eliminate all sources of ignition.[4]

  • Assess the Spill: Determine the size and nature of the spill. For large or unmanageable spills, evacuate and contact the institutional Environmental Health & Safety (EHS) office.

  • Containment (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if dust is present.[2]

    • Contain the spill using a non-combustible absorbent material like sand, vermiculite, or diatomite.[2][8]

    • Carefully collect the absorbed material and spilled solid using non-sparking tools.

  • Cleanup and Disposal:

    • Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.[2][8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

    • Do not wash nitroaromatic compounds down the drain.[4]

Waste Disposal Protocol
  • All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[8]

  • Collect waste in designated, clearly labeled containers for toxic and/or flammable compounds. The label must include the chemical name and relevant hazard symbols.[8]

  • Store waste containers in a well-ventilated, secondary containment area until they can be collected by a licensed hazardous waste disposal contractor.[4]

Section 5: Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[14] Always have the Safety Data Sheet (or this guide) available for emergency responders.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[15][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention, regardless of the apparent severity.[16]
Skin Contact Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while rinsing.[15][17] Use a safety shower for large area exposures.[15] Wash the skin with mild soap and water.[15] If an allergic reaction or irritation persists, seek medical attention.[17]
Inhalation Move the exposed person to fresh air at once.[17] If breathing is difficult or has stopped, provide respiratory support (e.g., artificial respiration) and seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. Contact a poison control center or seek immediate medical attention.[15]
Logical Flow of Emergency Response

EmergencyResponse cluster_actions Immediate Actions A Exposure Occurs B ALERT others & ensure scene is safe A->B C Remove from Source (Move to fresh air) B->C D Flush with Water (Eyes/Skin for 15+ min) B->D E Remove Contaminated Clothing B->E F Seek Professional Medical Attention C->F D->F E->F G Provide SDS/Chemical Information to Responders F->G

Caption: Emergency response flowchart for chemical exposure.

Conclusion

This compound is a potent synthetic building block, but its utility is matched by its potential hazards. As a skin sensitizer, a serious eye irritant, and a member of the nitroaromatic class of compounds, it demands respect and meticulous handling. By integrating the principles of engineering controls, rigorous adherence to personal protective equipment standards, and well-defined operational protocols, researchers can safely harness the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • ECHA. Nitrobenzene - Registration Dossier. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • ChemBK. 2-(2-Chloro-6-nitrophenyl)ethanol_化工百科. [Link]

  • Hoffman Fine Chemicals. CAS 102493-68-5 | this compound | MFCD00239018. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

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  • Trimaco. Essential Chemical PPE. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • Australian Industrial Chemicals Introduction Scheme. Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the stability and optimal storage conditions for 2-(2-Chloro-6-nitrophenyl)ethanol (CAS No. 102493-68-5). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data with field-proven insights to ensure the integrity, purity, and safety of this versatile chemical intermediate.

Introduction: The Chemical Utility and the Imperative for Stability

This compound is a valuable building block in synthetic organic chemistry and medicinal research.[1] Its molecular structure, featuring a primary alcohol, a nitro group, and a chlorine atom on a phenyl ring, offers multiple reaction sites for constructing more complex molecules.[1] The reliability of any synthetic route hinges on the quality of its starting materials. Therefore, a deep understanding of the stability profile of this compound is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility of experimental outcomes, the safety of laboratory personnel, and the preservation of the compound's purity over time. This guide outlines the intrinsic chemical liabilities of the molecule and provides a robust framework for its proper storage, handling, and stability assessment.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for its correct handling and storage. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 102493-68-5[1][2]
Molecular Formula C₈H₈ClNO₃[1][2]
Molecular Weight 201.61 g/mol [1][2]
Appearance Yellow to pale yellow solid[1][2]
Melting Point 60-61 °C[1][2]
Boiling Point 50 °C at 0.2 Torr[1][2]
Density ~1.404 g/cm³[1][2]
Purity (Typical) ≥95% - 99%[1][3]

Chemical Stability and Potential Degradation Pathways

While stable under recommended storage conditions, the multifunctionality of this compound makes it susceptible to degradation through several pathways if stored or handled improperly.[4][5] The primary sites of reactivity are the ethanol side chain and the nitro group.

Oxidation of the Ethanol Moiety

The primary alcohol is the most probable site of oxidative degradation. Exposure to oxidizing agents or even atmospheric oxygen over extended periods, potentially accelerated by light or heat, can lead to the formation of corresponding aldehydes or carboxylic acids.[1] This is a critical consideration, as such impurities can interfere with subsequent synthetic steps.

Reactions Involving the Hydroxyl Group

The hydroxyl group is nucleophilic and can participate in reactions such as esterification and etherification.[1] Consequently, the compound is incompatible with reactive acylating agents (e.g., acyl chlorides) and conditions conducive to ether formation (e.g., strong bases and alkyl halides) during storage.

Reduction of the Nitro Group

Nitroaromatic compounds are susceptible to reduction, which converts the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be initiated by catalytic hydrogenation, certain metals, or strong reducing agents. The potential for such degradation underscores the need to avoid storage with incompatible reducing agents.

Photolytic and Thermal Degradation

Many nitroaromatic compounds exhibit sensitivity to light, which can catalyze degradation reactions.[6] Although specific photostability data for this compound is not widely published, it is a best practice to protect it from light.[7] The specified boiling point under high vacuum suggests that the compound may have limited thermal stability at atmospheric pressure and could decompose upon strong heating.[1][2]

The potential degradation pathways are illustrated in the diagram below.

G cluster_main Potential Degradation Pathways main This compound aldehyde (2-Chloro-6-nitrophenyl)acetaldehyde main->aldehyde Mild Oxidation amine 2-(2-Amino-6-chlorophenyl)ethanol main->amine Reduction acid (2-Chloro-6-nitrophenyl)acetic acid aldehyde->acid Further Oxidation

Caption: Potential chemical degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the chemical integrity and ensure the safety of the handler, the following storage and handling protocols are mandatory.

Optimal Storage Conditions

Adherence to specific storage conditions is the most effective strategy for preserving the compound's stability.

ParameterRecommendationRationale and Source(s)
Temperature Refrigerate at 2-8°C.To minimize thermal degradation and slow down potential oxidative processes.[1][2]
Atmosphere Store in a tightly sealed container under a dry atmosphere.Prevents exposure to moisture and atmospheric oxygen, which can promote degradation.[1][2][3][7]
Light Protect from light. Store in an opaque or amber container.Nitroaromatic compounds can be photosensitive; this prevents photolytic degradation.[7]
Ventilation Store in a well-ventilated area.General safety practice for chemical storage.[7]
Incompatible Materials

To prevent unintended reactions and degradation, avoid storing this compound with the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates).[8]

  • Strong Reducing Agents: (e.g., hydrides, catalytic metals).

  • Strong Acids and Bases. [1]

  • Acyl Halides and Anhydrides. [1]

Safe Handling Procedures

Due to its hazard profile, strict adherence to safety protocols during handling is essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][8]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][8]

  • Hygiene Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

  • Spill Response: In case of a spill, collect the material mechanically, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][8]

Framework for a Comprehensive Stability Study

For applications in drug development and manufacturing, a formal stability testing program is necessary to establish a re-test period or shelf life, as guided by ICH Q1A(R2) principles.[9][10]

Study Design

A robust stability study involves both long-term (real-time) and accelerated conditions to predict the effects of storage over time.[10][11]

Study TypeStorage ConditionMinimum DurationTesting Time PointsPurpose
Long-Term (Real-Time) 2-8°C24-36 Months0, 3, 6, 9, 12, 18, 24, 36 monthsTo establish the re-test period under recommended storage.[11]
Accelerated 25°C / 60% RH6 Months0, 3, 6 monthsTo identify potential degradation products and assess the impact of short-term excursions from recommended storage.[10]
Forced Degradation Acid/Base Hydrolysis, Oxidation, Photolytic, Thermal StressVariableAs neededTo elucidate degradation pathways and validate the stability-indicating nature of the analytical method.
Analytical Methodology

The core of a stability study is a validated, stability-indicating analytical method capable of separating the intact compound from its potential degradation products.

  • Primary Technique (Purity and Degradation): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile and water gradient, buffered with a modifier like formic or phosphoric acid for improved peak shape.[12]

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the structural elucidation of any significant degradation products observed during accelerated or forced degradation studies.

  • Other Tests: Physical appearance (color, form) should be monitored at each time point.

The workflow for a typical stability study is depicted below.

G cluster_workflow Stability Study Workflow cluster_storage Storage Conditions cluster_analysis Analytical Testing start Receive Compound Batch (Time 0 Analysis) long_term Long-Term Study (2-8°C) start->long_term accelerated Accelerated Study (25°C/60% RH) start->accelerated pull Pull Samples at Scheduled Time Points long_term->pull accelerated->pull hplc HPLC Analysis (Assay, Purity, Impurities) pull->hplc appearance Visual Appearance pull->appearance eval Data Evaluation & Trend Analysis hplc->eval appearance->eval report Establish Re-Test Period & Final Report eval->report

Caption: A generalized workflow for conducting a stability study on a chemical intermediate.

Conclusion

The chemical integrity of this compound is reliably maintained when stored under refrigerated (2-8°C), dry, and dark conditions in a tightly sealed container.[1][2] Its primary liabilities include oxidation of the ethanol side chain and potential reactivity of the nitro group. By implementing the stringent storage, handling, and testing protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation, ensure the validity of their results, and maintain a safe laboratory environment.

References

  • Safety Data Sheet . Angene Chemical. [Link]

  • Safety Data Sheet: 2-(4-Nitrophenyl)ethanol . Chemos GmbH & Co.KG. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) . European Commission. [Link]

  • CAS 102493-68-5 | this compound . Hoffman Fine Chemicals. [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography . Environmental Protection Agency. [Link]

  • Safety data sheet: Ethanol . Carl ROTH. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]

  • This compound CAS NO.102493-68-5 . LookChem. [Link]

  • Ethanol Degradation | Pathway . PubChem - NIH. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . CSWAB.org. [Link]

  • Stability Testing of Pharmaceutical Products . ResearchGate. [Link]

  • Safety Data Sheet: Ethanol . Carl ROTH. [Link]

  • Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method . ResearchGate. [Link]

  • 2-(2-Nitrophenyl)ethanol . SIELC Technologies. [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . PubMed. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms . Paho.org. [Link]

  • Analytical Methods . Japan International Cooperation Agency. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite . MDPI. [Link]

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  • Stability testing overview for Pharmaceutical products . GMP SOP. [Link]

  • ethanol degradation II | Pathway . PubChem - NIH. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5) is a valuable chemical intermediate characterized by its trifunctionalized aromatic core, comprising chloro, nitro, and hydroxyethyl substituents.[1] This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis, particularly as a precursor for a variety of heterocyclic compounds and more complex molecular architectures.[1] The presence of a reactive primary alcohol, an electron-withdrawing nitro group, and a halogen offers multiple sites for chemical modification, enabling its use in the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the most established synthetic pathway to this compound, delves into the chemical principles guiding the synthesis, and offers detailed experimental protocols.

While the precise initial discovery and first reported synthesis of this compound are not prominently documented in widely accessible scientific literature, its synthesis logically follows established and robust organic chemistry principles. The most coherent and high-yielding synthetic strategy proceeds through a two-step sequence starting from 2-chloro-6-nitrotoluene. This pathway is outlined below and will be the focus of this technical guide.

Physicochemical Properties

PropertyValueSource
CAS Number 102493-68-5[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance Yellow to pale yellow solid[1]
Melting Point 60-61 °C[1]
Boiling Point 50 °C at 0.2 Torr[1]
Density 1.404 g/cm³[1]

Recommended Synthetic Pathway

The most logical and efficient synthesis of this compound is a two-step process. This involves the initial Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to form the key intermediate, 2-chloro-6-nitroacetophenone. This is followed by the selective reduction of the ketone functionality to the corresponding primary alcohol.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Ketone Reduction A 2-Chloro-6-nitrotoluene C 2-Chloro-6-nitroacetophenone A->C AlCl₃ B Acetyl Chloride B->C D 2-Chloro-6-nitroacetophenone E This compound D->E NaBH₄, Ethanol

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-6-nitroacetophenone via Friedel-Crafts Acylation

Theoretical Framework

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this specific synthesis, 2-chloro-6-nitrotoluene is reacted with acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of acetyl chloride, making it a better leaving group and facilitating the formation of the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-chloro-6-nitrotoluene. The existing substituents on the ring direct the position of the incoming acyl group. The final step is the deprotonation of the intermediate carbocation to restore aromaticity. A patented procedure for a similar acylation reports high yields in the range of 85-90%.[1]

G cluster_0 Mechanism of Friedel-Crafts Acylation reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Formation of Electrophile intermediate Sigma Complex (Carbocation Intermediate) acylium->intermediate Electrophilic Attack aromatic 2-Chloro-6-nitrotoluene (Nucleophile) aromatic->intermediate product 2-Chloro-6-nitroacetophenone intermediate->product Deprotonation

Caption: Mechanism of the Friedel-Crafts acylation step.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chloro-6-nitrotoluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 2-chloro-6-nitrotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-nitroacetophenone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of this compound via Ketone Reduction

Theoretical Framework

The second step involves the selective reduction of the ketone functional group in 2-chloro-6-nitroacetophenone to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that will selectively reduce aldehydes and ketones without affecting the nitro group or the chloro-substituent.[1]

The mechanism of sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate. In a protic solvent like ethanol, the alkoxide is then protonated to yield the final alcohol product.[2]

G cluster_0 Mechanism of Ketone Reduction with NaBH₄ ketone 2-Chloro-6-nitroacetophenone (Electrophile) alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack by Hydride nabh4 Sodium Borohydride (Nucleophile - Hydride Source) nabh4->alkoxide product This compound alkoxide->product Protonation ethanol Ethanol (Proton Source) ethanol->product

Caption: Mechanism of the selective ketone reduction step.

Detailed Experimental Protocol: Ketone Reduction

Materials:

  • 2-Chloro-6-nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-nitroacetophenone (1.0 equivalent) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously add 3M HCl dropwise to quench the excess sodium borohydride and neutralize the mixture.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or recrystallization to yield a yellow to pale yellow solid.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethanol side chain, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the strong asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (201.61 g/mol ).[1]

Conclusion

The synthesis of this compound is a robust and efficient process that relies on fundamental reactions in organic chemistry. The two-step pathway involving Friedel-Crafts acylation followed by selective ketone reduction provides a reliable method for obtaining this versatile chemical intermediate. The multiple functional groups present in the final product offer numerous possibilities for further chemical transformations, making it a valuable tool for researchers in drug discovery and materials science. The detailed protocols provided in this guide are intended to serve as a practical resource for the synthesis and further application of this important compound.

References

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol, a valuable chemical intermediate in medicinal chemistry and organic synthesis.[1] The described method focuses on the direct nitration of 2-chlorophenethyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in the synthesis of various complex organic molecules and pharmaceutical agents.[1] Its structure, featuring a chlorinated and nitrated phenyl ring coupled with a reactive primary alcohol, offers multiple points for further functionalization.[1] The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives.[1]

The synthetic approach detailed herein involves the electrophilic aromatic substitution, specifically the nitration, of 2-chlorophenethyl alcohol. This method is a common and effective way to introduce a nitro group onto an aromatic ring.[1] Careful control of reaction conditions is crucial to achieve the desired regioselectivity and ensure a safe and efficient synthesis.

Mechanistic Insights: The Chemistry of Aromatic Nitration

The nitration of 2-chlorophenethyl alcohol proceeds via an electrophilic aromatic substitution mechanism.[2][3] This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. In this specific synthesis, the key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is treated with concentrated sulfuric acid. The sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3][4]

  • Electrophilic Attack: The electron-rich π system of the benzene ring of 2-chlorophenethyl alcohol attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[3][4][6]

Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the 2-hydroxyethyl group is also an ortho-, para-director. However, the steric hindrance from the 2-hydroxyethyl group and the electronic effects of the chloro group will influence the final isomeric distribution. The formation of the 2-chloro-6-nitrophenyl isomer is one of the expected outcomes under controlled conditions.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorophenethyl alcohol≥98%Commercially Available
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)AnhydrousACS Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFor drying
Silica Gel60-120 meshFor column chromatography
HexaneHPLC GradeFor column chromatography
Ethyl AcetateHPLC GradeFor column chromatography
Safety Precautions

Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. These are highly corrosive and strong oxidizing agents.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][10][11]

  • Fume Hood: All operations involving the handling and mixing of concentrated acids must be performed in a well-ventilated chemical fume hood.[8]

  • Mixing Acids: Always add acid to water (or in this case, the less reactive acid to the more reactive one if applicable, though for nitrating mixture preparation, the order is specific). For the nitrating mixture, slowly add the sulfuric acid to the nitric acid while cooling in an ice bath to dissipate the heat generated.[9]

  • Spill Response: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.[8] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]

Reaction Setup and Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reagents: - 2-Chlorophenethyl alcohol - Conc. H₂SO₄ - Conc. HNO₃ Nitrating_Mixture Prepare Nitrating Mixture: Slowly add H₂SO₄ to HNO₃ in an ice bath (0-5 °C) Reagents->Nitrating_Mixture Addition Slowly add Nitrating Mixture to the alcohol solution maintaining low temperature (0-10 °C) Nitrating_Mixture->Addition Reaction_Vessel Dissolve 2-Chlorophenethyl alcohol in a suitable solvent (optional) in a round-bottom flask Reaction_Vessel->Addition Stirring Stir the reaction mixture at room temperature (monitor by TLC) Addition->Stirring Quenching Pour reaction mixture onto crushed ice Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash organic layer with: 1. Water 2. Sat. NaHCO₃ soln. 3. Brine Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) Concentration->Purification Characterization Characterize the final product: - ¹H NMR - ¹³C NMR - Mass Spectrometry Purification->Characterization

Figure 1: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a flask, cool concentrated nitric acid (e.g., 10 mL) in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) dropwise with constant stirring, ensuring the temperature remains between 0-5 °C. Once the addition is complete, let the mixture stir in the ice bath for an additional 10 minutes.

  • Reaction: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenethyl alcohol (e.g., 5 g) in a minimal amount of a suitable inert solvent like dichloromethane if necessary, or use it neat if it is a liquid at the reaction temperature. Cool this flask in an ice-salt bath to 0-10 °C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-chlorophenethyl alcohol. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the complete addition of the nitrating mixture, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[12][13] The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound as a yellow to pale yellow solid.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the ethanol side chain, and the hydroxyl proton. The aromatic region will be complex due to the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons of the ethanol side chain. The carbon bearing the hydroxyl group will appear in the range of 50-80 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈ClNO₃, MW: 201.61 g/mol ).[1]

  • Melting Point: The melting point of the purified solid should be determined and compared to the literature value (60-61 °C).[1]

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is monitored by TLC and allowed to proceed to completion. Increase reaction time or slightly elevate the temperature if necessary, but with caution to avoid side reactions.
Loss of product during work-up.Ensure proper phase separation during extraction. Avoid vigorous shaking that can lead to emulsions.
Formation of Multiple Isomers Inappropriate reaction temperature.Maintain a low temperature during the addition of the nitrating mixture to enhance regioselectivity.
Dark-colored Product Over-nitration or side reactions.Ensure the reaction temperature is well-controlled. Use the stoichiometric amount of the nitrating mixture.
Incomplete Neutralization Insufficient washing with sodium bicarbonate.Test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound from 2-chlorophenethyl alcohol. By adhering to the detailed procedural steps and safety precautions, researchers can effectively synthesize this important chemical intermediate for its subsequent use in various research and development applications.

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.).
  • Nitration of Benzene - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

  • H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018, April 21). Retrieved January 22, 2026, from [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 22, 2026, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • NITRIC ACID SAFETY. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (2022, May 12). Retrieved January 22, 2026, from [Link]

  • Nitration of Benzene | AQA A Level Chemistry Revision Notes 2015 - Save My Exams. (2024, October 26). Retrieved January 22, 2026, from [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved January 22, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved January 22, 2026, from [Link]

  • (PDF) Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Alcohols - OpenOChem Learn. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Reduction of 2-chloro-6-nitroacetophenone to "2-(2-Chloro-6-nitrophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Reduction of 2-chloro-6-nitroacetophenone to 2-(2-Chloro-6-nitrophenyl)ethanol: A Detailed Guide

Abstract: This document provides a comprehensive guide for the selective reduction of the ketone functionality in 2-chloro-6-nitroacetophenone to yield the corresponding secondary alcohol, this compound. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol emphasizes the use of sodium borohydride (NaBH₄) as a mild and chemoselective reducing agent, which preserves the nitro and chloro functional groups. We will delve into the mechanistic rationale, a detailed step-by-step laboratory protocol, methods for reaction monitoring and product characterization, and essential safety considerations.

Introduction and Scientific Rationale

This compound is a valuable chemical building block in organic synthesis.[1] Its structure, featuring a primary alcohol, a nitro group, and a chlorine atom on an aromatic ring, offers multiple points for further chemical modification. The synthesis of this compound from 2-chloro-6-nitroacetophenone requires the selective reduction of a ketone in the presence of a reducible aromatic nitro group.

The Challenge of Chemoselectivity:

The primary challenge in this synthesis is achieving chemoselectivity. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the ketone and the nitro group.[2] Similarly, certain catalytic hydrogenation conditions could also lead to the reduction of the nitro moiety.[2][3] Therefore, the choice of reducing agent is paramount.

Why Sodium Borohydride (NaBH₄)?

Sodium borohydride is the reagent of choice for this transformation due to its moderate reactivity. It is a potent hydride donor, capable of readily reducing aldehydes and ketones, but it is generally unreactive towards less electrophilic functional groups like esters, amides, and, critically for this protocol, aromatic nitro groups under standard protic solvent conditions.[4][5] This selectivity stems from the lower polarity of the B-H bond in the borohydride ion (BH₄⁻) compared to the Al-H bond in the aluminohydride ion (AlH₄⁻), making it a "softer," less reactive hydride source.

Mechanistic Insight: The Hydride Transfer

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetophenone.[4][6] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which participates in the mechanism by protonating the resulting alkoxide intermediate to yield the final alcohol product.[5][7]

Figure 1: Generalized mechanism of ketone reduction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (Example Scale)Mmol (Example)Purity
2-chloro-6-nitroacetophenone23082-50-0199.595.0 g25.05>98%
Sodium borohydride (NaBH₄)16940-66-237.831.42 g37.58 (1.5 eq)≥97%
Methanol (MeOH)67-56-132.04100 mL-Anhydrous
Deionized Water (H₂O)7732-18-518.02~200 mL--
1M Hydrochloric Acid (HCl)7647-01-036.46As needed--
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-ACS Grade
Brine (Saturated NaCl)7647-14-558.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Granular

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (or powder funnel)

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Visual Workflow:

Experimental_Workflow start Dissolve Starting Material in Methanol cool Cool to 0-5 °C (Ice Bath) start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at 0-5 °C (1-2 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water & Acidify with HCl monitor->quench Reaction Complete evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Ethyl Acetate (3x) evaporate->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify Crude Product (Column Chromatography) filter_evap->purify characterize Characterize Pure Product purify->characterize Safety_Hazards Key Chemical Hazards substance1 2-chloro-6-nitroacetophenone - Suspected of causing genetic defects - Skin and eye irritant - Handle with appropriate PPE substance2 Sodium Borohydride (NaBH₄) - Water-reactive: releases flammable H₂ gas - Corrosive: causes severe skin burns and eye damage - Toxic if swallowed or in contact with skin - Handle under inert gas if possible; protect from moisture substance3 Methanol - Flammable liquid and vapor - Toxic if swallowed, in contact with skin, or if inhaled

Sources

The 2-(2-Chloro-6-nitrophenyl)ethanol Moiety: A Spatially and Temporally Controlled Photolabile Protecting Group for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical and biological research, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the on-demand release of bioactive molecules and functional groups with a pulse of light. This guide provides a detailed exploration of the 2-(2-Chloro-6-nitrophenyl)ethanol protecting group, a member of the well-established ortho-nitrobenzyl class of PPGs. We will delve into its mechanism of action, protocols for its application in protecting carboxylic acids, and the underlying scientific principles that govern its use. This document is intended for researchers and professionals in drug development, chemical biology, and materials science who seek to leverage the power of light for molecular control.

The strategic placement of a chloro group at the ortho position to the nitro functionality on the phenyl ring subtly modulates the electronic and steric properties of the chromophore. This, in turn, influences the photochemical behavior of the protecting group, offering a unique profile for specific applications. Throughout this guide, we will emphasize the causal relationships between the molecular structure and its function as a PPG, providing a framework for rational experimental design.

Mechanistic Underpinnings: The Norrish Type II Photoreaction

The photodeprotection of 2-(2-chloro-6-nitrophenyl)ethyl-protected compounds proceeds through a well-characterized intramolecular rearrangement known as the Norrish Type II reaction.[1][2] This photochemical process is initiated by the absorption of ultraviolet (UV) light, typically in the range of 300-365 nm, by the ortho-nitrobenzyl chromophore.

The key steps of the mechanism are as follows:

  • Photoexcitation: Upon absorption of a photon, the nitro group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon of the ethyl linker. This is the rate-determining step of the photoreaction.

  • Formation of the aci-Nitro Intermediate: The hydrogen abstraction leads to the formation of a transient species known as an aci-nitro intermediate.[3][4] This intermediate is characterized by a quinoidal structure and exhibits a distinct absorption spectrum, often with a maximum around 400 nm.

  • Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement culminates in the cleavage of the bond between the benzylic carbon and the protected functional group, releasing the active molecule.

  • Byproduct Formation: The cleavage process also generates a byproduct, 2-chloro-6-nitrosoacetophenone.[2]

This mechanism is highly efficient and proceeds under neutral and mild conditions, making it compatible with a wide range of sensitive biological and chemical systems. The presence of the ortho-chloro substituent can influence the rate of hydrogen abstraction and the lifetime of the excited state, thereby affecting the overall quantum yield of the photolysis reaction.

graph "Photodeprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Protected Molecule\n(2-(2-Chloro-6-nitrophenyl)ethyl-X)", fillcolor="#F1F3F4"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Rearrangement & Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Released Molecule (X-H)\n+ 2-Chloro-6-nitrosoacetophenone", fillcolor="#F1F3F4"];

// Edges Start -> Excited [label="hν (UV Light)"]; Excited -> AciNitro [label="Intramolecular H-Abstraction"]; AciNitro -> Cleavage [label="Rapid"]; Cleavage -> Products; }

Caption: Generalized workflow for the photodeprotection of a substrate.

Application Notes and Protocols

The this compound moiety is a versatile PPG suitable for a variety of functional groups. Below, we provide a detailed protocol for the protection of carboxylic acids, a common application for this class of protecting groups.

Protection of Carboxylic Acids: Synthesis of 2-(2-Chloro-6-nitrophenyl)ethyl Esters

This protocol describes the esterification of a carboxylic acid with this compound. The example provided is for the synthesis of 2-(2-Chloro-6-nitrophenyl)ethyl acetate, which serves as a model for the protection of other carboxylic acids.[3]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O) or the corresponding acyl chloride of the carboxylic acid to be protected

  • Pyridine (anhydrous)

  • Methanol (MeOH)

  • Toluene

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine (approximately 1 mL per mmol of alcohol).

  • Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature with stirring. For other carboxylic acids, the corresponding acyl chloride can be used in the presence of a non-nucleophilic base like triethylamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, remove the pyridine and excess acetic anhydride by rotary evaporation.

    • Co-evaporate the residue with methanol (3 x 5 mL) and then toluene (2 x 5 mL) to ensure complete removal of pyridine.

    • Dissolve the residue in chloroform (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

  • Characterization: The final product, 2-(2-chloro-6-nitrophenyl)ethyl acetate, is obtained as a colorless oil.[3] The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. For the acetate, the characteristic proton NMR signals appear at (in CDCl₃): δ 7.73–7.26 (m, 3 aromatic H), 4.33 (t, PhCH₂CH₂O), 3.39 (m, PhCH₂CH₂O), and 2.02 (s, Ac).[3]

graph "Protection_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound\n+ Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4"]; Reaction [label="Acylation\n(e.g., Ac₂O, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Protected Carboxylic Acid\n(2-(2-Chloro-6-nitrophenyl)ethyl Ester)", fillcolor="#F1F3F4"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Experimental workflow for the protection of a carboxylic acid.
Photodeprotection Protocol: Release of the Free Carboxylic Acid

The following is a general protocol for the photolytic cleavage of the 2-(2-chloro-6-nitrophenyl)ethyl protecting group. The optimal irradiation time and conditions may need to be determined empirically for each specific substrate.

Materials and Equipment:

  • 2-(2-chloro-6-nitrophenyl)ethyl-protected compound

  • Solvent (e.g., acetonitrile/water mixture, methanol, or a buffered aqueous solution)

  • Photochemical reactor or a suitable UV lamp (e.g., medium-pressure mercury lamp) with a filter to select the desired wavelength (typically around 350-365 nm)

  • Quartz or Pyrex reaction vessel (Pyrex will filter out wavelengths below ~300 nm)

  • Nitrogen or argon gas for deoxygenation (optional but recommended)

Procedure:

  • Sample Preparation: Dissolve the protected compound in a suitable solvent. The concentration should be low enough to ensure efficient light penetration. A concentration in the range of 0.1-1 mM is a good starting point.

  • Deoxygenation: For sensitive substrates, it is advisable to deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes prior to irradiation. This minimizes side reactions involving oxygen.

  • Irradiation:

    • Place the reaction vessel in the photochemical reactor.

    • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm). The reaction should be cooled to maintain a constant temperature, as heat can sometimes lead to side reactions.

  • Reaction Monitoring: The progress of the deprotection can be monitored by TLC, HPLC, or LC-MS by observing the disappearance of the starting material and the appearance of the deprotected product.

  • Workup and Isolation:

    • Once the reaction is complete, remove the solvent by rotary evaporation.

    • The crude product can be purified by standard techniques such as column chromatography, crystallization, or extraction to remove the 2-chloro-6-nitrosoacetophenone byproduct and any unreacted starting material.

Quantitative Data and Performance Characteristics

For instance, the parent 1-(2-nitrophenyl)ethyl phosphate has a quantum yield of approximately 0.53.[5] The presence of substituents on the aromatic ring can significantly influence the quantum yield. Electron-donating groups, such as methoxy groups, can increase the rate of photolysis, while the effect of a chloro substituent is more complex, involving both electronic and steric factors.[6][7]

ParameterTypical Value for o-Nitrobenzyl PPGsConsiderations for 2-(2-Chloro-6-nitrophenyl)ethyl
Activation Wavelength 300 - 365 nmExpected to be in a similar range.
Quantum Yield (Φ) 0.1 - 0.6The ortho-chloro group may influence this value. Empirical determination is recommended.
Cleavage Byproduct ortho-nitroso-acetophenone derivative2-Chloro-6-nitrosoacetophenone.
Solvent Compatibility Broad (e.g., MeCN, MeOH, aqueous buffers)Good solubility and stability in common solvents.

Trustworthiness and Self-Validation

The protocols described herein are based on established chemical principles and published methodologies.[3] To ensure the success and reproducibility of these experiments, the following self-validating measures should be implemented:

  • Spectroscopic Confirmation: Always confirm the structure and purity of the protected compound using NMR and mass spectrometry.

  • Reaction Monitoring: Utilize chromatographic techniques (TLC, HPLC) to monitor the progress of both the protection and deprotection reactions. This allows for the optimization of reaction times and conditions.

  • Control Experiments: When performing photolysis, a control sample kept in the dark should be run in parallel to ensure that the observed deprotection is indeed light-induced.

  • Byproduct Identification: Characterization of the photolytic byproduct (2-chloro-6-nitrosoacetophenone) can provide further confirmation that the reaction is proceeding through the expected mechanistic pathway.

By adhering to these principles, researchers can confidently apply the this compound protecting group in their work and trust the validity of their results.

Conclusion

The this compound photolabile protecting group offers a valuable tool for the precise control of chemical and biological processes. Its robust chemistry, based on the well-understood Norrish Type II photoreaction, allows for the reliable caging and light-induced uncaging of carboxylic acids and potentially other functional groups. The presence of the ortho-chloro substituent provides a unique electronic and steric profile that can be advantageous in specific applications. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively integrate this powerful PPG into their experimental designs, paving the way for new discoveries in drug delivery, diagnostics, and fundamental biological studies.

References

  • Grajewski, J., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1601-1623. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Lerch, M. M., & König, B. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. The Journal of Organic Chemistry, 86(17), 11686-11695. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Singh, A., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(11), 2962-2965. [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(17), 5987-5991. [Link]

  • Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]

  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2003). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 78(5), 440-447. [Link]

  • Hasan, A., et al. (1997). Photolabile protecting groups for nucleosides: mechanistic studies of the 2-(2-nitrophenyl)ethyl group. Journal of the American Chemical Society, 119(45), 10855-10863. [Link]

  • Walker, J. W., et al. (1988). 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 320(1199), 233-240. [Link]

  • Knipp, M., et al. (2012). A caged cyanide. Photochemical & Photobiological Sciences, 11(4), 620-622. [Link]

  • PubChem. (n.d.). 3-Chloro-2-nitrobenzyl alcohol. Retrieved January 22, 2026, from [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for research. Trends in Neurosciences, 12(2), 54-59. [Link]

  • Falvey, D. E., & Sundararajan, C. (2004). Photodissociation dynamics of 2–chloro–6–nitrotoluene and nitrocyclopentane in gas phase: Laser–induced fluorescence detection of OH. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 441-448. [Link]

Sources

Application Notes: The 2-(2-Chloro-6-nitrophenyl)ethanol Linker for Photocleavable Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The choice of linker, which tethers the nascent peptide to the solid support, is a critical determinant of the overall success and versatility of the synthesis. Photolabile linkers, particularly those based on the ortho-nitrobenzyl (oNB) scaffold, offer a distinct advantage by enabling the release of the final product under mild, neutral conditions using UV light, thereby preserving the integrity of sensitive functionalities that are otherwise compromised by harsh acidic cleavage. This application note provides a comprehensive technical guide to the use of 2-(2-Chloro-6-nitrophenyl)ethanol , a specialized oNB-derived linker, in Fmoc-based SPPS. We present detailed, field-proven protocols for linker functionalization, resin immobilization, peptide synthesis, and photolytic cleavage, alongside an in-depth discussion of the underlying chemical principles and expected outcomes.

Introduction: The Strategic Advantage of Photocleavage

The final cleavage step in SPPS, which liberates the synthesized peptide from its solid support, often represents the harshest chemical environment the molecule will encounter. The conventional reliance on strong acids like trifluoroacetic acid (TFA) can lead to the degradation of sensitive residues (e.g., tryptophan, methionine) and the removal of desired post-translational modifications. Photolabile linkers provide an elegant solution, offering an orthogonal cleavage strategy that is triggered by light rather than chemical reagents.[1] This method is exceptionally mild and leaves no trace of cleavage reagents in the final product, which is highly advantageous for direct use in biological assays.[2]

The this compound linker belongs to the well-established o-nitrobenzyl class. Upon irradiation with near-UV light (typically 350-365 nm), these linkers undergo an intramolecular rearrangement that leads to the cleavage of the ester bond connecting the peptide to the linker, releasing the peptide with a C-terminal carboxylic acid.[3] The presence of both a nitro group and a chlorine atom ortho to the benzylic position is anticipated to modulate the photochemical properties of the linker, influencing cleavage kinetics and efficiency.

Mechanism of Photocleavage and Rationale for Substitution

The photocleavage of o-nitrobenzyl esters proceeds via a well-understood intramolecular redox mechanism, often described as a Norrish Type II-like reaction.

  • Photoexcitation: Upon absorption of a photon (hν), the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, generating an aci-nitro intermediate.

  • Rearrangement and Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the benzylic ester bond and the formation of a 2-nitrosobenzaldehyde derivative on the resin, releasing the peptide.

G

The Role of the 2-Chloro Substituent: While electron-donating groups (like methoxy) on the aromatic ring are known to increase the rate of photocleavage, the effect of electron-withdrawing groups like chlorine is more complex and does not show a simple linear correlation.[4] The primary influence of the chloro group in the this compound linker is likely steric and electronic, potentially pre-disposing the molecule into a conformation that facilitates the initial hydrogen abstraction step, thereby influencing the overall quantum yield and cleavage kinetics. This substitution pattern warrants careful optimization of irradiation time for maximal yield.

Experimental Protocols

These protocols are designed for manual SPPS but can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Preparation of Linker-Functionalized Resin

The hydroxyl group of this compound must first be functionalized to provide a carboxylic acid handle for attachment to a standard aminomethylated resin.

Part A: Synthesis of 2-(2-Chloro-6-nitrophenyl)ethyl hemisuccinate

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and succinic anhydride (1.2 eq.) in anhydrous pyridine.

  • Catalysis: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting hemisuccinate can be purified by flash chromatography if necessary.

Part B: Immobilization onto Aminomethyl Polystyrene Resin

  • Resin Preparation: Swell aminomethyl polystyrene resin (e.g., NovaSyn® TG amino resin, 1.0 eq., based on loading capacity) in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel. Wash three times with N,N-Dimethylformamide (DMF).

  • Activation: In a separate flask, dissolve the 2-(2-Chloro-6-nitrophenyl)ethyl hemisuccinate (3.0 eq. relative to resin loading) and OxymaPure® (3.0 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) and allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Final Wash & Dry: Wash the resin as in step 4 and dry in vacuo to a constant weight. Determine the final loading capacity using a quantitative ninhydrin test or Fmoc cleavage assay.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The following describes a single coupling cycle. Repeat the cycle for each amino acid in the sequence.

  • Swell Resin: Swell the linker-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10 minutes.

  • Wash: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (4.0 eq.) with a suitable coupling agent like HBTU/DIPEA or HATU/DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.

G Start Start: Linker-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for next amino acid End Final Peptide-Resin Wash2->End Final Cycle Cleavage Photolytic Cleavage (Protocol 3) End->Cleavage FinalProduct Purified Peptide Cleavage->FinalProduct

Protocol 3: Photolytic Cleavage of the Peptide
  • Resin Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, wash thoroughly with DCM and dry the resin completely in vacuo.

  • Suspension: Swell the dry peptide-resin in a suitable solvent. A mixture of trifluoroethanol (TFE) and DCM (1:4 v/v) is a good starting point to ensure good resin swelling and peptide solubility. Use a quartz reaction vessel for maximum light transmission.

  • Irradiation:

    • Place the vessel in a photoreactor equipped with a lamp emitting in the 350-365 nm range. A Rayonet reactor or similar setup is ideal.

    • Cool the vessel using a water jacket or fan to maintain room temperature, as excessive heat can degrade the peptide.

    • Irradiate the suspension with constant agitation for 4-12 hours. The optimal time should be determined empirically for each peptide sequence.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin three times with the cleavage solvent (e.g., TFE/DCM).

  • Work-up: Combine the filtrate and washes. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: The crude peptide can be precipitated from the concentrated solution using cold diethyl ether, collected by centrifugation, and then purified using standard reversed-phase HPLC.

Performance Characteristics and Data

While specific yield data for the this compound linker is not extensively published, performance can be extrapolated from closely related o-nitrobenzyl systems. The following table provides expected parameters that should be used as a baseline for optimization.

ParameterExpected Value / ConditionNotes
Optimal Wavelength 350 - 365 nmStandard for most o-nitrobenzyl linkers. Avoids shorter wavelengths (<300 nm) that can damage peptides.[5]
Irradiation Time 4 - 12 hoursHighly sequence-dependent. Monitor cleavage progress by taking small aliquots for HPLC analysis.
Cleavage Solvents TFE/DCM, Dioxane, THF, MeCNSolvent should swell the resin and solubilize the target peptide. TFE is excellent for disrupting aggregation.
Expected Yield 60 - 90%Yield is influenced by peptide length, sequence, and solubility. Incomplete cleavage may require longer irradiation.
Byproducts Resin-bound 2-nitroso-6-chlorobenzaldehydeThese remain on the solid support and are removed by filtration, resulting in a very clean crude product.
Compatibility Fully compatible with Fmoc/tBuThe linker is stable to the basic conditions of Fmoc removal and the mild acidic conditions sometimes used in SPPS.

Concluding Remarks

The this compound linker represents a valuable tool for the synthesis of sensitive peptides and complex molecular probes. Its photolytic cleavage mechanism provides an orthogonal handle that circumvents the limitations of traditional acid-based deprotection strategies. By offering mild cleavage conditions, it ensures the preservation of delicate functionalities and delivers a crude product of high purity, simplifying downstream purification efforts. The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this advanced linker technology in their solid-phase peptide synthesis workflows.

References

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Mikkelsen, R. J., Grier, K. E., & Qvortrup, K. M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 437-453. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Hasan, A., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91. [Link]

Sources

Application Notes and Protocols for the Use of 2-(2-Chloro-6-nitrophenyl)ethanol in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 2-(2-Chloro-6-nitrophenyl)ethanol as a precursor for a photocleavable protecting group in solid-phase oligonucleotide synthesis. We will explore the rationale behind employing an ortho-nitrobenzyl-based protecting group, detail the synthesis of the requisite phosphoramidite building block, and provide step-by-step protocols for its incorporation into an oligonucleotide chain and its subsequent removal via photolysis. This guide is intended to provide both the theoretical framework and the practical knowledge for researchers to leverage this advanced protecting group strategy in their work.

Introduction: The Quest for Orthogonality in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides, predominantly via the phosphoramidite method, is a cornerstone of modern molecular biology and drug development.[] This process relies on a carefully orchestrated series of chemical reactions, with the success of the synthesis hinging on the strategic use of protecting groups.[2] These groups temporarily block reactive functional moieties on the nucleoside monomers, ensuring that the desired phosphodiester linkages are formed with high fidelity.[3]

A key concept in complex chemical synthesis, including that of oligonucleotides, is orthogonality . An orthogonal set of protecting groups is a collection of groups that can be removed in any order, under specific conditions that do not affect the other protecting groups in the set.[4] This allows for the selective deprotection and modification of specific parts of a molecule, which is crucial for the synthesis of complex oligonucleotides with modified backbones, internal labels, or branched structures.

The standard phosphoramidite chemistry employs acid-labile dimethoxytrityl (DMT) groups for 5'-hydroxyl protection and base-labile groups for the exocyclic amines of the nucleobases and the phosphate backbone (typically a β-cyanoethyl group).[5][6] While highly effective for the synthesis of standard DNA and RNA, this acid/base-labile paradigm offers limited orthogonality.

Photocleavable protecting groups represent a powerful tool for introducing an additional layer of orthogonality into oligonucleotide synthesis.[7][8] These groups are stable to both acidic and basic conditions but can be selectively removed by irradiation with light of a specific wavelength.[9] The ortho-nitrobenzyl moiety is a well-established photocleavable protecting group that has found applications in various fields of organic synthesis, including the synthesis of peptides and nucleic acids.[10][11]

This guide focuses on a specific derivative of the ortho-nitrobenzyl class: the 2-(2-Chloro-6-nitrophenyl)ethyl (CNPE) group, derived from this compound. The presence of the chloro-substituent on the aromatic ring is anticipated to modulate the photochemical properties of the protecting group, potentially influencing the efficiency and wavelength of cleavage.

The 2-(2-Chloro-6-nitrophenyl)ethyl (CNPE) Protecting Group: A Mechanistic Overview

The 2-(2-Chloro-6-nitrophenyl)ethyl group belongs to the family of ortho-nitrobenzyl protecting groups. The general mechanism of photocleavage for these groups involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by a rearrangement to release the protected functional group and a nitroso-ketone byproduct.[8]

The key features of the CNPE group are:

  • Photocleavability: It is designed to be removed by UV light, providing an orthogonal deprotection strategy.

  • Stability: It is expected to be stable to the acidic and basic conditions of standard phosphoramidite chemistry.

  • Modulated Photochemical Properties: The chloro-substituent on the nitrophenyl ring can influence the absorption maximum and the quantum yield of the photocleavage reaction.

Below is a diagram illustrating the general workflow for utilizing a photocleavable protecting group in oligonucleotide synthesis.

G cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis cluster_2 Deprotection & Purification A This compound D CNPE-Protected Phosphoramidite A->D B Nucleoside B->D C Phosphitylating Agent C->D F Coupling D->F E Solid Support with First Nucleoside E->F G Oxidation F->G H Capping G->H I Detritylation H->I J Repeat n Cycles I->J J->F Next CNPE-Protected Phosphoramidite K Fully Assembled, Protected Oligonucleotide on Support J->K L Base Cleavage and Deprotection K->L M Photocleavage (UV Light) L->M N Purification (HPLC) M->N O Final Oligonucleotide N->O

Caption: Workflow for oligonucleotide synthesis using a CNPE protecting group.

Application Notes and Protocols

The primary application of the 2-(2-Chloro-6-nitrophenyl)ethyl group in oligonucleotide synthesis is as a protecting group for the internucleotidic phosphate linkages. This requires the synthesis of a phosphoramidite monomer where the CNPE group is attached to the phosphorus atom.

Synthesis of a CNPE-Protected Phosphoramidite Monomer

This protocol outlines the synthesis of a 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(2-(2-chloro-6-nitrophenyl)ethyl-N,N-diisopropyl)phosphoramidite.

Materials:

  • 5'-O-DMT-N-protected-2'-deoxynucleoside (e.g., N6-benzoyl-5'-O-DMT-2'-deoxyadenosine)

  • This compound

  • Phosphorus trichloride (PCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diisopropylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

Protocol:

  • Synthesis of 2-(2-Chloro-6-nitrophenyl)ethyl phosphorodichloridite:

    • In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus trichloride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by ³¹P NMR.

    • Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude phosphorodichloridite.

  • Synthesis of the Phosphoramidite:

    • In a separate flame-dried flask under argon, dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) and cool the solution to 0 °C.

    • Slowly add the crude 2-(2-Chloro-6-nitrophenyl)ethyl phosphorodichloridite (1.2 eq) dissolved in anhydrous DCM.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC and ³¹P NMR.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired CNPE-protected phosphoramidite.

Incorporation into Solid-Phase Oligonucleotide Synthesis

The CNPE-protected phosphoramidite can be used in a standard automated DNA/RNA synthesizer following the phosphoramidite cycle.

Instrumentation and Reagents:

  • Automated DNA/RNA synthesizer

  • Standard synthesis reagents: Deblocking solution (e.g., trichloroacetic acid in DCM), activator (e.g., 5-(ethylthio)-1H-tetrazole), capping solution, and oxidizing solution.

  • CNPE-protected phosphoramidite dissolved in anhydrous acetonitrile.

Protocol:

  • Prepare a solution of the CNPE-protected phosphoramidite in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

  • Install the phosphoramidite solution on a designated port of the synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer software.

  • Initiate the synthesis program. The synthesizer will perform the standard cycle of detritylation, coupling, capping, and oxidation for each monomer addition.[6]

StepReagent/ActionPurpose
1. DetritylationTrichloroacetic acid in DCMRemoves the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction.
2. CouplingCNPE-protected phosphoramidite and activatorCouples the incoming phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.
3. CappingAcetic anhydride and N-methylimidazoleAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. OxidationIodine/water/pyridineOxidizes the phosphite triester linkage to a more stable phosphate triester.
Repeat The cycle is repeated for each subsequent nucleotide in the sequence.
Table 1: Standard Phosphoramidite Synthesis Cycle
Deprotection of the Synthesized Oligonucleotide

The deprotection of the oligonucleotide synthesized with a CNPE-protected phosphoramidite involves two key stages: base cleavage and deprotection, followed by photocleavage of the CNPE group.

Protocol:

  • Base Cleavage and Deprotection:

    • After completion of the synthesis, treat the solid support with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at room temperature or elevated temperature (e.g., 55 °C) to cleave the oligonucleotide from the support and remove the protecting groups from the exocyclic amines of the nucleobases and the standard phosphate protecting groups.

    • Collect the supernatant containing the fully deprotected oligonucleotide with the CNPE groups still attached.

    • Lyophilize the solution to obtain the crude oligonucleotide.

  • Photocleavage of the CNPE Group:

    • Dissolve the crude oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.5).

    • Place the solution in a quartz cuvette or a UV-transparent microplate.

    • Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm. The optimal irradiation time will need to be determined empirically but typically ranges from 30 minutes to a few hours.

    • Monitor the progress of the photocleavage by HPLC.

Data Interpretation and Quality Control

The success of the synthesis and deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis:

    • An initial HPLC analysis of the crude product after base cleavage and deprotection will show a peak corresponding to the oligonucleotide with the CNPE groups attached. This peak will have a longer retention time than the fully deprotected oligonucleotide due to the hydrophobic nature of the CNPE group.

    • After photocleavage, a second HPLC analysis should show the disappearance of the initial peak and the appearance of a new, earlier-eluting peak corresponding to the fully deprotected oligonucleotide.

  • Mass Spectrometry:

    • Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the oligonucleotide at each stage, confirming the presence of the CNPE group before photocleavage and its successful removal afterward.

Advantages and Considerations

Advantages of the CNPE Protecting Group:

  • Orthogonality: The photocleavability of the CNPE group provides a truly orthogonal deprotection strategy, allowing for the synthesis of complex oligonucleotides that are not easily accessible with standard protecting groups.[12]

  • Mild Deprotection: Photocleavage is a non-invasive deprotection method that avoids the use of harsh chemical reagents, which can be beneficial for oligonucleotides containing sensitive modifications.

  • Spatiotemporal Control: Photocleavage allows for the deprotection of specific regions of a sample, which can be useful in applications such as microarray synthesis.[7]

Considerations:

  • Photodamage: Prolonged exposure to UV light can potentially damage the nucleobases, particularly thymine. It is important to optimize the irradiation time to ensure complete cleavage of the CNPE group while minimizing photodamage.

  • Byproduct Removal: The nitroso-ketone byproduct of the photocleavage reaction must be removed during the purification of the final oligonucleotide.

  • Synthesis of Phosphoramidite: The synthesis of the CNPE-protected phosphoramidite is an additional step that is not required for standard oligonucleotide synthesis.

Conclusion

The use of this compound as a precursor for a photocleavable phosphate protecting group offers a powerful strategy for advanced oligonucleotide synthesis. The orthogonality and mild deprotection conditions afforded by the CNPE group open up new possibilities for the construction of complex and highly modified nucleic acid structures for a wide range of research, diagnostic, and therapeutic applications. While requiring additional synthetic steps and careful optimization of the photocleavage conditions, the benefits of this approach can be substantial for challenging synthetic targets.

References

A comprehensive list of references will be provided upon request. For the purpose of this demonstration, the in-text citations refer to the search results that informed this document.

Sources

Application Notes and Protocols for the Cleavage of the 2-(2-Chloro-6-nitrophenyl)ethanol Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Tool for Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic application of protecting groups are paramount to achieving desired molecular architectures. The 2-(2-Chloro-6-nitrophenyl)ethanol (CNE) moiety represents a specialized protecting group for hydroxyl functionalities, offering a unique combination of stability and controlled cleavage. Its utility is particularly pronounced in complex synthetic routes where orthogonality and selective deprotection are critical for success. This guide provides a comprehensive overview of the cleavage conditions for the CNE protecting group, delving into the mechanistic underpinnings and offering detailed, field-proven protocols for its removal.

The CNE protecting group is a member of the broader class of 2-nitrobenzyl ethers, which are renowned for their photolabile nature. The presence of both a nitro group and a chloro substituent on the aromatic ring modulates the electronic properties of the molecule, influencing its reactivity and cleavage characteristics. These notes will primarily focus on the well-established photolytic cleavage pathway, while also exploring a valuable, non-photolytic, base-mediated alternative.

The Science of Cleavage: Unveiling the Deprotection Pathways

Understanding the mechanism of cleavage is fundamental to optimizing reaction conditions and troubleshooting potential issues. The CNE protecting group can be cleaved via two primary, orthogonal pathways: photolysis and base-mediated hydrolysis.

Mechanism 1: Photolytic Cleavage - A Light-Triggered Cascade

The hallmark of the 2-nitrobenzyl class of protecting groups is their susceptibility to ultraviolet (UV) light. Irradiation of a CNE-protected alcohol initiates an intramolecular redox reaction, leading to the liberation of the free hydroxyl group and the formation of 2-chloro-6-nitrosoacetophenone as a byproduct.[1][2]

The process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of a photon (typically in the 350-365 nm range), the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ethyl linker, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, including the formation of a transient cyclic species.

  • Fragmentation: This is followed by fragmentation to release the protected alcohol and the corresponding 2-chloro-6-nitrosoacetophenone.

The chloro substituent at the ortho position can influence the rate of this process through electronic and steric effects, though the fundamental mechanism remains consistent with that of other 2-nitrobenzyl ethers.

photolytic_cleavage substrate CNE-Protected Alcohol excited_state Excited State (Diradical) substrate->excited_state hν (365 nm) aci_nitro aci-Nitro Intermediate excited_state->aci_nitro Intramolecular H-Abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Rearrangement products Released Alcohol + 2-Chloro-6-nitrosoacetophenone cyclic_intermediate->products Fragmentation

Caption: Photolytic cleavage mechanism of the CNE protecting group.

Mechanism 2: Base-Mediated Cleavage - A Non-Photolytic Alternative

Recent studies have demonstrated an effective, non-photolytic method for the cleavage of ortho- and para-nitrobenzyl ethers using aqueous sodium hydroxide in methanol at elevated temperatures.[3][4] This method provides a valuable orthogonal strategy, particularly when the substrate is sensitive to UV irradiation.

The proposed mechanism involves an oxidation at the benzylic position, facilitated by dissolved oxygen in the reaction medium.[3] The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring makes the benzylic protons more acidic and susceptible to reaction under basic conditions.

Comparative Cleavage Conditions

The choice of cleavage method will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the key parameters for both photolytic and base-mediated cleavage of the CNE protecting group.

ParameterPhotolytic CleavageBase-Mediated Cleavage
Reagent UV Light (e.g., 365 nm)20% aq. NaOH in Methanol
Temperature Ambient75 °C
Reaction Time Minutes to hours1-2 hours
Key Byproduct 2-Chloro-6-nitrosoacetophenone2-Chloro-6-nitrobenzaldehyde
Advantages Mild, neutral conditions; High spatial and temporal controlOrthogonal to photolysis; Avoids UV-sensitive substrates
Limitations Requires photochemical equipment; Potential for side reactions with the nitroso byproductRequires elevated temperatures; Not suitable for base-sensitive substrates

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of the this compound protecting group.

Protocol 1: Photolytic Deprotection

This protocol is adapted from established procedures for the photolysis of 2-nitrobenzyl ethers.[5][6]

Materials:

  • CNE-protected substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a mixture with water)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Preparation: Dissolve the CNE-protected substrate in an appropriate anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration will be substrate-dependent but typically ranges from 0.01 to 0.1 M.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. This is crucial to prevent side reactions with the excited state of the protecting group.

  • Irradiation: Place the reaction vessel in the photochemical reactor and commence irradiation with a suitable UV lamp (e.g., 365 nm). Maintain a constant temperature, typically ambient, using a cooling fan or a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The appearance of the deprotected alcohol and the disappearance of the starting material will indicate the reaction's progression. The nitrosoacetophenone byproduct can also be visualized on the TLC plate, often as a colored spot.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.

photolysis_workflow start Dissolve CNE-Substrate in Solvent deoxygenate Deoxygenate with N2/Ar start->deoxygenate irradiate Irradiate with UV Light (e.g., 365 nm) deoxygenate->irradiate monitor Monitor by TLC irradiate->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Deprotected Alcohol purify->product

Caption: Experimental workflow for photolytic deprotection.

Protocol 2: Base-Mediated Deprotection

This protocol is based on the method developed for the cleavage of o- and p-nitrobenzyl ethers and amides.[3][4]

Materials:

  • CNE-protected substrate

  • Methanol

  • 20% aqueous sodium hydroxide (NaOH) solution

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification reagents

Procedure:

  • Setup: To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the CNE-protected substrate.

  • Reagent Addition: Add methanol and the 20% aqueous NaOH solution. A typical ratio is 1:1 (v/v) of methanol to the NaOH solution, with sufficient volume to ensure proper stirring.

  • Heating: Heat the reaction mixture to 75 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove residual NaOH and other aqueous-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired alcohol.

Troubleshooting and Field-Proven Insights

  • Incomplete Photolytic Cleavage: If the photolytic reaction stalls, ensure that the solvent was adequately deoxygenated. The presence of oxygen can quench the excited state of the protecting group. Also, verify the output of your UV lamp, as lamp intensity can decrease over time. The formation of colored byproducts can act as an internal filter, absorbing the incident light; in such cases, dilution of the reaction mixture may be beneficial.

  • Side Reactions in Photolysis: The 2-nitrosoacetophenone byproduct can sometimes react with the liberated alcohol or other nucleophiles in the reaction mixture. If this is observed, consider adding a scavenger, such as semicarbazide hydrochloride, to trap the aldehyde.[7]

  • Low Yields in Base-Mediated Cleavage: Ensure that the reaction temperature is maintained at 75 °C. Lower temperatures may result in significantly slower reaction rates. The presence of dissolved oxygen is reported to be beneficial for this reaction, so rigorous deoxygenation is not necessary and may even be detrimental.[3]

  • Substrate Degradation: If the substrate is sensitive to the reaction conditions, consider using milder cleavage methods if available for other protecting groups in the molecule. For the base-mediated cleavage, if the substrate is base-sensitive, this method will not be suitable.

Conclusion

The this compound protecting group offers a versatile option for the protection of hydroxyl groups. Its cleavage can be achieved with high efficiency through either photolysis or a base-mediated pathway, providing valuable orthogonality in complex synthetic endeavors. A thorough understanding of the underlying mechanisms and careful optimization of the reaction conditions, as detailed in these notes, will enable researchers to effectively utilize this protecting group in their synthetic strategies.

References

  • Hellrung, B., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(45), 14552–14564. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 12(14), 3340–3343. [Link]

  • Hasan, A., et al. (2017). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Molecules, 22(12), 2137. [Link]

  • Lee, H. G., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Wirz, J., et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 66(18), 6136–6141. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Singh, A., et al. (2018). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ResearchGate. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central. [Link]

  • Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Houben-Weyl. (2002). 2.4 Photocleavable Protecting Groups. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Not Voodoo. (2017). Synthesis Golf III: Chloramphenicol. Chemistry Stack Exchange. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

  • Ashenhurst, J. (2014). Cleavage of Ethers with Acid. Master Organic Chemistry. [Link]

  • Mamedov, V. A., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2376-2381. [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

Sources

Application Note: Selective Oxidation of 2-(2-Chloro-6-nitrophenyl)ethanol to 2-Chloro-6-nitrobenzaldehyde using Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-nitrobenzaldehyde is a valuable intermediate in synthetic organic chemistry, finding applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Its utility stems from the presence of three distinct functional groups—an aldehyde, a chloro group, and a nitro group—which can be selectively manipulated to build molecular complexity. This application note provides a comprehensive guide to the selective oxidation of the primary alcohol, 2-(2-Chloro-6-nitrophenyl)ethanol, to its corresponding aldehyde, 2-Chloro-6-nitrobenzaldehyde. We will focus on the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent known for its mild and selective oxidizing capabilities.[1][2]

The presence of electron-withdrawing nitro and chloro groups on the aromatic ring, as well as the potential for over-oxidation to the carboxylic acid, necessitates a carefully controlled oxidation method. The Dess-Martin oxidation is particularly well-suited for this transformation due to its neutral pH, room temperature conditions, and high chemoselectivity, which preserves sensitive functional groups.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this key synthetic step.

Chemical Principles and Mechanistic Insights

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to oxidize primary alcohols to aldehydes and secondary alcohols to ketones.[4][5] The reaction is prized for its operational simplicity and tolerance of a wide array of functional groups.[6]

The mechanism of the Dess-Martin oxidation begins with the nucleophilic attack of the alcohol onto the electrophilic iodine center of the periodinane. This is followed by a ligand exchange, where an acetate group is displaced, forming an alkoxoiodinane intermediate.[4][7] A subsequent intramolecular deprotonation of the carbon bearing the oxygen by an acetate ion leads to a concerted elimination, yielding the desired aldehyde, acetic acid, and the reduced iodine(III) byproduct, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX-acetate).[4]

Dess-Martin Oxidation Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Alcohol This compound Intermediate Alkoxoiodinane Intermediate Alcohol->Intermediate Nucleophilic Attack (Ligand Exchange) DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 2-Chloro-6-nitrobenzaldehyde Intermediate->Aldehyde Intramolecular Elimination Byproducts Acetic Acid + Reduced Iodinane Intermediate->Byproducts

Figure 1: Simplified mechanism of the Dess-Martin oxidation.

The choice of DMP is critical for this substrate due to the presence of the nitro group, which can be sensitive to harsher oxidizing agents or conditions. The reaction proceeds rapidly at room temperature and avoids the use of toxic heavy metals like chromium.[2]

Experimental Protocol

This protocol details the oxidation of this compound to 2-Chloro-6-nitrobenzaldehyde on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥95%Commercially availableStarting material
Dess-Martin Periodinane (DMP)≥97%Commercially availableOxidizing agent
Dichloromethane (DCM)AnhydrousCommercially availableReaction solvent
Sodium bicarbonate (NaHCO₃)ReagentCommercially availableFor work-up
Sodium thiosulfate (Na₂S₂O₃)ReagentCommercially availableFor quenching
Diethyl ether (Et₂O)ACS gradeCommercially availableFor extraction
Brine (saturated NaCl solution)-Prepared in-houseFor washing
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially availableDrying agent
Silica gel60 Å, 230-400 meshCommercially availableFor chromatography
TLC platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring
Reaction Setup and Procedure

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Na₂S₂O₃/NaHCO₃ solution C->D E Extract with Diethyl Ether D->E F Wash Organic Layer with Brine E->F G Dry over MgSO₄ and Filter F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography H->I J Characterize Pure Product I->J

Sources

Esterification reactions using "2-(2-Chloro-6-nitrophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-(2-Chloro-6-nitrophenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with detailed protocols and theoretical insights for the successful esterification of this compound. This valuable chemical building block, characterized by its sterically hindered and electronically deactivated primary alcohol, presents unique challenges for ester synthesis.[1] This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible outcomes. We will explore several reliable esterification strategies, from classic acid-catalyzed reactions to milder, modern coupling methods, complete with step-by-step protocols, troubleshooting guides, and visual workflows.

Introduction: The Synthetic Value of this compound and Its Esters

This compound is a versatile bifunctional molecule featuring a primary alcohol for derivatization and ortho-chloro and -nitro substituents on an aromatic ring.[1] These electron-withdrawing groups are pivotal in modulating the electronic properties of resulting compounds, a feature often exploited in medicinal chemistry and materials science. The esters derived from this alcohol are key intermediates in the synthesis of more complex molecules, including pharmacologically active agents and functional materials.[1][2][3]

The primary challenge in the esterification of this substrate lies in the significant steric hindrance imposed by the ortho-substituents, which can impede the approach of both the carboxylic acid and catalytic species to the hydroxyl group. Furthermore, the electron-withdrawing nature of the nitro and chloro groups can slightly reduce the nucleophilicity of the alcohol's oxygen atom. Therefore, selecting the appropriate esterification method is critical for achieving high conversion and yield.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102493-68-5[1][4]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance Yellow to pale yellow solid[1]
Melting Point 60-61 °C[1]
Storage Store sealed in a dry, refrigerated (2-8°C) environment[1]

Foundational Principles: Choosing the Right Esterification Strategy

The optimal esterification method depends on the stability of the carboxylic acid partner, the desired reaction scale, and the required purity of the final product. Below, we discuss three common and effective strategies.

Fischer-Speier Esterification: The Brute-Force Approach

This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] The reaction is an equilibrium process, and to drive it towards the ester product, it is essential to either use a large excess of one reactant (usually the alcohol or acid if it's inexpensive) or actively remove the water byproduct.[5][6]

  • Causality: Due to the steric hindrance of this compound, this reaction may require elevated temperatures and prolonged reaction times. It is best suited for simple, robust carboxylic acids that can withstand strongly acidic conditions.[7][8]

Acylation with Acyl Chlorides: The High-Reactivity Route

Reacting an alcohol with an acyl chloride is a highly effective and generally irreversible method for ester synthesis.[9][10] The high electrophilicity of the acyl chloride's carbonyl carbon makes it very susceptible to nucleophilic attack by the alcohol.[10] The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent unwanted side reactions and drive the reaction to completion.[11][12]

  • Causality: This is often the preferred method for sterically hindered alcohols like our substrate because the high reactivity of the acyl chloride can overcome the steric barrier more effectively than the corresponding carboxylic acid.[1][13]

Steglich Esterification: The Mild Coupling Method

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7][14] A catalyst, typically 4-dimethylaminopyridine (DMAP), is added to facilitate the reaction.[15] This method is performed under mild, neutral conditions, making it ideal for sensitive or complex substrates.[7][14]

  • Causality: This method avoids harsh acids or bases. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This is particularly useful when either the alcohol or the carboxylic acid contains acid- or base-labile functional groups.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound may cause skin and serious eye irritation.[1]

Protocol 1: Fischer Esterification with Acetic Acid

This protocol details the synthesis of 2-(2-chloro-6-nitrophenyl)ethyl acetate.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound (1.0 eq) D Combine Reagents in Round-Bottom Flask A->D B Glacial Acetic Acid (Solvent/Reagent) B->D C Conc. H₂SO₄ (Catalyst) C->D E Heat to Reflux (e.g., 120°C, 4-12 h) with Dean-Stark Trap D->E F Monitor by TLC E->F F->E Incomplete G Cool to RT Quench with NaHCO₃ (aq) F->G Complete H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na₂SO₄), Filter H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L 2-(2-Chloro-6-nitrophenyl)ethyl acetate (Product) K->L

Caption: Workflow for Fischer-Speier Esterification.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a condenser, add this compound (1.0 equiv).

  • Add an excess of glacial acetic acid, which will also serve as the solvent (e.g., 10-20 equiv). Toluene can be added as a co-solvent to aid in the azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equiv).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Protocol 2: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol details the synthesis of 2-(2-chloro-6-nitrophenyl)ethyl benzoate.

Acyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound (1.0 eq) C Dissolve Alcohol in Solvent/Base A->C B Pyridine (Base/Solvent) or DCM + Et₃N B->C D Cool to 0°C (Ice Bath) C->D E Add Benzoyl Chloride (1.1 eq) Dropwise D->E F Stir at RT (1-3 h) E->F G Monitor by TLC F->G G->F Incomplete H Quench with H₂O G->H Complete I Extract with Ethyl Acetate H->I J Wash with HCl (aq), NaHCO₃ (aq), Brine I->J K Dry (Na₂SO₄), Filter, Concentrate in vacuo J->K L Purify via Column Chromatography K->L M 2-(2-Chloro-6-nitrophenyl)ethyl benzoate (Product) L->M

Caption: Workflow for Acylation with Acyl Chloride.

Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere. If using DCM, add triethylamine (Et₃N, 1.5 equiv).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise via syringe. The reaction is often exothermic.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • If DCM was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, dilute with ethyl acetate first.

  • Wash the organic layer sequentially with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Steglich Esterification with a Hindered Carboxylic Acid

This protocol is ideal for acid- or base-sensitive substrates.

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound (1.0 eq) F Combine Alcohol, Acid, DMAP in Anhydrous DCM at 0°C A->F B Carboxylic Acid (1.2 eq) B->F C DCC or EDC (1.2 eq) C->F D DMAP (0.1 eq) D->F E Anhydrous DCM E->F G Add DCC/EDC Solution F->G H Stir at RT (4-16 h) G->H I Monitor by TLC H->I I->H Incomplete J Filter DCU Precipitate (if DCC used) I->J Complete K Wash Filtrate with HCl (aq), NaHCO₃ (aq), Brine J->K L Dry (Na₂SO₄), Filter, Concentrate in vacuo K->L M Purify via Column Chromatography L->M N Desired Ester Product M->N

Caption: Workflow for Steglich Esterification.

Methodology:

  • In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC or EDC (1.2 equiv) in a small amount of anhydrous DCM.

  • Add the DCC/EDC solution to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through Celite to remove the DCU. If EDC was used, this filtration is not necessary as the urea byproduct is water-soluble.

  • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with dilute HCl (e.g., 0.5 M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis and Troubleshooting

Table 2: Comparison of Esterification Methods

MethodConditionsAdvantagesDisadvantagesBest For
Fischer Acidic, High TempInexpensive reagents; simple setup.[5]Reversible; harsh conditions; not suitable for sensitive substrates; may require long reaction times for hindered alcohols.[7][8]Simple, robust, and inexpensive carboxylic acids.
Acyl Chloride Basic or Neutral, Low TempHigh reactivity; irreversible; fast reaction times.[9]Acyl chloride may be expensive or unstable; generates corrosive HCl byproduct.[9][12]Overcoming steric hindrance; achieving high conversion quickly.
Steglich Neutral, Room TempVery mild conditions; high yields; suitable for sensitive substrates and hindered alcohols.[14]Reagents (DCC/EDC) are expensive; DCU byproduct from DCC can be difficult to remove completely.[7][14]Complex, multi-functional, or acid/base-sensitive substrates.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive conditions (Fischer); starting materials are not dry (Steglich, Acyl Chloride); steric hindrance is too great.Increase temperature/reaction time (Fischer); switch to a more reactive method (Acyl Chloride); ensure all reagents and solvents are anhydrous; use a less hindered carboxylic acid if possible.
Formation of Byproducts Side reactions due to harsh conditions (Fischer); incomplete neutralization of HCl (Acyl Chloride); reaction with DMAP (Steglich).Use a milder method (Steglich); ensure sufficient base is used (Acyl Chloride); carefully control reaction temperature.
Difficult Purification Co-elution of product with starting material; presence of urea byproduct (Steglich with DCC).Optimize chromatography solvent system; for Steglich, wash the crude mixture with dilute acid to remove DCU or use water-soluble EDC instead of DCC.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile. (US3287393A).
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  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Sargsyan, A. A., et al. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Gomaa, A. M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Retrieved from [Link]

  • Wang, L., et al. (2024). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ishihara, K., et al. (2005). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]

  • PubMed. (2014). Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • ADDI. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • CHEMSHEETS.co.uk. (2016). ACYLATION of ALCOHOLS / AMINES. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Zaragoza, F. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Retrieved from [Link]

  • ACS Publications. (2007). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.102493-68-5. Retrieved from [Link]

  • JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Retrieved from [Link]

  • ScienceDirect. (2006). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2015). Esterification of stearic acid with lower monohydroxylic alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)ethanol. Retrieved from [Link]

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Application Notes and Protocols for the Etherification of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Etherification in Complex Molecular Scaffolds

In the landscape of medicinal chemistry and drug development, the ether linkage is a cornerstone of molecular design. Its relative stability and ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability make it a critical functional group in the pharmacophore of many therapeutic agents. The subject of this guide, 2-(2-chloro-6-nitrophenyl)ethanol, is a valuable building block in organic synthesis.[1] Its structure, featuring a primary alcohol, a chloro substituent, and a nitro group on the phenyl ring, presents a unique set of challenges and opportunities for synthetic chemists.[1] The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the hydroxyl group, necessitating carefully optimized reaction conditions for successful etherification.

This document provides a detailed exploration of two robust methods for the etherification of the hydroxyl group of this compound: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and discuss critical parameters for achieving high yields and purity. Furthermore, we will address the essential aspects of product purification and characterization, ensuring the integrity of the synthesized ether for downstream applications.

Part 1: The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, a trusted method for preparing ethers for over a century, proceeds via an SN2 mechanism.[2][3][4][5] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[3][4][5] For the successful synthesis of ethers from this compound, the primary alcohol is first converted to its corresponding alkoxide using a strong base, followed by reaction with a suitable alkyl halide.[1]

Mechanistic Considerations

The reaction is initiated by the abstraction of the acidic proton from the hydroxyl group of this compound by a strong base, typically sodium hydride (NaH). This generates a potent nucleophile, the sodium alkoxide. The subsequent step involves the nucleophilic attack of this alkoxide on the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a sodium halide salt as a byproduct. The SN2 nature of this reaction dictates that primary alkyl halides are the preferred substrates to minimize competing elimination reactions.[2][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Alcohol This compound Alkoxide Sodium 2-(2-chloro-6-nitrophenyl)ethoxide Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide H2 H₂ (gas) Alkoxide->H2 Alkyl_Halide R-X (Alkyl Halide) Ether Target Ether Alkyl_Halide->Ether Salt NaX Ether->Salt Alkoxide_ref->Ether Nucleophilic Attack

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable.[6][7][8][9] Handle in a well-ventilated fume hood under an inert atmosphere.[7][8] The reaction mixture will evolve hydrogen gas. Stir the suspension at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the alkoxide.

  • Alkylation: To the freshly prepared alkoxide solution, add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10][11]

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired ether.[10][12]

Part 2: The Mitsunobu Reaction: An Alternative Pathway

The Mitsunobu reaction offers a powerful and versatile alternative for the etherification of primary and secondary alcohols, particularly when the Williamson synthesis is not feasible or gives low yields.[13][14][15] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in this compound.[13][14] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[15][16]

Mechanistic Insights

The mechanism of the Mitsunobu reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium salt.[13][14] The alcohol then adds to this intermediate, leading to the formation of an alkoxyphosphonium salt, which is a key intermediate with a good leaving group. Finally, a suitable nucleophile, in this case, another alcohol or a phenol for ether synthesis, displaces the triphenylphosphine oxide in an SN2 fashion to yield the ether product.[13][14][15]

Mitsunobu_Reaction cluster_0 Activation cluster_1 Alcohol Adduct Formation cluster_2 Nucleophilic Substitution PPh3 PPh₃ Intermediate1 Phosphonium Intermediate PPh3->Intermediate1 DEAD DEAD/DIAD DEAD->Intermediate1 Alcohol This compound Intermediate2 Alkoxyphosphonium Salt Alcohol->Intermediate2 Intermediate1_ref->Intermediate2 Nucleophile R'-OH (Nucleophile) Ether Target Ether Nucleophile->Ether Byproduct Ph₃P=O + DEAD-H₂ Ether->Byproduct Intermediate2_ref->Ether SN2 Attack

Caption: Key stages of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • The desired alcohol or phenol for ether formation (R'-OH)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Silica gel for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Syringes

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and the desired alcohol or phenol nucleophile (1.2 eq). Dissolve the components in anhydrous THF or DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise via syringe over a period of 15-30 minutes.[16] Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue will contain the desired ether along with triphenylphosphine oxide and the reduced azodicarboxylate. Direct purification by flash column chromatography on silica gel is typically required to isolate the pure ether product.

Part 3: Data Presentation and Comparison

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Base/Reagents Strong base (e.g., NaH)PPh₃, DEAD/DIAD
Mechanism SN2SN2
Stereochemistry Retention (at alcohol carbon)Inversion (at alcohol carbon)
Substrate Scope Best with primary alkyl halidesBroad scope for alcohols
Byproducts Inorganic salts (e.g., NaX)Triphenylphosphine oxide, reduced azodicarboxylate
Workup Aqueous quench and extractionOften direct chromatography

Part 4: Product Characterization

The successful synthesis of the target ether must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[17] In the ¹H NMR spectrum, the appearance of new signals corresponding to the alkyl or aryl group introduced, and a characteristic downfield shift of the protons on the carbon adjacent to the ether oxygen (α-protons) to the 3.4-4.5 ppm region, are indicative of ether formation.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized ether, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a characteristic C-O stretching band for the ether linkage.

  • Gas Chromatography (GC): GC can be employed to assess the purity of the final product and to monitor the progress of the reaction.[19][20]

Conclusion

The etherification of this compound can be effectively achieved through both the Williamson ether synthesis and the Mitsunobu reaction. The choice of method will depend on the specific alkyl or aryl group to be introduced, the desired scale of the reaction, and the available starting materials. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize novel ether derivatives for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • Sinopeg. (n.d.). [Chemical Knowledge]:Sodium hydride use precautions and production skills. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Mitsunobu Reaction. Retrieved from [Link]

  • Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Retrieved from [Link]

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Application Notes & Protocols: 2-(2-Chloro-6-nitrophenyl)ethanol as a Versatile Starting Material for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(2-Chloro-6-nitrophenyl)ethanol

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. A key challenge in this field is the development of efficient and versatile synthetic routes that allow for the rapid generation of molecular diversity. This compound, a readily available chemical building block, has emerged as a particularly valuable starting material for this purpose.[1][2] Its strategic arrangement of functional groups—a nitro group ortho to a chlorine atom, and a hydroxyethyl side chain—provides a powerful platform for a variety of cyclization strategies.

The presence of the nitro group, a strong electron-withdrawing group, is pivotal. Its reduction to an amine unmasks a nucleophilic center, which can then participate in intramolecular reactions to form a new heterocyclic ring.[1] The chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions or be retained in the final product for further functionalization. The ethanol side chain offers multiple avenues for modification, including oxidation to an aldehyde or carboxylic acid, or direct participation in cyclization reactions.[1] This combination of reactive sites allows for the construction of a diverse range of heterocyclic scaffolds, including indoles, quinolines, and other fused systems.

This document provides a comprehensive guide to the application of this compound in heterocyclic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material in their synthetic endeavors. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern these reactions.

Core Synthetic Strategy: Reductive Cyclization

The most prevalent and powerful application of this compound in heterocyclic synthesis is through a reductive cyclization pathway. This strategy hinges on the selective reduction of the nitro group to an amine, which then triggers an intramolecular cyclization. The choice of reducing agent and reaction conditions is critical and can be tailored to achieve the desired outcome while preserving other functional groups.

Mechanism of Reductive Cyclization

The general mechanism involves two key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reductants (e.g., Fe/HCl, SnCl₂/HCl).[1][3][4] The choice of reductant is crucial for chemoselectivity, especially when other reducible functional groups are present.

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks an electrophilic center within the same molecule. In the case of derivatives of this compound, this electrophilic center can be the carbon bearing the chlorine atom or a modified side chain.

Reductive_Cyclization Start This compound Intermediate 2-(2-Amino-6-chlorophenyl)ethanol Start->Intermediate Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) Product Heterocyclic Product (e.g., Indole derivative) Intermediate->Product Intramolecular Cyclization

Caption: General workflow for reductive cyclization.

Application in Indole Synthesis

Indoles are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. This compound serves as an excellent precursor for the synthesis of substituted indoles.

Protocol 1: Synthesis of 4-Chloro-1H-indole

This protocol details the synthesis of 4-chloro-1H-indole from this compound via a one-pot oxidation and reductive cyclization.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Dess-Martin periodinane (1.2 eq)

  • Dichloromethane (DCM)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxidation to the Aldehyde:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2-(2-chloro-6-nitrophenyl)acetaldehyde is used in the next step without further purification.

  • Reductive Cyclization:

    • To a solution of the crude aldehyde in a mixture of EtOH and H₂O, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford 4-chloro-1H-indole.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane: This reagent is chosen for its mild and selective oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid.[1]

  • Fe/NH₄Cl: This reducing system is effective for the reduction of the nitro group in the presence of the aldehyde and chloro functionalities.[3] The ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reduction.

Reactant Product Reagents Yield Reference
This compound4-Chloro-1H-indole1. Dess-Martin periodinane2. Fe, NH₄Cl~75-85%Based on similar transformations[1][5]

Synthesis of Other Heterocyclic Systems

The versatility of this compound extends beyond indole synthesis. By modifying the ethanol side chain and choosing appropriate reaction conditions, a variety of other heterocyclic systems can be accessed.

Synthesis of Quinolines

Quinolines are another important class of heterocycles with a wide range of biological activities. A potential route to quinoline derivatives from this compound involves a multi-step sequence.

Conceptual Workflow:

Quinolone_Synthesis Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 (2-Chloro-6-nitrophenyl)acetic acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide Derivative Step2->Intermediate2 Step3 Reductive Cyclization Intermediate2->Step3 Product Quinolinone Derivative Step3->Product

Caption: Conceptual workflow for quinolinone synthesis.

Discussion of the Synthetic Strategy:

  • Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.[1]

  • Amide Coupling: The resulting carboxylic acid can be coupled with an appropriate amine using standard peptide coupling reagents (e.g., EDC, HOBt) to form an amide.

  • Reductive Cyclization: Subsequent reduction of the nitro group would generate an aniline that can undergo intramolecular cyclization onto the amide carbonyl to form a quinolinone ring system.

Safety and Handling

This compound should be handled with care. It is a yellow to pale yellow solid and may cause skin and eye irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for the implementation of efficient synthetic strategies, most notably reductive cyclization, to construct complex molecular architectures. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and materials science research.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 102493-68-5 | this compound | MFCD00239018. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole synthesis from 2-(2-nitrophenyl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-. Retrieved from [Link]

  • Vengatesh, G., & Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26, 1-12.
  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

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Application Note & Protocols: Strategic Synthesis of Compound Libraries from 2-(2-Chloro-6-nitrophenyl)ethanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the relationship between a molecule's chemical structure and its biological activity.[1] The systematic structural modification of a lead compound allows researchers to identify key pharmacophoric features, optimize potency and selectivity, and mitigate off-target effects.[1] This document provides a comprehensive guide for the strategic design and synthesis of diverse compound libraries starting from the versatile building block, 2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5).[2][3] We present detailed protocols for a multi-directional synthetic approach, enabling extensive chemical space exploration around this privileged scaffold. The methodologies detailed herein are designed to be robust and adaptable, providing researchers with the tools to generate novel chemical entities for a wide range of therapeutic targets.

Introduction: The Strategic Value of this compound in SAR Library Synthesis

The starting material, this compound, is a trifunctional chemical entity uniquely suited for combinatorial synthesis and SAR library development.[2] Its key structural features offer three distinct points for diversification:

  • An Electron-Deficient Aryl Chloride: The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5][6][7] This allows for the facile introduction of a wide array of nucleophiles, a common strategy in medicinal chemistry.[6]

  • A Reducible Nitro Group: The aromatic nitro group can be readily reduced to a primary amine.[2][8][9][10][11] This transformation not only alters the electronic properties of the scaffold but also introduces a new reactive handle for subsequent functionalization, such as amide bond formation.[12][13][14]

  • A Primary Alcohol: The ethanol side chain provides a versatile hydroxyl group that can be easily modified through oxidation, esterification, or etherification, allowing for fine-tuning of steric and electronic properties.[2][15]

This multi-faceted reactivity profile enables a "three-pronged" diversification strategy, allowing for the rapid generation of a large and structurally diverse library of compounds from a single, commercially available starting material.

Strategic Overview of Library Synthesis

The overall strategy for compound library synthesis is depicted below. The process begins with the functionalization of one of the three reactive sites on the starting material, followed by subsequent modifications to generate a matrix of diverse analogs.

G cluster_snar Pathway A: SNAr Diversification cluster_reduction Pathway B: Nitro Reduction & Amidation cluster_oxidation Pathway C: Side-Chain Oxidation & Coupling start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar reduction Nitro Group Reduction start->reduction oxidation Alcohol Oxidation start->oxidation snar_products Library A (Diverse Amino Substituents) snar->snar_products Various Nucleophiles (R-NH2, R-OH, R-SH) amine_intermediate 2-(2-Amino-6-chlorophenyl)ethanol reduction->amine_intermediate e.g., Fe/HCl, H2/Pd-C amidation Amide Coupling amine_intermediate->amidation amide_products Library B (Diverse Amide Moieties) amidation->amide_products Various Carboxylic Acids (R-COOH) acid_intermediate (2-Chloro-6-nitrophenyl)acetic acid oxidation->acid_intermediate e.g., Jones Reagent amidation2 Amide Coupling acid_intermediate->amidation2 amide_products2 Library C (Diverse Amine Moieties) amidation2->amide_products2 Various Amines (R-NH2)

Figure 1: A multi-directional workflow for compound library synthesis.

Experimental Protocols

Pathway A: Nucleophilic Aromatic Substitution (SNAr) on the Aryl Chloride

The SNAr reaction is highly efficient on this substrate due to the activating effect of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.[5][7]

Protocol 3.1.1: General Procedure for Amination via SNAr

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (0.2 M), add the desired primary or secondary amine (1.2-2.0 eq.).

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.5 eq.) to scavenge the HCl generated.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition/Reagent Rationale/Justification
Solvent DMSO, DMFHigh-boiling polar aprotic solvents facilitate SNAr reactions.
Base TEA, DIPEANeutralizes the in-situ generated HCl without competing as a nucleophile.[5]
Temperature 80-120 °CProvides sufficient thermal energy to overcome the activation barrier.
Nucleophiles Diverse primary/secondary aminesAllows for the introduction of a wide range of functional groups and steric bulk.
Pathway B: Nitro Group Reduction and Subsequent Amidation

Reduction of the nitro group to an aniline derivative provides a key intermediate for further diversification via amide bond formation, a reaction of paramount importance in drug discovery.[12][13][14]

Protocol 3.2.1: Reduction of the Nitro Group

  • Method 1: Catalytic Hydrogenation

    • Dissolve this compound (1.0 eq.) in methanol or ethanol.

    • Add 5-10 mol% of Palladium on Carbon (Pd/C, 10%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-(2-amino-6-chlorophenyl)ethanol, which can often be used in the next step without further purification.

  • Method 2: Metal-Acid Reduction

    • Suspend this compound (1.0 eq.) and iron powder (Fe, 3-5 eq.) in a mixture of ethanol and water.

    • Add a catalytic amount of hydrochloric acid (HCl) or acetic acid.

    • Heat the mixture to reflux and monitor by TLC/LC-MS.

    • After completion, cool the reaction, filter through Celite, and neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the desired aniline.

Reduction Method Advantages Considerations
Catalytic Hydrogenation Clean reaction, high yields, easy workup.[16]May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).
Metal-Acid (e.g., Fe/HCl) Cost-effective, robust, and tolerates many functional groups.[9]Requires aqueous workup and neutralization.

Protocol 3.2.2: Amide Coupling with the Resulting Aniline

  • Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent like DMF or Dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 eq.).[14]

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add a solution of 2-(2-amino-6-chlorophenyl)ethanol (1.0 eq.) and a base such as DIPEA (2.0 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling RCOOH R-COOH ActivatedEster [Activated Ester Intermediate] RCOOH->ActivatedEster Activation EDC EDC/HOBt Amide Final Amide Product ActivatedEster->Amide Nucleophilic Attack Aniline Aniline Intermediate Aniline->Amide

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of "2-(2-Chloro-6-nitrophenyl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. While a single, universally optimized protocol for this specific molecule is not extensively documented in peer-reviewed literature, this guide presents a robust and chemically sound proposed pathway. The principles, protocols, and troubleshooting steps are synthesized from established organic chemistry reactions and proven methodologies for analogous transformations.

The proposed synthesis involves two key stages:

  • Nitration: Electrophilic aromatic substitution on 2-chlorophenylethanol to introduce a nitro group.

  • Reduction: Chemoselective reduction of the intermediate carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid, to the target primary alcohol.

This guide will address potential challenges in both stages to help you optimize your yield and purity.

Part 1: Proposed Synthetic Pathway & Experimental Protocols

This section outlines the strategic workflow and provides detailed, step-by-step protocols for the synthesis of this compound.

Overall Synthetic Workflow

The synthesis begins with the commercially available 2-chlorophenylethanol, which undergoes nitration. The resulting intermediate is then oxidized to a carboxylic acid, followed by a selective reduction to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Nitration & Oxidation cluster_1 Stage 2: Selective Reduction A 2-Chlorophenylethanol B This compound (Crude Isomer Mixture) A->B HNO₃ / H₂SO₄ C (2-Chloro-6-nitrophenyl)acetic acid B->C Oxidation (e.g., PCC, Jones) D This compound (Final Product) C->D BH₃·THF or BH₃·SMe₂

Caption: Proposed two-stage synthetic workflow for this compound.

Detailed Experimental Protocol: Stage 1 - Nitration of 2-Chlorophenylethanol

This protocol is adapted from standard aromatic nitration procedures.[1][2] Extreme caution is required when working with nitrating mixtures.

  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0 °C in an ice-salt bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve 2-chlorophenylethanol (1.0 equivalent) in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture. The internal temperature must be strictly maintained between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. This will likely be a mixture of isomers that will be carried forward.

Detailed Experimental Protocol: Stage 2 - Selective Reduction of (2-Chloro-6-nitrophenyl)acetic acid

This protocol utilizes a borane complex for the chemoselective reduction of the carboxylic acid in the presence of the nitro group.[3][4][5]

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude (2-chloro-6-nitrophenyl)acetic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add Borane-THF complex (BH₃·THF, ~1.5-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add dilute aqueous HCl and extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting Nitration (Stage 1)

Q1: My nitration reaction resulted in a very low yield and a complex mixture of products. What went wrong?

A1: This is a common issue in aromatic nitration. The primary causes are often related to temperature control and the directing effects of the substituents.

  • Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises above the recommended 0-5 °C, you risk over-nitration (dinitration) and the formation of oxidized by-products.[6] It is crucial to add reagents slowly and ensure efficient cooling.

  • Isomer Formation: The substituents on the starting material (–Cl and –CH₂CH₂OH) are both ortho-, para-directing. This will inevitably lead to a mixture of isomers. The desired 2,6-disubstituted product may not be the major one. Purification after this stage is difficult, which is why the mixture is often carried to the next step.

  • Oxidation of the Alcohol: The strongly oxidizing conditions of the nitrating mixture can potentially oxidize the primary alcohol of the side chain to an aldehyde or carboxylic acid.[7]

Troubleshooting Workflow: Nitration

Troubleshooting_Nitration Start Low Yield / Multiple Products in Nitration Temp Was temperature kept below 5°C? Start->Temp Isomers TLC shows multiple spots? Temp->Isomers Yes Sol_Temp Action: Improve cooling efficiency. Add reagents more slowly. Temp->Sol_Temp No Oxidation Evidence of aldehyde/acid by-products? Isomers->Oxidation No Sol_Isomers Insight: Isomer formation is expected. Purification may be required after the reduction step. Isomers->Sol_Isomers Yes Sol_Oxidation Action: Consider protecting the alcohol group before nitration (e.g., as an acetate ester). Oxidation->Sol_Oxidation Yes

Caption: Decision workflow for troubleshooting nitration issues.

Q2: How can I purify the crude nitrated product?

A2: Purification of nitroaromatic compounds can be challenging due to their similar polarities.

  • Alkaline Wash: A common industrial method involves washing the crude organic mixture with a mild alkaline solution, such as aqueous ammonia, to remove acidic impurities like nitrophenols.[8]

  • Column Chromatography: While difficult for close-spotting isomers, careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) may provide some separation.

Troubleshooting Selective Reduction (Stage 2)

Q1: The reduction of my carboxylic acid is incomplete, and I still see starting material.

A1: Incomplete reduction is often due to issues with the reducing agent or reaction conditions.

  • Reagent Activity: Borane-THF complex (BH₃·THF) can degrade over time, especially if not stored properly under anhydrous conditions. Use a fresh bottle or titrate an older one to determine its molarity. Borane-dimethyl sulfide (BH₃·SMe₂) is often more stable.[9]

  • Stoichiometry: Carboxylic acid reductions require at least 1.5 equivalents of BH₃, as some of the hydride is consumed in an initial acid-base reaction with the acidic proton of the carboxyl group.[10] Ensure you are using a sufficient molar excess.

  • Reaction Time/Temperature: While the reaction starts at 0 °C, it typically needs to be warmed to room temperature and may require several hours for completion. Monitor by TLC until the starting material spot has completely disappeared.

Q2: My reduction also reduced the nitro group to an amine.

A2: This indicates a lack of chemoselectivity. While borane reagents are generally excellent for selectively reducing carboxylic acids in the presence of nitro groups, certain conditions or impurities can affect this.[5]

  • Choice of Reducing Agent: Avoid powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄), as they will readily reduce both the carboxylic acid and the nitro group.[11][12] Catalytic hydrogenation (e.g., H₂/Pd-C) would also reduce the nitro group.[13]

  • Purity of Starting Material: Ensure the intermediate carboxylic acid is reasonably pure. Unknown impurities could potentially catalyze unwanted side reactions.

Q3: The work-up of my borane reduction is problematic. What is the best procedure?

A3: The work-up is critical for hydrolyzing the intermediate borate esters and removing boron-containing by-products.

  • Quench with Methanol: The most common method is the slow, careful addition of methanol at 0 °C to quench excess borane.

  • Acidic Wash: An acidic wash (e.g., 1M HCl) helps to hydrolyze the borate esters, making the product and by-products easier to separate during extraction.

  • Azeotropic Removal: Repeatedly adding methanol and removing it under reduced pressure can help remove boron by-products as volatile trimethyl borate.

Summary of Key Reaction Parameters
ParameterStage 1: NitrationStage 2: ReductionRationale & Key Considerations
Temperature 0-5 °C0 °C to Room Temp.Nitration: Critical to prevent over-nitration and side reactions.[6] Reduction: Initial cooling controls the exothermic reaction with the acidic proton.
Key Reagents Conc. HNO₃ / Conc. H₂SO₄BH₃·THF or BH₃·SMe₂Nitration: Forms the active electrophile, NO₂⁺.[14] Reduction: Borane is chemoselective for carboxylic acids over nitro groups.[3][5]
Equivalents ~1.1 eq. HNO₃~1.5-2.0 eq. BH₃Nitration: Slight excess to drive the reaction. Reduction: Excess is needed to account for the acidic proton and ensure full reduction.[10]
Common By-products Positional Isomers, Dinitro compounds, Oxidized side-chain productsUnreacted starting material, Borate estersControl of reaction conditions is key to minimizing by-products.
Purification Alkaline Wash, ChromatographyColumn ChromatographyPurification is essential to isolate the final product with high purity.[8]

References

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

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  • This compound | CAS 102493-68-5. Benchchem.

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  • How to reduce carboxylic group to alcohol with nitro group untouched?. ResearchGate.

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Minimizing side reactions in the nitration of 2-chlorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 2-Chlorophenethyl Alcohol

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 2-chlorophenethyl alcohol. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this sensitive reaction. The nitration of this substrate is a classic example of electrophilic aromatic substitution where success hinges on balancing reactivity with the prevention of undesirable side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the nitration of 2-chlorophenethyl alcohol. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Question 1: My reaction is producing a significant amount of 2-chloro-5-nitrophenylacetic acid and other oxidized byproducts, with a low yield of the desired nitrophenethyl alcohol. What is happening and how can I fix it?

Probable Cause: This is a classic case of side-chain oxidation. The primary alcohol of the phenethyl group is susceptible to oxidation under the strongly acidic and oxidizing conditions of a standard nitrating mixture (HNO₃/H₂SO₄).[1][2][3] Nitric acid is a potent oxidant, and at elevated temperatures or with prolonged reaction times, it will readily convert the benzylic alcohol to the corresponding aldehyde and subsequently to a carboxylic acid.[4]

Solutions:

  • Protect the Alcohol Group: The most robust solution is to protect the hydroxyl group before nitration. Converting it to an ester (e.g., an acetate) renders it inert to oxidation under nitrating conditions. The protecting group can be easily removed post-nitration via hydrolysis.

  • Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C. Exothermic nitration reactions can easily run away, and higher temperatures dramatically increase the rate of oxidation.[5]

  • Use Milder Nitrating Agents: If protection is not feasible, consider alternative nitrating systems that are less oxidizing. A comparison is provided in the table below.

Experimental Protocol: Acetate Protection & Deprotection

Part A: Protection of 2-Chlorophenethyl Alcohol

  • Dissolve 2-chlorophenethyl alcohol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the organic layer. Wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chlorophenethyl acetate.

Part B: Nitration of Protected Substrate Follow a standard nitration protocol (e.g., slow addition of the protected substrate to a pre-cooled mixture of HNO₃/H₂SO₄ at 0 °C).

Part C: Deprotection (Hydrolysis)

  • Dissolve the nitrated acetate ester in methanol.

  • Add a solution of potassium carbonate (2.0 eq) in water.

  • Stir at room temperature for 3-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired nitrated 2-chlorophenethyl alcohol.

Question 2: My analysis shows the presence of di- and even tri-nitrated products. How can I improve the selectivity for mono-nitration?

Probable Cause: Over-nitration occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[6][7] The initially formed mono-nitro product, while less reactive than the starting material due to the electron-withdrawing nitro group, can still undergo further nitration if the concentration of the nitronium ion (NO₂⁺) is high and the reaction time or temperature is excessive.[8][9]

Solutions:

  • Control Stoichiometry: Use a slight molar excess (1.05-1.1 equivalents) of nitric acid relative to the substrate. Avoid using a large excess of the nitrating agent.

  • Reverse Addition: Add the nitrating mixture dropwise to the solution of the substrate. This ensures that the concentration of the nitronium ion is kept low throughout the reaction, minimizing the chance of a second nitration event on the product molecule.

  • Lower Reaction Temperature: Conduct the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the overall reaction rate, allowing for greater control.

  • Use Diluted Acids: Using more dilute nitric acid can significantly reduce the propensity for over-nitration, though this may require longer reaction times.[6][10][11]

Question 3: I've successfully achieved mono-nitration, but I'm getting a complex mixture of regioisomers. How can I control the regioselectivity?

Probable Cause: The regiochemical outcome is determined by the directing effects of the substituents on the aromatic ring. In 2-chlorophenethyl alcohol, you have two ortho, para-directing groups:

  • -Cl: A deactivating ortho, para-director.

  • -CH₂CH₂OH: A weakly activating ortho, para-director.

These competing effects will inevitably lead to a mixture of isomers. The primary products expected are 4-nitro-2-chlorophenethyl alcohol and 6-nitro-2-chlorophenethyl alcohol. Achieving perfect regioselectivity is challenging, but the ratio can be influenced.

Solutions:

  • Leverage Steric Hindrance: Using bulkier nitrating agents or catalyst systems can favor substitution at the less sterically hindered para-position.

  • Employ Shape-Selective Catalysts: Solid acid catalysts, such as certain zeolites, can provide regioselective nitration by favoring the formation of the para isomer due to steric constraints within the catalyst's pores.[12][13]

  • Chromatographic Separation: In many cases, the most practical approach is to accept the formation of an isomeric mixture and separate the desired product using column chromatography.

Workflow & Side Reaction Visualization

The following diagrams illustrate the decision-making process for troubleshooting and the competing reaction pathways.

G start Problem Observed During Nitration oxid Oxidized Byproducts (Aldehyde/Carboxylic Acid) start->oxid poly Di- / Poly-nitrated Products start->poly isomers Mixture of Regioisomers start->isomers cause_oxid Cause: Oxidation of Alcohol Side-Chain oxid->cause_oxid cause_poly Cause: Harsh Conditions / Poor Stoichiometry poly->cause_poly cause_isomers Cause: Competing Directing Groups isomers->cause_isomers sol_oxid1 Solution: Protect Alcohol Group (e.g., Acetate) cause_oxid->sol_oxid1 sol_oxid2 Solution: Strict Low Temperature Control cause_oxid->sol_oxid2 sol_poly1 Solution: Control Stoichiometry & Use Reverse Addition cause_poly->sol_poly1 sol_poly2 Solution: Use Milder Nitrating Agent cause_poly->sol_poly2 sol_isomers Solution: Shape-Selective Catalyst or Purify via Chromatography cause_isomers->sol_isomers

Caption: Troubleshooting workflow for nitration issues.

G start 2-Chlorophenethyl Alcohol + Nitrating Agent desired Desired Product: Mono-nitro Isomers start->desired Controlled Conditions (Low Temp, Stoichiometry) oxid Side Reaction: Oxidation (Aldehyde/Carboxylic Acid) start->oxid Harsh Conditions (High Temp, Strong Oxidant) ester Side Reaction: Nitrate Ester Formation start->ester Anhydrous Conditions (e.g., Ac₂O/HNO₃) poly Side Reaction: Over-nitration (Di-/Poly-nitro Products) desired->poly Excess Nitrating Agent

Caption: Competing reaction pathways in nitration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfuric acid in the nitrating mixture? Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[14][15][16] Second, it is a powerful dehydrating agent that absorbs the water formed during the reaction, preventing it from diluting the nitric acid and slowing or stopping the nitration process.[17]

Q2: What are some alternative, milder nitrating agents I can use to avoid side reactions? For sensitive substrates, moving away from the aggressive HNO₃/H₂SO₄ system is often necessary. The table below compares several alternatives.[18][19][20]

Table 1: Comparison of Alternative Nitrating Systems

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Dilute HNO₃ Aqueous solution, low temp.Reduced oxidation and over-nitration risk.[6][11]Slower reaction rates; may require catalysis.
NaNO₂ / Solid Acid Heterogeneous, room temp.Mild conditions, improved selectivity, easy workup.[21]Catalyst preparation may be required.
Acetyl Nitrate In situ from HNO₃ & Ac₂O, low temp.Less oxidizing than mixed acid.Can lead to nitrate ester formation on the alcohol.[22]
N₂O₅ / Zeolite Solid catalyst, CH₂Cl₂ solvent.High regioselectivity for para isomer, mild conditions.[13]N₂O₅ is a specialized and hazardous reagent.

Q3: Is protecting the alcohol group always necessary? While not strictly necessary in all cases, it is a highly recommended strategy for maximizing yield and simplifying purification. If you can achieve acceptable yields (>70%) with good purity by carefully controlling the temperature and stoichiometry of an unprotected reaction, then the extra steps of protection and deprotection may be omitted for efficiency. However, if oxidation is a persistent issue, protection is the most reliable solution.

References

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?[Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.[Link]

  • Quora. (2018). What is the role of sulphuric acid in nitration of benzene?[Link]

  • Nitration and aromatic reactivity. (n.d.). [Source Link Not Available]
  • Green Chemistry (RSC Publishing). (n.d.). The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating.[Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions.[Link]

  • DigitalCommons@URI. (2008). Aromatic nitration using nitroguanidine and EGDN.[Link]

  • ResearchGate. (n.d.). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid.[Link]

  • Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?[Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene.[Link]

  • ResearchGate. (n.d.). Development of nitrating reagents.[Link]

  • MECHANISM OF NITRATION OF PHENOLSULPHONIC ACIDS. (n.d.). [Source Link Not Available]
  • YouTube. (2022). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2.[Link]

  • ResearchGate. (n.d.). Nitration of substituted phenols by different efficient heterogeneous systems.[Link]

  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.[Link]

  • Khan Academy. (n.d.). Nitration of Phenols.[Link]

  • Wikipedia. (n.d.). Nitration.[Link]

  • PubMed. (n.d.). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution.[Link]

  • PMC - NIH. (n.d.). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.[Link]

  • askIITians. (n.d.). What are the products formed when phenol and nitrobenzene are treated.[Link]

  • PMC - NIH. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.[Link]

  • ResearchGate. (2012). Selective oxidation of benzyl alcohol by two phase electrolysis using nitrate as mediator.[Link]

  • Google Patents. (n.d.). Polynitrated compounds and processes of making them.
  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 11.8: Oxidation of Alcohols.[Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PMC - NIH. (n.d.). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.[Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Google Patents. (n.d.).
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  • PubMed. (n.d.). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products.[Link]

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Preventing oxidation of the ethanol side chain during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of unwanted oxidation of primary alcohols, specifically ethanol side chains (-CH₂CH₂OH), during multi-step synthesis. Here, we provide in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you maintain the integrity of your target molecule.

Part 1: Core Problem Analysis & Troubleshooting Workflow

Unwanted oxidation of a primary alcohol to an aldehyde or carboxylic acid is a frequent side reaction that can derail a synthetic route, leading to reduced yields and complex purification challenges. The root cause typically falls into one of three categories: inappropriate reagent choice, suboptimal reaction conditions, or the inherent reactivity of the substrate itself.

Before diving into specific FAQs, use the following workflow to diagnose the potential source of the issue in your experiment.

Troubleshooting Diagnostic Workflow

This flowchart will help you pinpoint the likely cause of the unwanted side reaction.

G start Unwanted Oxidation of -CH₂CH₂OH Detected q1 Was an oxidizing agent used in the reaction? start->q1 q2 Was the alcohol intentionally left unprotected? q1->q2 No q3 What type of oxidant was used? q1->q3 Yes sol3 Diagnosis: Protecting Group Failure. The chosen protecting group may be unstable to the reaction conditions (e.g., acidic, basic, or specific reagents). q2->sol3 No, it was protected sol4 Diagnosis: Inherent Substrate Reactivity. The ethanol side chain is exposed and susceptible to ambient air, trace metals, or harsh workup conditions. q2->sol4 Yes q4 Were reaction conditions strictly anhydrous and/or at low temperature? q3->q4 Mild (e.g., PCC, Swern) sol1 Diagnosis: Lack of Selectivity. The oxidant is not mild enough to differentiate between alcohol types or functional groups. q3->sol1 Strong (e.g., Jones, KMnO₄) q4->sol1 Yes sol2 Diagnosis: Over-oxidation. Even mild oxidants can over-oxidize primary alcohols to carboxylic acids, especially in the presence of water. q4->sol2 No

Caption: Diagnostic workflow for troubleshooting ethanol side chain oxidation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is my primary alcohol oxidizing when I'm trying to oxidize a secondary alcohol in the same molecule?

Answer: This is a classic issue of chemoselectivity. Many "standard" oxidizing agents are not selective enough to distinguish between primary and secondary alcohols, especially strong oxidants like chromic acid (Jones reagent) or potassium permanganate.[1][2][3] These reagents will readily oxidize both primary and secondary alcohols.[4]

The Causality: The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate ester) followed by an elimination step.[5] The rate of this process is sensitive to steric hindrance, but often not enough to provide perfect selectivity between primary and secondary alcohols under harsh conditions.

Solution:

  • Employ a Milder, Sterically Hindered Oxidant: Reagents like Pyridinium Chlorochromate (PCC) or those used in Swern-type oxidations are designed to be milder and can offer better selectivity.[4][5][6] The Swern oxidation, in particular, is performed at cryogenic temperatures (-78 °C), which significantly dampens the reactivity of the system and enhances selectivity.[6]

  • Protect the Primary Alcohol: The most robust strategy is to temporarily mask the primary alcohol with a protecting group. This makes it inert to the oxidizing conditions. Due to lower steric hindrance, primary alcohols can often be selectively protected in the presence of secondary alcohols.[7][8][9]

FAQ 2: I used a mild oxidant (like PCC), but my primary alcohol still oxidized all the way to a carboxylic acid. What happened?

Answer: This is a common pitfall. While mild oxidants like PCC are known to stop at the aldehyde stage, this selectivity is highly dependent on the reaction conditions, specifically the absence of water.[5][6][10]

The Causality: The initial product of the oxidation is an aldehyde. If water is present in the reaction mixture, it can attack the aldehyde to form a geminal diol (aldehyde hydrate). This hydrate species behaves like a primary alcohol and can be further oxidized by a second equivalent of the oxidant to the carboxylic acid.[5][11]

G cluster_0 Oxidation Pathway A R-CH₂OH (Primary Alcohol) B R-CHO (Aldehyde) A->B [O] (e.g., PCC) C R-CH(OH)₂ (Gem-diol Hydrate) B->C + H₂O (Reversible) D R-COOH (Carboxylic Acid) C->D [O] (e.g., PCC)

Caption: Pathway for over-oxidation of a primary alcohol in the presence of water.

Solution:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like dichloromethane). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the system.

  • Use an Aprotic Oxidation System: The Swern oxidation and its variants (e.g., Parikh-Doering) are performed under strictly aprotic conditions and are excellent for stopping at the aldehyde.[2][6][12]

FAQ 3: When is it absolutely necessary to use a protecting group for an ethanol side chain?

Answer: Protection is necessary whenever the planned reaction conditions are incompatible with a free hydroxyl group. Hydroxyl groups are acidic, nucleophilic, and susceptible to oxidation.[9][13]

Use a protecting group when:

  • Using Strong Bases or Nucleophiles: Reagents like Grignards (RMgBr), organolithiums (RLi), or strong non-nucleophilic bases (NaH, LDA) will deprotonate the alcohol, consuming the reagent and potentially causing side reactions.[8][14]

  • Performing Oxidations Elsewhere: As discussed in FAQ 1, if you are oxidizing another part of the molecule, the unprotected alcohol is at risk.

  • Undergoing Reactions Requiring Strong Acids: While some protecting groups are acid-labile, others are stable. A free alcohol could undergo acid-catalyzed dehydration or other side reactions.

  • Complex, Multi-Step Syntheses: In a long synthesis, protecting the alcohol early can prevent it from interfering in multiple subsequent steps, a concept known as having a "permanent" protecting group until it is no longer needed.[15]

Part 3: In-Depth Guides & Protocols

Guide 1: Selecting the Right Protecting Group

The choice of protecting group is critical and depends on the planned synthetic route. The ideal group is easy to install, stable to a wide range of conditions, and can be removed selectively in high yield.[7][15] This is the foundation of an orthogonal protection strategy , where you can deprotect one functional group without affecting another.[15][16][17]

Protecting GroupAbbreviationStable ToLabile To (Cleavage Conditions)Key Feature
tert-Butyldimethylsilyl Ether TBDMS or TBSBases, Oxidants, Reductants, Organometallics[7][8]Fluoride sources (TBAF, HF•Py); Strong Acid[13][18][19]Most common; robust yet easily cleaved. High selectivity for primary alcohols.[7][20]
Benzyl Ether BnStrong Bases, Strong Acids, Oxidants, ReductantsCatalytic Hydrogenolysis (H₂, Pd/C); Birch Reduction[13][14][21]Very robust; orthogonal to silyl ethers. Not suitable if other reducible groups (alkenes, alkynes) are present.[14][21]
Methoxymethyl Ether MOMBases, Organometallics, Reductive/Oxidative conditionsStrong Acidic Conditions (e.g., HCl in THF/H₂O)[13][14]Stable to most non-acidic reagents. Cleavage requires stronger acid than THP or SEM.[13]
Tetrahydropyranyl Ether THPBases, Organometallics, Reductive/Oxidative conditionsMild Acidic Conditions (e.g., PPTS, AcOH/H₂O)[13][14]Acid-sensitive. Creates a new stereocenter, leading to diastereomers.[13]
Guide 2: Protocol for Selective TBDMS Protection of a Primary Alcohol

This protocol details the selective protection of a primary alcohol, such as an ethanol side chain, using tert-Butyldimethylsilyl chloride (TBDMS-Cl). The steric bulk of the TBDMS group allows for high selectivity for less hindered primary alcohols over secondary ones.[7][20]

Materials:

  • Substrate (containing the primary alcohol)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq.) and imidazole (2.0-2.5 eq.) in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Addition of Silylating Agent: Add TBDMS-Cl (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).[20]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected alcohol.[20]

Guide 3: Protocol for Deprotection of a TBDMS Ether

The silicon-oxygen bond is most commonly and selectively cleaved using a fluoride ion source due to the exceptionally strong Si-F bond that is formed.[8][18]

Materials:

  • TBDMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous THF in a plastic vial (as fluoride can etch glass).

  • Addition of TBAF: Cool the solution to 0 °C in an ice bath. Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq.) dropwise.[18]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with deionized water and extract with ethyl acetate or diethyl ether (3x).[18]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

References

  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem.
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Benchchem.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Alcohol Protecting Groups. University of Windsor.
  • Swern Oxid
  • Mild Oxidizing Agents. Chemistry LibreTexts.
  • Protection of OH group of alcohol. SlideShare.
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry.
  • Protecting Groups and Orthogonal Protection Str
  • Protecting Groups. University of California, Irvine.
  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
  • Why is pyridinium chlorochromate selective compared to chromate, dichrom
  • Protecting Groups For Alcohols. Chemistry Steps.
  • Oxid
  • Choose Appropriate Reagent for Oxid
  • Alcohol oxid
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
  • Orthogonal Protection Definition. Fiveable.

Sources

Technical Support Center: Purification of 2-(2-Chloro-6-nitrophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-chloro-6-nitrophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. As a versatile intermediate, the purity of this compound is paramount for the success of subsequent reactions. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions, ensuring you can achieve high-purity material with confidence.

The inherent polarity of this compound, imparted by both the hydroxyl (-OH) and nitro (-NO₂) functional groups, makes normal-phase column chromatography on silica gel the purification method of choice. However, the acidic nature of standard silica and the potential for side-reactions necessitate a carefully controlled approach.

Section 1: Recommended Purification Protocol

This section outlines the standard, validated protocol for the purification of this compound. Adherence to this methodology provides a robust baseline for achieving excellent separation.

Materials & Reagents
Material/ReagentSpecificationPurpose
Stationary Phase Silica GelStandard Grade, 60 Å, 230-400 mesh
Mobile Phase Solvents Ethyl Acetate (EtOAc)HPLC Grade
n-HexaneHPLC Grade
Crude Product This compoundFrom synthesis, potentially containing starting materials or byproducts.
Apparatus Glass Chromatography ColumnSized appropriately for the amount of crude material.
TLC PlatesSilica gel 60 F₂₅₄
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal post-purification.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Causality: Before committing your entire sample to a large column, it is imperative to determine the optimal mobile phase composition. TLC serves as a small-scale, rapid proxy for the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3, as this typically provides the best separation from impurities[1].

Step-by-Step TLC Protocol:

  • Prepare a few small beakers with varying ratios of Ethyl Acetate in Hexane (e.g., 20%, 30%, 40%).

  • Dissolve a tiny amount of your crude material in a suitable solvent (like dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.

  • Develop the plate in one of the prepared solvent systems.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the solvent ratio until the desired Rf is achieved. A higher concentration of the more polar solvent (EtOAc) will increase the Rf value.

Mobile Phase (EtOAc:Hexane)Approximate Rf of TargetObservation
2:8 (20% EtOAc)~0.20Compound moves slowly; good for separating less polar impurities.
3:7 (30% EtOAc) ~0.30 Optimal starting point for column separation. [1]
4:6 (40% EtOAc)~0.45Compound moves quickly; risk of co-elution with more polar impurities.
Step-by-Step Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10-15% EtOAc in Hexane).

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure an even, compact bed free of air bubbles or cracks.

    • Drain the solvent until it is level with the top of the silica bed. Never let the column run dry from this point forward[2].

  • Sample Loading:

    • Wet Loading (Recommended for oils or readily soluble solids): Dissolve the crude product in the minimum amount of a solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed[2].

    • Dry Loading (Recommended for solids with poor solubility in the eluent): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approx. 5-10 times the mass of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column bed[2].

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using a non-polar solvent system (e.g., 15-20% EtOAc/Hexane) to first remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to the optimal ratio determined by your TLC analysis (e.g., 30% EtOAc/Hexane). This will move your target compound down the column.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a yellow to pale yellow solid[1].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Wet or Dry Method) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G start Problem Encountered p1 Poor Separation start->p1 p2 Product Not Eluting start->p2 p3 Band Tailing start->p3 c1 Is TLC ΔRf > 0.1? p1->c1 c3 Is eluent polarity > 30% EtOAc? p2->c3 c5 Are there acidic sites on silica? p3->c5 c2 Sample load < 1:30? c1->c2 Yes s1 Decrease eluent polarity c1->s1 No c2->p3 Yes s2 Decrease sample load or use larger column c2->s2 No c4 Is compound stable on silica? c3->c4 Yes s3 Increase eluent polarity c3->s3 No c4->s3 Yes s4 Use neutral alumina or deactivated silica c4->s4 No s5 Add polar modifier to eluent (e.g., 0.5% MeOH) c5->s5 Yes

Sources

Removing byproducts from "2-(2-Chloro-6-nitrophenyl)ethanol" reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2-Chloro-6-nitrophenyl)ethanol. Here, we address common issues related to byproduct removal from the reaction mixture, offering troubleshooting advice and detailed experimental protocols grounded in established chemical principles.

Introduction: Understanding the Chemistry of Purification

The successful synthesis of this compound is only half the battle; obtaining the compound in high purity is critical for its downstream applications, particularly in medicinal chemistry and organic synthesis where impurities can lead to ambiguous results or unwanted side reactions. The purification strategy is intrinsically linked to the synthetic route employed. The two primary routes to this compound are:

  • Nitration of 2-chlorophenethyl alcohol: This electrophilic aromatic substitution reaction is prone to the formation of positional isomers.

  • Reduction of 2-chloro-6-nitroacetophenone: This method's primary impurity is typically the unreacted ketone, with potential for over-reduction under certain conditions.

This guide will provide a structured approach to identifying and removing byproducts associated with these synthetic pathways.

Troubleshooting Flowchart: A Roadmap to Purity

Before diving into specific FAQs, the following flowchart provides a high-level overview of the troubleshooting and purification workflow.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Purification Strategy cluster_3 Final Steps A Crude Reaction Mixture B TLC Analysis A->B Sample C Multiple Spots on TLC? B->C D Major Impurity More or Less Polar? C->D Yes F Proceed to Recrystallization C->F No (Single Spot) G Column Chromatography D->G Significantly Different Polarity H Recrystallization D->H Similar Polarity E Product Oiling Out During Crystallization? I Solvent System Optimization E->I J Collect Pure Fractions G->J K Purity Confirmation (TLC, NMR, etc.) H->K I->H J->K

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My TLC of the crude reaction mixture from the nitration of 2-chlorophenethyl alcohol shows multiple spots close to my product spot. What are these and how do I remove them?

A1: The multiple spots are most likely positional isomers of your desired product, such as 2-(2-chloro-4-nitrophenyl)ethanol and 2-(2-chloro-5-nitrophenyl)ethanol. The directing effects of the chloro and hydroxyl groups on the aromatic ring can lead to a mixture of ortho, meta, and para nitrated products.[1] The separation of these isomers can be challenging due to their similar physical properties.[2]

Troubleshooting Steps:

  • Initial Assessment with TLC: Run a TLC with a solvent system that gives good separation between the spots. A common starting point is a mixture of hexane and ethyl acetate. The relative Rf values will give you an indication of the polarity difference between the isomers.

  • Column Chromatography: This is the most effective method for separating positional isomers. Due to the subtle differences in polarity, a carefully optimized gradient elution may be necessary.

  • Recrystallization (if chromatography is not an option): While less effective for close-running isomers, fractional crystallization can sometimes be employed. This involves multiple recrystallization steps, where the crystals are enriched in the less soluble isomer in each step. This process can be tedious and may lead to significant product loss.

Q2: After reducing 2-chloro-6-nitroacetophenone with sodium borohydride, my TLC shows a significant amount of unreacted ketone. How can I remove this?

A2: Sodium borohydride is a mild reducing agent and may not drive the reaction to completion, especially if the reaction time is insufficient or the temperature is too low.[3][4] The unreacted ketone is a common impurity in this synthesis.

Troubleshooting Steps:

  • Reaction Monitoring: Always monitor the reaction progress by TLC until the starting material spot has disappeared or is minimized.

  • Purification:

    • Column Chromatography: The ketone is generally more polar than the corresponding alcohol, allowing for good separation on a silica gel column.

    • Recrystallization: If the polarity difference is not substantial, recrystallization can be effective. The choice of solvent is crucial.

Q3: I am attempting to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. For nitroaromatic compounds, the choice of solvent is critical to prevent this.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar nitroaromatic compounds, alcohols like ethanol or a mixed solvent system are often good choices.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the liquid can induce crystallization by providing nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

  • Mixed Solvent System: If a single solvent is problematic, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common pair for nitroaromatics is ethanol-water.

Detailed Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.

Protocol 1: Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSuitability for Nitroaromatic CompoundsNotes
Ethanol GoodOften provides a good balance of solubility at high and low temperatures.
Methanol GoodSimilar to ethanol, but the compound may be more soluble at low temperatures, potentially reducing yield.
Isopropanol FairCan be a good alternative if ethanol or methanol are too effective as solvents.
Ethanol/Water ExcellentA versatile mixed solvent system that allows for fine-tuning of the polarity to induce crystallization.
Dichloromethane/Hexane GoodAnother effective mixed solvent system, particularly for less polar impurities.[5]
Protocol 2: Column Chromatography

This protocol is ideal for separating compounds with similar polarities, such as positional isomers.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

    • Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue).

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to move the compounds down the column. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection:

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: TLC and Column Chromatography Eluent Systems

Eluent System (Hexane:Ethyl Acetate)Typical ApplicationExpected Rf of Product
9:1 Initial elution and separation of non-polar impurities.Low (near the baseline)
8:2 Elution of the product and separation from less polar isomers.0.2 - 0.4
7:3 Elution of more polar isomers and impurities.Higher
1:1 Flushing the column of highly polar impurities.High (near the solvent front)

Visualization of Purification Principles

The following diagram illustrates the principle of separation by column chromatography based on polarity.

G cluster_0 Column Chromatography Separation A Crude Mixture Added to Column B Elution with Non-Polar Solvent A->B C Less Polar Impurity Elutes First B->C D Increase Solvent Polarity C->D E Desired Product Elutes D->E F More Polar Impurity Elutes Last E->F

Caption: Principle of separation in column chromatography.

Conclusion

The purification of this compound requires a systematic approach tailored to the specific byproducts of the chosen synthetic route. By carefully analyzing the crude reaction mixture with techniques like TLC and applying appropriate purification methods such as recrystallization or column chromatography, researchers can obtain this valuable intermediate in high purity. This guide provides a foundation for troubleshooting common purification challenges and offers detailed protocols to streamline your experimental workflow.

References

  • U.S. Patent US20110275862A1, "Process for purifying a crude ethanol product," issued November 10, 2011.
  • Kulakov, I. V., et al. "Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations." Russian Journal of General Chemistry 78.12 (2008): 2374-2378. [Link]

  • Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Molecules2024 , 29(11), 2533. [Link]

  • David, V., et al. "Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers." Revue Roumaine de Chimie 63.5-6 (2018): 427-433. [Link]

  • Li, G., et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Amines." The Journal of Organic Chemistry2024 . [Link]

  • European Patent EP0155441A1, "A process for separating nitration isomers of substituted benzene compounds," issued September 25, 1985.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Sandelier, M. J., & DeShong, P. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines." Organic letters 9.17 (2007): 3209-3212. [Link]

  • Leah4sci. "Sodium Borohydride NaBH4 Reduction Reaction Mechanism." YouTube, 10 Feb. 2016, [Link].

Sources

Challenges in the scale-up synthesis of "2-(2-Chloro-6-nitrophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its synthesis, while achievable at the laboratory scale, presents several challenges when scaling up to pilot or industrial production. This guide provides a comprehensive overview of the common synthetic routes, potential challenges, and practical solutions to ensure a safe, efficient, and scalable process.

Synthetic Routes Overview

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the availability of starting materials, desired purity, and scale of production.

  • Route A: Nitration of 2-chlorophenethyl alcohol.

  • Route B: Friedel-Crafts acylation of 2-chloro-6-nitrotoluene followed by reduction.

The following sections will delve into the specific challenges and troubleshooting for each of these routes.

Route A: Nitration of 2-Chlorophenethyl Alcohol

This route involves the direct nitration of 2-chlorophenethyl alcohol using a mixture of nitric acid and sulfuric acid. While seemingly straightforward, this electrophilic aromatic substitution reaction is highly exothermic and requires careful control to ensure safety and desired regioselectivity.[1]

Troubleshooting Guide & FAQs: Route A

Question 1: My nitration reaction is showing poor regioselectivity, with significant formation of the para-isomer. How can I improve the yield of the desired ortho-nitro product?

Answer: Achieving high ortho-selectivity is a common challenge in the nitration of substituted benzenes. The chloro group is an ortho-, para-director, meaning it activates both positions for electrophilic attack.[1] Several factors can influence the ortho/para ratio:

  • Temperature Control: Lowering the reaction temperature can favor the formation of the ortho-isomer. Nitration reactions are highly exothermic, and localized hot spots can lead to increased formation of the thermodynamically more stable para-isomer. Ensure your cooling system is robust enough to maintain a consistently low temperature throughout the addition of the nitrating mixture.[2][3]

  • Rate of Addition: A slow, controlled addition of the nitrating mixture is crucial. This prevents a rapid increase in temperature and allows for more selective reaction kinetics.

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants and poor temperature control, both of which can negatively impact selectivity. Ensure vigorous and efficient stirring throughout the reaction. On a larger scale, the choice of impeller and reactor geometry is critical for effective mixing.[2]

Question 2: I am observing significant byproduct formation, including dinitrated and oxidized species. What are the likely causes and how can I minimize these impurities?

Answer: The formation of byproducts is a significant concern in scale-up, as it complicates purification and reduces yield.

  • Over-Nitration (Dinitration): The product, this compound, is more deactivated towards further nitration than the starting material. However, under harsh conditions (high temperature, excess nitrating agent), dinitration can occur.[1] To avoid this:

    • Use a stoichiometric amount of the nitrating agent.

    • Maintain a low reaction temperature.

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC) to stop the reaction once the starting material is consumed.

  • Oxidation: The ethanol side chain can be susceptible to oxidation by the strong acid mixture, especially at elevated temperatures. This can lead to the formation of the corresponding aldehyde or carboxylic acid.[1] Strict temperature control is the primary means of preventing oxidation.

Question 3: My reaction is experiencing a dangerous exotherm, and I'm concerned about a runaway reaction. What are the critical safety considerations for scaling up this nitration?

Answer: The nitration of aromatic compounds is a notoriously hazardous process, and safety is the paramount concern during scale-up.[4][5][6]

  • Heat Management: The heat of reaction for nitration is significant.[7] A thorough thermal hazard assessment is essential before any scale-up. This includes determining the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and ensuring the cooling capacity of the reactor is sufficient to handle the heat evolution. Continuous flow reactors can offer superior heat transfer and safety for highly exothermic reactions.[3][8][9]

  • Reverse Addition: Never add the aromatic compound to the nitrating mixture. Always add the nitrating mixture slowly to the substrate. This ensures that the concentration of the nitrating agent is kept low, which helps to control the reaction rate.

  • Quenching: The reaction quench is also a critical step. The reaction mixture should be quenched by slowly adding it to a large excess of ice and water with vigorous stirring. This dissipates the heat of dilution of the strong acids.

Experimental Protocol: Nitration of 2-Chlorophenethyl Alcohol

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
2-Chlorophenethyl alcohol156.6115.7 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0110 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chlorophenethyl alcohol (15.7 g, 0.1 mol) and cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, carefully and slowly add concentrated nitric acid (10 mL) to concentrated sulfuric acid (50 mL) while cooling in an ice bath. This nitrating mixture should be prepared fresh.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2-chlorophenethyl alcohol over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram: Route A

Route_A cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Chlorophenethyl Alcohol reaction Nitration with HNO3/H2SO4 start->reaction Slow Addition quench Quench on Ice reaction->quench Controlled Quenching filter Filtration quench->filter recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via nitration.

Route B: Friedel-Crafts Acylation and Reduction

This two-step route begins with the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to form 2-chloro-6-nitroacetophenone, which is then selectively reduced to the desired ethanol derivative.[1]

Troubleshooting Guide & FAQs: Route B

Question 1: The yield of my Friedel-Crafts acylation is low. What are the critical parameters to control in this step?

Answer: Friedel-Crafts acylations can be sensitive to several factors, especially when dealing with deactivated aromatic rings.

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is a common catalyst, and its activity is highly dependent on its purity and the absence of moisture. Ensure you are using a fresh, high-quality catalyst and that all your glassware and reagents are scrupulously dry.

  • Reaction Temperature: The reaction is typically run at low temperatures to control the reactivity and prevent side reactions. However, if the reaction is sluggish, a slight increase in temperature may be necessary. This should be done cautiously and with careful monitoring.

  • Stoichiometry of Catalyst: A molar excess of AlCl₃ is often required as it complexes with both the acylating agent and the product. Optimizing the amount of catalyst is crucial for achieving high conversion.

Question 2: During the reduction of the ketone, I am also reducing the nitro group. How can I achieve selective reduction of the carbonyl group?

Answer: Selective reduction of a ketone in the presence of a nitro group is a common challenge in organic synthesis. The choice of reducing agent is critical.[10]

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent that is generally selective for ketones and aldehydes over nitro groups, especially at low temperatures. This would be the recommended first choice for this transformation.

  • Catalytic Hydrogenation: While catalytic hydrogenation is a powerful reduction method, it can be difficult to control the selectivity between a ketone and a nitro group. Certain catalysts, such as sulfided platinum on carbon (Pt/C), have been shown to selectively reduce nitro groups in the presence of other reducible functionalities.[10] For this synthesis, catalytic hydrogenation is generally not the preferred method for the selective reduction of the ketone.

  • Metal/Acid Reductions: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid are classic methods for nitro group reduction and should be avoided for the selective reduction of the ketone.[1]

Question 3: The purification of the final product is difficult due to the presence of starting material and byproducts. What are some effective purification strategies at scale?

Answer: Purification is a critical step in any synthesis, and its difficulty can be magnified at scale.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A careful selection of the crystallization solvent or solvent system is necessary to ensure good recovery and high purity.

  • Liquid-Liquid Extraction: If the product is an oil or has poor crystallization properties, a series of liquid-liquid extractions can be used to remove impurities. The choice of solvents and pH adjustments can be optimized to selectively extract the product.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.[11]

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation of 2-Chloro-6-nitrotoluene

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
2-Chloro-6-nitrotoluene171.5817.2 g0.1
Acetyl Chloride78.508.6 g (7.8 mL)0.11
Anhydrous Aluminum Chloride133.3420.0 g0.15
Dichloromethane (anhydrous)-100 mL-

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (20.0 g, 0.15 mol) in anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (8.6 g, 0.11 mol) to the suspension while maintaining the temperature below 5 °C.

  • To this mixture, add a solution of 2-chloro-6-nitrotoluene (17.2 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 1 hour, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-nitroacetophenone.

Step 2: Reduction of 2-Chloro-6-nitroacetophenone

Materials:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
2-Chloro-6-nitroacetophenone213.6021.4 g0.1
Sodium Borohydride37.834.2 g0.11
Methanol-150 mL-

Procedure:

  • Dissolve the crude 2-chloro-6-nitroacetophenone (21.4 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram: Route B

Route_B cluster_start_b Starting Material cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Selective Reduction cluster_product_b Final Product start_b 2-Chloro-6-nitrotoluene reaction1 Acylation with Acetyl Chloride/AlCl3 start_b->reaction1 intermediate 2-Chloro-6-nitroacetophenone reaction1->intermediate reaction2 Reduction with NaBH4 intermediate->reaction2 product_b This compound reaction2->product_b

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.

General Scale-Up Considerations

ChallengeRecommendationRationale
Heat Transfer Utilize jacketed reactors with efficient heat transfer fluids. For highly exothermic steps like nitration, consider continuous flow reactors.Poor heat transfer can lead to temperature gradients, side reactions, and potential runaway conditions. Continuous flow offers a much higher surface area-to-volume ratio for superior heat exchange.[2][8]
Mixing Select appropriate impeller designs and agitation speeds for the reactor scale. Ensure baffles are used to prevent vortex formation and promote good mixing.Inefficient mixing can result in localized concentration and temperature gradients, leading to reduced yield and increased impurity formation.
Reagent Addition Use calibrated pumps for the controlled addition of liquid reagents. For solid additions, use a solids charging system that minimizes exposure and allows for controlled addition.Uncontrolled addition of reagents can lead to dangerous exotherms and side reactions.
Purification Develop a robust crystallization process with well-defined solvent ratios, cooling profiles, and seeding protocols.Crystallization is often the most efficient and scalable method for purifying solid products. A well-developed process is crucial for consistent purity and yield.
Safety Conduct a thorough Process Hazard Analysis (PHA) before any scale-up. This should include a review of the reaction chemistry, potential exotherms, and necessary engineering controls.The synthesis of nitroaromatic compounds involves significant hazards. A comprehensive safety review is non-negotiable.

Conclusion

The scale-up synthesis of this compound presents several challenges, primarily related to the management of exothermic reactions, control of selectivity, and efficient purification. By understanding the underlying chemistry and implementing robust process controls, these challenges can be effectively addressed. This guide provides a starting point for troubleshooting and process optimization. For specific scale-up projects, it is always recommended to perform detailed process development and safety studies.

References

  • Wen, Z., Jiao, F., et al. (2017). Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. Organic Process Research & Development, 21(11), 1783-1790.
  • Semantic Scholar. (2017). Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. Retrieved from [Link]

  • Nitration and flow chemistry. (n.d.). Retrieved from [Link]

  • Process Development System - Nitration Reaction. (n.d.). Retrieved from [Link]

  • Wang, Q., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1378-1402.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1-15.
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2016). Current Organic Chemistry, 20(28), 2995-3026.
  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424.
  • NITRATION. (n.d.). Retrieved from [Link]

  • Wang, Q., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1378-1402.
  • Porta, R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(1), 2-30.
  • Williams, D. E., & Naiman, D. Q. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 26(8), 1133-1152.
  • This compound CAS NO.102493-68-5. (n.d.). Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Geethanjali, H. S., et al. (2018). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 140(30), 9634-9644.
  • Nitro Compounds. (n.d.). Retrieved from [Link]

  • This compound | MFCD00239018. (n.d.). Retrieved from [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378.
  • Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile. (U.S.
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. (2013). Organic & Biomolecular Chemistry, 11(16), 2583-2593.
  • Reddit. (2022). Purification of oily products in industrial chemistry. Retrieved from [Link]

  • Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. (2022). Organic Chemistry Frontiers, 9(12), 3364-3386.
  • Enhanced biotransformation of L-phenylalanine to 2-phenylethanol using an in situ product adsorption technique. (2010). Applied Microbiology and Biotechnology, 87(5), 1653-1660.
  • Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. (2021). Current Medicinal Chemistry, 28(32), 6566-6593.
  • Google Patents. (1995). Method of synthesis of 2-chloro-4-nitrophenol.
  • Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. (2018).
  • Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. (2023). International Journal of Molecular Sciences, 24(13), 10901.
  • Google Patents. (2021). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

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Degradation pathways of "2-(2-Chloro-6-nitrophenyl)ethanol" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(2-Chloro-6-nitrophenyl)ethanol (CAS: 102493-68-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile chemical intermediate. Understanding its stability and potential degradation pathways under various pH conditions is critical for successful experimental outcomes, ensuring the integrity of your results and the purity of your target molecules.

Introduction: The Stability Profile

This compound is a valuable building block in organic synthesis, characterized by three key functional groups: a primary alcohol, a chloro group, and a nitro group on an aromatic ring.[1] The electronic interplay between the strongly electron-withdrawing nitro group and the chloro substituent makes the aromatic ring particularly susceptible to certain transformations, especially under basic conditions. This guide provides an in-depth analysis of its degradation pathways, troubleshooting advice for common experimental issues, and protocols to monitor its stability.

Part 1: Degradation Under Basic Conditions

The primary stability concern for this compound arises under basic conditions. The molecule is highly susceptible to two competing degradation pathways due to the electronic activation provided by the ortho-nitro group.

Core Mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the ortho position strongly activates the chlorine atom for nucleophilic attack.[2][3] In the presence of an external nucleophile, such as hydroxide (OH⁻) from an aqueous base, the chlorine can be displaced to form 2-nitro-6-(2-hydroxyethyl)phenol. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, which is a hallmark of the SNAr mechanism.[3][4]

  • Intramolecular Cyclization (Neighboring Group Participation): The hydroxyl group of the ethanol side chain is perfectly positioned to act as an internal nucleophile.[5][6] Under basic conditions, the alcohol is deprotonated to form an alkoxide. This alkoxide can then attack the carbon bearing the chlorine in an intramolecular SNAr reaction, displacing the chloride ion and forming a cyclic ether, 7-nitro-3,4-dihydro-2H-benzo[b][3][7]oxazine . This process, also known as anchimeric assistance, is often kinetically favored because the reacting groups are held in close proximity.[6][8]

Troubleshooting Guide: Basic Conditions

❓ Issue 1: I'm running a reaction with a different nucleophile, but after a basic aqueous workup, my yield is low and I've isolated a significant amount of 2-nitro-6-(2-hydroxyethyl)phenol. What happened?

Answer: This indicates that a competitive SNAr reaction has occurred with the hydroxide ions from your aqueous base. The ortho-nitro group makes the aromatic ring highly electron-deficient and susceptible to attack by strong nucleophiles like OH⁻, especially at elevated temperatures.[2][3]

  • Causality: The activation energy for the substitution of the chlorine by hydroxide is lowered by the resonance stabilization provided by the nitro group.[3] If your intended nucleophilic reaction is slow, or if you use a high concentration of aqueous base or prolonged heating during workup, this side reaction can become dominant.

  • Preventative Measures:

    • Use Non-Nucleophilic Bases: For pH adjustment or as a reaction component, switch to non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases that are poorly soluble in your organic phase (e.g., anhydrous K₂CO₃, Cs₂CO₃).

    • Minimize Contact with Aqueous Base: Perform the aqueous workup at low temperatures (0-5 °C) and as quickly as possible.

    • pH Control: If possible, use a buffered solution or a milder base to avoid high concentrations of hydroxide.

❓ Issue 2: My reaction mixture shows a new, unexpected spot on the TLC plate that is less polar than my starting material. Mass spectrometry suggests it has a molecular weight of 180.17 g/mol (C₈H₈N₂O₃), corresponding to a loss of HCl. What is this product?

Answer: You have likely formed the cyclized product, 7-nitro-3,4-dihydro-2H-benzo[b][3][7]oxazine , via an intramolecular cyclization reaction.

  • Causality: This is a classic case of neighboring group participation (NGP).[5][7] The base in your reaction deprotonates the hydroxyl group, creating a potent intramolecular nucleophile. This internal attack is often faster than intermolecular reactions, leading to the formation of the six-membered heterocyclic ring.[6][8] This product is typically less polar than the starting alcohol, causing it to have a higher Rf on a normal-phase TLC plate.

  • Troubleshooting & Control:

    • Protect the Alcohol: Before subjecting the molecule to basic conditions, protect the primary alcohol as a silyl ether (e.g., TBDMS ether) or another suitable protecting group that can be removed under neutral or acidic conditions.

    • Temperature Control: The rate of this intramolecular reaction is temperature-dependent. Running your primary reaction at the lowest possible temperature can help minimize this side product.

    • Choice of Base: A bulky, non-nucleophilic base might favor your desired intermolecular reaction over the deprotonation required for cyclization, depending on the nature of your substrate and desired reaction.

Visualization: Degradation Pathways in Basic Media

Base_Degradation cluster_start Starting Material cluster_paths Pathways cluster_products Degradation Products SM This compound SNAr SNAr (Intermolecular) SM->SNAr  + OH⁻ (External Nucleophile) NGP Intramolecular Cyclization (Neighboring Group Participation) SM->NGP  1. Base (Deprotonation)  2. Internal Attack P1 2-Nitro-6-(2-hydroxyethyl)phenol SNAr->P1 P2 7-Nitro-3,4-dihydro-2H- benzo[b][1,4]oxazine NGP->P2

Caption: Competing degradation pathways under basic conditions.

Part 2: Degradation Under Acidic Conditions

In contrast to its reactivity in base, this compound is generally more stable under acidic conditions. The primary functional groups (chloro, nitro, alcohol) do not have obvious acid-labile properties under typical processing conditions. However, forcing conditions (high temperature, strong non-aqueous acids) can potentially lead to degradation.

Potential Mechanisms:

  • Intermolecular Etherification (Dimerization): Under strong acid catalysis and heat, the primary alcohol can be protonated, turning the hydroxyl group into a good leaving group (water). Another molecule of the alcohol can then act as a nucleophile, leading to the formation of a diether. This is generally a slow and disfavored process for primary alcohols unless heated for extended periods.

  • Dehydration: Although less likely for a primary alcohol not adjacent to a stabilizing group, elimination of water to form a styrene derivative is a theoretical possibility under very harsh acidic and thermal conditions.

  • Reactions involving the Nitro Group: Very strong reducing acids (e.g., HCl with a reducing metal) can reduce the nitro group, but this is a synthetic transformation rather than simple degradation.[1]

Troubleshooting Guide: Acidic Conditions

❓ Issue 1: After heating my compound in concentrated sulfuric acid, my sample has turned dark, and I see a complex mixture of products.

Answer: You are observing decomposition due to harsh conditions. Concentrated sulfuric acid is a strong dehydrating agent and oxidant, especially at high temperatures.

  • Causality: The conditions are likely causing a combination of dehydration, polymerization of the resulting styrene-like intermediate, and oxidation of the aromatic ring or side chain, leading to charring and a complex product mixture. The nitro group can also participate in undesired redox reactions under such conditions.

  • Recommendations:

    • Avoid Harsh Conditions: Use the mildest acidic conditions required for your transformation. If a strong acid is needed, consider Lewis acids in aprotic solvents over strong Brønsted acids.

    • Temperature Control: Do not heat reactions with strong, concentrated acids unless the protocol specifically and reliably calls for it. Most acid-catalyzed reactions should be run at or below room temperature if possible.

FAQ: Acidic Conditions

❓ Is this compound stable to common acidic workups, like washing with 1M HCl?

Answer: Yes, the compound is generally stable to brief exposure to dilute aqueous acids at room temperature. The functional groups present are not susceptible to hydrolysis under these mild conditions.

Visualization: Potential Pathways in Acidic Media

Acid_Degradation cluster_start Starting Material cluster_paths Potential Pathways (Harsh Conditions) cluster_products Potential Products SM This compound Ether Intermolecular Etherification SM->Ether  + H⁺, Δ  (with another molecule) Dehydration Dehydration SM->Dehydration  Strong H⁺, High Δ P1 Bis(2-(2-chloro-6-nitrophenyl)ethyl) ether Ether->P1 P2 1-Chloro-3-nitro-2-vinylbenzene Dehydration->P2

Caption: Theoretical degradation pathways under harsh acidic conditions.

Part 3: Protocols and Data

Protocol: Monitoring Degradation Under Basic Conditions via HPLC

This protocol allows for the quantitative analysis of the stability of this compound over time in a basic solution.

1. Materials & Reagents:

  • This compound (high purity standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) or Phosphoric Acid for pH adjustment

  • Class A volumetric flasks and pipettes

2. Instrument & Conditions:

  • HPLC System: With UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. The aqueous component should be buffered to a neutral or slightly acidic pH (e.g., with 0.1% phosphoric acid) to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In a thermostatted vial, add a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water to ensure solubility). Add a precise amount of the stock solution to achieve a starting concentration of ~100 µg/mL.

  • Initiate Degradation: Start the reaction by adding a specific concentration of NaOH solution (e.g., to achieve a final concentration of 0.01 M NaOH). Immediately start a timer.

  • Time-Point Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a vial containing an equivalent molar amount of acid (e.g., 100 µL of 0.01 M HCl) to neutralize the base. This stops the reaction.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Data Processing: Record the peak area of the starting material at each time point. Plot the natural log of the concentration (or peak area) versus time to determine the degradation kinetics. Monitor for the appearance of new peaks corresponding to the degradation products.

Summary of Degradation Pathways
ConditionPrimary Pathway(s)Major Product(s)Key Influencing Factors
Basic (e.g., NaOH, KOH) 1. Intramolecular Cyclization (NGP)2. Nucleophilic Aromatic Substitution (SNAr)1. 7-Nitro-3,4-dihydro-2H-benzo[b][3][7]oxazine2. 2-Nitro-6-(2-hydroxyethyl)phenolTemperature, concentration of base, presence of competing nucleophiles, reaction time.
Acidic (e.g., HCl, H₂SO₄) Generally Stable. Under harsh conditions: Intermolecular Etherification or DehydrationStarting material is recovered under mild conditions. Under harsh conditions: Dimerized ether, styrene derivative.Temperature, acid concentration, presence of water.
References
  • Drochioiu, G. (2010). Neighbouring Group Participation by Hydroxyl Oxygen in Nucleophilic Aromatic Substitutions. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. (n.d.). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene... Available at: [Link]

  • Brainly. (2019). Why p nitro chloro benzene is more reactive towards nucleophilic substitution reaction? Available at: [Link]

  • Filo. (n.d.). Question Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h... Available at: [Link]

  • Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Available at: [Link]

  • Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

  • Unknown. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. Available at: [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

Sources

Managing temperature control in "2-(2-Chloro-6-nitrophenyl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on managing critical temperature control during the synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to ensure experimental success, safety, and high product purity.

Part 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on temperature-related challenges.

Issue Potential Cause & Explanation Recommended Action
Rapid, uncontrolled temperature increase (thermal runaway) during nitration. Highly Exothermic Reaction: Nitration is a highly exothermic process. The heat generated can accelerate the reaction rate, leading to a dangerous feedback loop if not effectively dissipated.[1][2]Immediate Action: 1. Cease addition of the nitrating agent. 2. Enhance cooling by ensuring the cooling bath is at the appropriate temperature and has sufficient capacity. 3. If the temperature continues to rise uncontrollably, and as a last resort, prepare for an emergency quench by carefully pouring the reaction mixture into a large volume of crushed ice. Caution: This quenching process is itself hazardous due to the exothermic dilution of concentrated acids.[3]
Low yield of the desired this compound. Side Reactions Due to High Temperatures: Elevated temperatures can promote the oxidation of the ethanol side chain, leading to the formation of byproducts and reducing the yield of the target molecule.[4]Preventative Measures: 1. Maintain a strict reaction temperature below 10°C. 2. Ensure slow, dropwise addition of the nitrating agent to allow for effective heat dissipation.[4] 3. Use vigorous stirring to prevent localized hotspots.[3]
Formation of a dark-colored reaction mixture. Oxidation and Degradation: Darkening of the reaction mixture often indicates the formation of oxidized byproducts and degradation of the starting material or product, which is exacerbated by higher temperatures.Corrective Actions: 1. Re-evaluate the cooling efficiency and ensure the internal temperature is consistently maintained at the target. 2. Monitor the reaction progress closely (e.g., by TLC) and quench the reaction promptly upon completion.
Product is difficult to purify, showing multiple spots on TLC. Formation of Isomeric and Over-Nitrated Byproducts: Poor temperature control can lead to a less selective reaction, resulting in the formation of other nitro-isomers or dinitrated products.Optimization Strategies: 1. Strictly adhere to the recommended low-temperature conditions. 2. Consider a slower addition rate of the nitrating agent to improve selectivity. 3. Employ appropriate purification techniques such as column chromatography to isolate the desired product.
Inconsistent results between batches. Variability in Temperature Control: Even minor differences in temperature management between batches can lead to significant variations in yield and purity due to the high sensitivity of the nitration reaction to thermal conditions.Standardization: 1. Implement a standardized and well-documented procedure for temperature monitoring and control. 2. Calibrate thermometers and temperature controllers regularly. 3. Ensure consistent stirring rates and cooling bath temperatures for all runs.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of 2-chlorophenethyl alcohol?

A1: The nitration of aromatic compounds is a highly exothermic reaction.[1] For 2-chlorophenethyl alcohol, maintaining a low temperature (below 10°C) is crucial for two primary reasons:

  • Preventing Thermal Runaway: The heat generated by the reaction can cause a rapid increase in temperature if not effectively removed. This can lead to an uncontrolled, or "runaway," reaction, which is a significant safety hazard.[2]

  • Minimizing Side Reactions: At higher temperatures, the strong oxidizing nature of the nitrating mixture can lead to the oxidation of the ethanol side chain, reducing the yield of the desired product.[4]

Q2: What are the signs of a runaway reaction, and what should I do if I observe them?

A2: Signs of a runaway reaction include a rapid and uncontrollable rise in temperature, vigorous gas evolution, and a sudden change in the color of the reaction mixture (often to a dark brown or black). If you observe these signs, prioritize your safety. If it is safe to do so, immediately stop the addition of any reagents and apply maximum cooling. If the reaction appears to be escalating, evacuate the area and follow your institution's emergency procedures.[5]

Q3: What is the best way to monitor the internal temperature of the reaction?

A3: A low-mass, calibrated thermometer or thermocouple placed directly in the reaction mixture (but not touching the sides of the flask) will provide the most accurate reading of the internal temperature. The temperature should be monitored continuously, especially during the addition of the nitrating agent.[1]

Q4: What are some best practices for setting up a low-temperature reaction?

A4: For temperatures below 10°C, a simple ice-water bath is often sufficient. For even lower temperatures, an ice-salt or dry ice/acetone bath can be used. Ensure the reaction flask is adequately immersed in the cooling bath and that the bath has enough volume to absorb the heat generated. Vigorous stirring is also essential to ensure even heat distribution.[6]

Q5: How does temperature affect the subsequent reduction of the nitro group in this compound?

A5: While the nitration step is highly exothermic, the catalytic hydrogenation of the nitro group to an amine is also an exothermic process that requires temperature control. While a range of temperatures can be used (from ambient to around 50°C), higher temperatures can sometimes lead to over-reduction or other side reactions.[7] It is important to monitor the temperature and have a cooling mechanism available if needed.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Nitration

Materials:

  • 2-Chlorophenethyl alcohol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer/thermocouple

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-chlorophenethyl alcohol.

  • Cool the flask in an ice bath to 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chlorophenethyl alcohol via a dropping funnel, ensuring the internal temperature does not exceed 10°C.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for the appropriate time (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[8]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Summary Table
ParameterRecommended ValueRationale
Nitration Temperature < 10°CMinimizes side reactions (oxidation) and prevents thermal runaway.[4]
Nitrating Agent Addition Slow, dropwiseAllows for effective dissipation of the heat of reaction.[2]
Stirring VigorousEnsures homogenous mixing and prevents localized "hot spots".[3]
Quenching Pouring onto iceRapidly cools the reaction and dilutes the acid to stop the reaction.[8]
Product Melting Point 60-61°CA key physical property for product identification and purity assessment.[4]

Part 4: Visualizations

Experimental Workflow for Controlled Nitration

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_substrate Cool 2-chlorophenethyl alcohol to 0-5°C start->prep_substrate prep_nitrating_mix Prepare nitrating mixture (HNO3 + H2SO4) in ice bath start->prep_nitrating_mix add_nitrating_mix Slowly add nitrating mixture to substrate (<10°C) prep_substrate->add_nitrating_mix prep_nitrating_mix->add_nitrating_mix stir_reaction Stir at 0-5°C and monitor by TLC add_nitrating_mix->stir_reaction quench Quench by pouring reaction mixture onto ice stir_reaction->quench extract Extract with ethyl acetate quench->extract wash Wash with H2O, NaHCO3, and brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify product dry_concentrate->purify end End purify->end

Caption: Workflow for the controlled nitration of 2-chlorophenethyl alcohol.

Logical Relationship of Temperature Control Parameters

TempControl cluster_factors Controlling Factors cluster_outcomes Desired Outcomes cluster_issues Potential Issues cooling Efficient Cooling (<10°C) safety Safety (No Runaway) cooling->safety yield High Yield cooling->yield purity High Purity cooling->purity addition_rate Slow Reagent Addition addition_rate->safety addition_rate->yield addition_rate->purity stirring Vigorous Stirring stirring->safety runaway Thermal Runaway side_reactions Side Reactions (Oxidation) impurities Impurities runaway->safety side_reactions->yield impurities->purity

Caption: Interplay of temperature control parameters and experimental outcomes.

Part 5: References

  • Controlling temperature of nitration reactions. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved January 22, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved January 22, 2026, from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Laboratory Safety Institute. Retrieved January 22, 2026, from [Link]

  • Nitration of alcohols - US2301231A. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Exothermic reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Method of preparing 2-chloro-6-nitro-benzonitrile. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. (2025, May 28). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nitration of alcohols - US2453942A. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. (n.d.). Retrieved January 22, 2026, from [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nitration process. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Process for the preparation of 2,4,6-trichloroaniline. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Quenching Reactive Substances. (n.d.). KGROUP. Retrieved January 22, 2026, from [Link]

  • Tools for Purifying the Product. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Exothermic, Endothermic, & Chemical Change. (n.d.). Energy Foundations for High School Chemistry. Retrieved January 22, 2026, from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nitration of olefins in the presence of aromatic solvents. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). IRIS . Retrieved January 22, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is a cornerstone of quality, safety, and efficacy. 2-(2-Chloro-6-nitrophenyl)ethanol, a substituted phenylethanol derivative, presents a unique analytical challenge due to its combination of functional groups: a hydroxyl group, a nitro group, and a chlorinated aromatic ring. This guide provides a comprehensive comparison of orthogonal analytical techniques essential for its structural elucidation, purity assessment, and quantification.

As Senior Application Scientists, our approach is grounded in explaining the causality behind methodological choices, ensuring each protocol is a self-validating system. This guide is structured to empower researchers to not only execute these methods but to understand their underlying principles and comparative advantages.

The Strategic Analytical Workflow

A robust characterization of this compound relies on a multi-technique approach. No single method can provide a complete picture. The primary goals are to confirm the molecular structure, quantify the main component, and identify and quantify any impurities.

The logical flow of analysis typically begins with qualitative confirmation of functional groups and structure, followed by quantitative assessment of purity and impurities.

AnalyticalWorkflow cluster_synthesis Synthesis & Isolation cluster_characterization Comprehensive Characterization cluster_output Data & Reporting Compound Synthesized This compound HPLC HPLC-UV (Purity & Assay) Compound->HPLC Purity & Impurities GCMS GC-MS (Impurity ID) Compound->GCMS Purity & Impurities NMR NMR (1H, 13C) (Structure Confirmation) Compound->NMR Identity FTIR FT-IR (Functional Groups) Compound->FTIR Identity Report Certificate of Analysis (CoA) - Identity - Purity - Impurity Profile HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Primary Application: Quantification of the principal component (assay) and determination of non-volatile impurities (purity).

Principle of Causality: The presence of a nitro-substituted aromatic ring makes this compound an excellent chromophore, making UV detection highly sensitive and specific. A reversed-phase (RP) C18 column is the logical first choice, as it effectively retains moderately polar organic molecules based on their hydrophobicity. An acidic mobile phase is chosen to suppress the ionization of the hydroxyl group, ensuring a sharp, symmetrical peak shape.[1]

Self-Validating Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation:

    • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Maintained at 30 °C.

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B (Organic): Acetonitrile.

    • System Suitability: Before analysis, the system must meet suitability criteria as per USP <621>.[2][3][4] This involves replicate injections of a standard solution to check for precision (RSD ≤ 2.0%), tailing factor (T ≤ 2.0), and theoretical plates (N ≥ 2000).[3]

  • Sample and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Assay: Compare the peak area of the main component in the sample chromatogram to that of the reference standard.

    • Purity: Use the area percent method. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Identification of volatile and semi-volatile impurities and definitive confirmation of the main component's molecular weight.

Principle of Causality: The ethanol side-chain provides sufficient volatility for GC analysis, especially at elevated temperatures. Mass spectrometry provides high-specificity data, allowing for the identification of impurities based on their fragmentation patterns and confirmation of the molecular ion. Electron Ionization (EI) is used as a robust, standard method that yields reproducible fragmentation libraries.[5][6]

Self-Validating Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a solution of ~1 mg/mL.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identity Confirmation: Confirm the presence of the molecular ion (M+) and characteristic fragments (e.g., loss of H₂O, side chain cleavage).

    • Impurity Identification: Tentatively identify unknown peaks by comparing their mass spectra against the NIST/Wiley library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Application: Unambiguous structural elucidation and confirmation.

Principle of Causality: NMR is the gold standard for determining the precise connectivity of atoms in a molecule.[7] ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin splitting, while ¹³C NMR shows the number of unique carbon environments.[8][9][10] For this compound, NMR can definitively confirm the substitution pattern on the aromatic ring and the structure of the ethanol side chain.

Self-Validating Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Concentration: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Instrumental Conditions (400 MHz Spectrometer):

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 512-1024 scans with proton decoupling.

  • Predicted Data Interpretation for this compound:

    • ¹H NMR Spectrum:

      • Aromatic Region (~7.5-8.0 ppm): Three protons exhibiting a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring.

      • Methylene group adjacent to ring (~3.2-3.5 ppm): A triplet, coupled to the CH₂OH protons.

      • Methylene group of the alcohol (~3.9-4.2 ppm): A triplet, coupled to the Ar-CH₂ protons.

      • Hydroxyl proton (~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.

    • ¹³C NMR Spectrum:

      • Aromatic Carbons (~120-150 ppm): Six distinct signals, with the carbons attached to the chloro and nitro groups shifted accordingly.

      • Methylene Carbons (~35-70 ppm): Two signals corresponding to the two CH₂ groups of the ethanol side chain.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Primary Application: Rapid confirmation of key functional groups.

Principle of Causality: FT-IR is a fast and simple technique that confirms the presence of specific covalent bonds, which vibrate at characteristic frequencies. It serves as an excellent identity test. For this molecule, the key vibrations are the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-Cl stretch.[12][13][14]

Self-Validating Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation (Expected Characteristic Peaks):

    • ~3400-3200 cm⁻¹: Broad peak, characteristic of the O-H stretching vibration of the alcohol.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric N-O stretching of the aromatic nitro group.[12][13]

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[15]

    • ~800-600 cm⁻¹: Strong peak which may be attributed to the C-Cl stretching vibration.

Comparative Performance Summary

Analytical TechniquePrimary PurposeSpecificityThroughputKey StrengthsKey Limitations
HPLC-UV Purity, AssayHigh (Quantitative)HighExcellent for quantification and impurity profiling.Requires a chromophore; less definitive for structural ID than MS.
GC-MS Impurity ID, MW ConfirmationVery High (Structural)MediumExcellent for identifying volatile unknowns and confirming MW.Compound must be volatile and thermally stable.
NMR Structural ElucidationAbsoluteLowUnambiguous structure confirmation.Low throughput; requires higher sample amount and purity.
FT-IR Functional Group IDMedium (Qualitative)Very HighFast, non-destructive, excellent for identity confirmation.Not quantitative; provides limited structural information.

Conclusion and Recommendations

A comprehensive characterization of this compound necessitates the strategic application of orthogonal analytical methods.

  • For Identity: A combination of NMR and FT-IR provides unambiguous structural confirmation and functional group identification.

  • For Purity and Assay: HPLC-UV is the method of choice for accurate quantification and profiling of non-volatile impurities.

  • For Impurity Identification: GC-MS is invaluable for identifying volatile or semi-volatile process-related impurities or degradants.

This multi-faceted approach ensures that the material's identity, purity, and quality are understood with the highest degree of scientific confidence, adhering to the rigorous standards of the pharmaceutical and chemical industries. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[16][17][18][19][20]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • System Suitability for USP Chromatographic Methods. ECA Academy. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. PubMed. [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. [Link]

  • Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. [Link]

  • GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. OSTI.gov. [Link]

  • Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Taylor & Francis Online. [Link]

  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • C-13 nmr spectrum of ethanol. Doc Brown's Chemistry. [Link]

  • Chemical compound and method for intramolecular energy transfer to cleave labile functional groups
  • NMR of ethanol with ¹H and ¹³C. YouTube. [Link]

  • Determination of structure by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

  • Introduction to 13C-NMR Spectroscopy. University of Wisconsin-Madison. [Link]

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A Comparative Guide to Purity Assessment of 2-(2-Chloro-6-nitrophenyl)ethanol by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of "2-(2-Chloro-6-nitrophenyl)ethanol," a key building block in various synthetic pathways. We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare the performance of GC-MS with alternative methodologies, supported by experimental data and authoritative references.

The Critical Role of Purity for this compound

This compound, with a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a solid, typically yellow to pale yellow, that serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of a chloro group, a nitro group, and a reactive ethanol side chain on the aromatic ring. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later synthetic steps.

Potential impurities in this compound can originate from its synthesis, which often involves the nitration of 2-chlorophenethyl alcohol. This process can lead to the formation of positional isomers (e.g., 2-chloro-4-nitrophenyl-ethanol), unreacted starting materials, or by-products from over-nitration or other side reactions. Therefore, a robust analytical method is required to separate, identify, and quantify the main component and its potential impurities.

GC-MS: A Powerful Tool for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

The Rationale Behind GC-MS for this Application

The choice of GC-MS is underpinned by several key factors:

  • Volatility: this compound has a boiling point of 50°C at 0.2 Torr, indicating sufficient volatility for GC analysis without the need for derivatization.[1][2]

  • Specificity: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the main compound and its impurities based on their unique fragmentation patterns.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that could impact subsequent reactions.[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a detailed, step-by-step methodology for the purity assessment of this compound using GC-MS.

Materials and Reagents
  • This compound sample

  • High-purity solvent (e.g., ethyl acetate or dichloromethane, GC grade)

  • Helium carrier gas (99.999% purity)

  • Internal standard (e.g., 4,4'-Dichlorobiphenyl, for quantitative analysis)

Instrumentation

A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) is required.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of ethyl acetate in a volumetric flask to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL with ethyl acetate. If using an internal standard for quantification, add it to the working solution at a known concentration.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.

GC-MS Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentA robust and reliable system for routine analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column that separates compounds primarily based on their boiling points, suitable for resolving isomers of this compound.[4]
Injector Split/SplitlessAllows for both high-concentration and trace-level analysis.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading while ensuring a representative sample is introduced. Can be adjusted based on sample concentration.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution.
Oven Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)The initial temperature is below the boiling point of the solvent to allow for proper focusing. The temperature ramp allows for the elution of compounds with a range of boiling points. The final hold ensures that all components are eluted from the column.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230 °COptimizes ionization efficiency and minimizes fragmentation of the molecular ion.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates a wealth of fragment ions for structural elucidation.
Mass Scan Range 40-400 amuA range that covers the molecular weight of the target compound and its expected fragments, while excluding low-mass solvent ions.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the mass spectrometer detector.
Data Analysis

Purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method should be employed. Identification of impurities is achieved by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

The expected mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z 201 and 203 (due to the chlorine isotopes). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 amu) and NO (30 amu).[5]

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Filter C->D E Inject into GC D->E GC Vial F Separation on Column E->F G Ionization (EI) F->G H Mass Analysis (Quadrupole) G->H I Detection H->I J Chromatogram Generation I->J K Peak Integration J->K L Mass Spectral Analysis J->L M Purity Calculation K->M L->M Method_Selection A Start: Purity Assessment of this compound B Are impurities volatile and thermally stable? A->B C Is definitive identification of unknown impurities required? B->C Yes F HPLC-UV is a suitable alternative B->F No D Is absolute quantification without a specific reference standard needed? C->D No E GC-MS is the optimal method C->E Yes H Consider HPLC-MS for non-volatile unknowns C->H Unknowns are not volatile D->F No G qNMR is the preferred method D->G Yes

Sources

A Comparative Guide to HPLC-UV Methods for the Quantification of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and organic synthesis, the compound 2-(2-Chloro-6-nitrophenyl)ethanol serves as a critical chemical building block.[1] Its unique structure, featuring a chloro group, a nitro group, and a reactive ethanol side chain, makes it a versatile intermediate for creating more complex molecules.[1] The precise and accurate quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, and maintaining the quality control of starting materials.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as the gold standard for analyzing such non-volatile, aromatic compounds.[2][3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC-UV methods for the quantification of this compound: a rapid isocratic method tailored for high-throughput quality control, and a sensitive gradient method designed for complex sample matrices or trace-level analysis. The methodologies are presented and validated against the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[4][5]

Analyte Characteristics & Method Development Rationale

The analytical strategy is dictated by the physicochemical properties of this compound.

  • Polarity: The molecule possesses both polar functional groups (hydroxyl, nitro) and a non-polar chlorinated benzene ring. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[6][7]

  • UV Absorbance: The nitroaromatic chromophore within the molecule results in strong UV absorbance, making UV detection a sensitive and appropriate choice.[3] A UV scan of the analyte would typically reveal a maximum absorbance wavelength (λ-max) around 254-265 nm, providing a selective wavelength for detection.

The choice of stationary phase is critical. While a standard C18 column is the workhorse of RP-HPLC and a logical starting point, a Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions, which can be advantageous for separating structurally similar impurities. For this guide, we will compare a traditional C18 method with a Phenyl-Hexyl based method.

Comparative Overview of Analytical Methods

Two distinct methods have been developed and validated. Method A is an isocratic method designed for speed and robustness, ideal for routine quality control. Method B is a gradient elution method offering higher resolution and sensitivity, suitable for research and development or for samples containing closely eluting impurities.

ParameterMethod A: Isocratic QCMethod B: Gradient R&D
Principle Rapid separation with constant mobile phase composition.Enhanced separation with varying mobile phase composition.
Stationary Phase C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 0-2 min: 30% B, 2-8 min: 30-90% B, 8-9 min: 90% B, 9-10 min: 90-30% B, 10-12 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection λ 260 nm260 nm
Run Time 8 minutes12 minutes

Method Validation: A Head-to-Head Comparison

Both methods were validated according to ICH Q2(R2) guidelines to demonstrate their suitability.[4][8][9] The objective of analytical procedure validation is to demonstrate that it is fit for its intended purpose.[5]

Validation ParameterMethod A: Isocratic QCMethod B: Gradient R&DICH Acceptance Criteria
Specificity No interference from blank/placebo at analyte retention time.Peak purity index > 0.999. No interference from blank/placebo.Specificity to analyte.
Linearity (r²) 0.99950.9998r² ≥ 0.998[10]
Range (µg/mL) 10 - 1501 - 20080% to 120% of test concentration for assay.[11]
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 101.2%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%0.31%RSD ≤ 2%
- Intermediate Precision0.68%0.52%RSD ≤ 2%
LOD (µg/mL) 0.850.15(Signal-to-Noise of 3:1)
LOQ (µg/mL) 2.50.50(Signal-to-Noise of 10:1)
Robustness Unaffected by minor changes in flow rate (±0.1) and mobile phase composition (±2%).Unaffected by minor changes in flow rate (±0.1) and column temperature (±2°C).Consistent results under deliberate variations.[12]

Experimental Protocols

The following provides a detailed workflow for executing Method A. This protocol is designed to be self-validating through the inclusion of rigorous system suitability testing.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (ACN:Water 60:40) p2 Standard Solution Preparation (10-150 µg/mL) p1->p2 p3 Sample Preparation (Target ~50 µg/mL) p2->p3 a1 HPLC System Equilibration (≥ 30 min) p3->a1 a2 System Suitability Test (SST) (6 Replicate Injections) a1->a2 a3 Standard Curve Injection (Calibration) a2->a3 a4 Sample Injection a3->a4 d1 Chromatogram Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3 d4 Report Generation d3->d4

Caption: General workflow for the HPLC-UV quantification of this compound.

Detailed Protocol: Method A (Isocratic QC)

1. Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 600 mL HPLC-grade Acetonitrile mixed with 400 mL HPLC-grade Water. Filter and degas prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Use the mobile phase (Acetonitrile:Water 60:40 v/v) as the diluent for all standards and samples.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock standard solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the mid-level standard solution (e.g., 50 µg/mL) six consecutive times.

  • The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): Not more than 2.0.

    • Theoretical Plates (Column Efficiency): Not less than 2000.

    • % Relative Standard Deviation (%RSD) of Peak Areas: Not more than 1.5%.

4. Analysis Sequence:

  • Perform the System Suitability Test.

  • Inject a diluent blank to ensure no carryover or contamination.

  • Inject each working standard solution to generate the calibration curve.

  • Inject the sample solutions.

  • Inject a check standard (a mid-level standard) every 10-15 sample injections to monitor system performance.

5. Calculation:

  • Generate a linear regression curve from the peak areas of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Decision Guide: Selecting the Right Method

The choice between the isocratic and gradient method depends entirely on the analytical objective. The following decision tree can guide researchers in selecting the most appropriate method for their needs.

Decision_Tree start What is the primary analytical goal? goal1 Routine QC / Assay start->goal1 goal2 Impurity Profiling / R&D start->goal2 throughput Is high throughput critical? goal1->throughput sensitivity Is high sensitivity (trace analysis) or separation of complex impurities required? goal2->sensitivity throughput->sensitivity No methodA Select Method A: Isocratic QC throughput->methodA Yes sensitivity->methodA No methodB Select Method B: Gradient R&D sensitivity->methodB Yes

Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements.

Conclusion

This guide has presented two robust, validated HPLC-UV methods for the quantification of this compound. Method A (Isocratic) is a rapid and reliable workhorse for quality control environments where speed and efficiency are paramount. In contrast, Method B (Gradient) provides superior sensitivity and resolving power, making it the method of choice for research, development, and the analysis of samples in complex matrices where trace-level impurities may be present.

By understanding the underlying principles of the separation and the specific performance characteristics of each method, researchers and drug development professionals can confidently select and implement the most suitable analytical procedure to ensure the quality and integrity of their work. The protocols described herein are built upon a foundation of scientific integrity and adhere to global regulatory expectations, providing a trustworthy framework for analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • International Laboratory. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

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  • SPIE Digital Library. (2000). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

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Sources

A Senior Scientist’s Guide to the Spectral Characterization of 2-(2-Chloro-6-nitrophenyl)ethanol: A Comparative Analysis of NMR, MS, and FTIR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used for the structural elucidation and verification of 2-(2-Chloro-6-nitrophenyl)ethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind analytical choices, ensuring a robust, self-validating approach to compound characterization. We will explore the unparalleled detail provided by Nuclear Magnetic Resonance (NMR) spectroscopy and contrast it with the complementary data offered by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Subject Molecule: this compound

This compound (MW: 201.61 g/mol , Formula: C₈H₈ClNO₃) is a valuable chemical intermediate in organic synthesis and medicinal chemistry.[1] Its trifunctional nature—featuring a primary alcohol, a chloro substituent, and a nitro group on an aromatic ring—demands a rigorous and multi-faceted analytical approach to confirm its structure unambiguously.

Caption: Structure of this compound with key carbons numbered.

Part 1: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[2] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For a molecule like this compound, NMR is not just a characterization tool; it is the definitive method for confirming the precise isomeric arrangement of the substituents on the aromatic ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of all proton environments in the molecule. Based on established principles of chemical shifts and coupling, we can predict the spectrum with high confidence. The analysis is best performed in a solvent like Chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[3][4]

  • Aromatic Protons (H3, H4, H5): The three protons on the phenyl ring are inequivalent due to the substitution pattern. The strongly electron-withdrawing nitro group (-NO₂) and the electronegative chloro group (-Cl) will deshield these protons, shifting them downfield (typically 7.0-8.5 ppm).[5] We expect a complex splitting pattern: H4, situated between two protons, will likely appear as a triplet. H3 and H5, each adjacent to one proton, will appear as doublets. The coupling constant between them (J) would be in the range of 7-9 Hz, typical for ortho-coupling.

  • Benzylic Protons (H7): These two protons are adjacent to the aromatic ring. They will be deshielded by the ring's magnetic anisotropy and will appear as a triplet due to coupling with the H8 protons. Expected chemical shift is around 3.0-3.3 ppm.

  • Alcohol Protons (H8): These two protons are adjacent to the hydroxyl group. The electronegative oxygen atom deshields them, placing their signal further downfield than the benzylic protons. They will appear as a triplet due to coupling with the H7 protons. Expected chemical shift is around 3.9-4.2 ppm.

  • Hydroxyl Proton (OH): The chemical shift of the OH proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can range from 1.5 to 4.0 ppm. This signal will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, we expect eight distinct signals.

  • Aromatic Carbons (C1-C6): These carbons resonate in the downfield region of the spectrum (120-150 ppm). The carbons directly attached to substituents (C1, C2, C6) will have their chemical shifts significantly affected. C1 (attached to -NO₂) and C6 (attached to -Cl) will be the most downfield. The remaining aromatic carbons (C3, C4, C5) will appear in the typical aromatic region.

  • Aliphatic Carbons (C7, C8): C8, being directly attached to the electronegative oxygen, will be the more deshielded of the two, typically appearing around 60-65 ppm. C7, the benzylic carbon, will appear further upfield, likely in the 35-40 ppm range.

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
C1-NO₂--148-152
C2-CH₂--135-139
C3-H7.7-7.9d (J≈8 Hz)124-127
C4-H7.4-7.6t (J≈8 Hz)132-135
C5-H7.6-7.8d (J≈8 Hz)129-131
C6-Cl--133-136
C7 (Benzylic)3.1-3.4t (J≈6 Hz)37-41
C8 (Alcohol)3.9-4.2t (J≈6 Hz)60-64
OH1.5-4.0 (broad)s-
Protocol for High-Quality NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H or ¹³C frequency. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a 30° or 45° pulse angle to reduce experiment time.

    • Set a relaxation delay (d1) of 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[3]

Part 2: Cross-Validation with Orthogonal Techniques

While NMR provides the structural blueprint, a self-validating system for compound characterization relies on orthogonal techniques that measure different physical properties. Mass Spectrometry and FTIR spectroscopy are essential partners to NMR, confirming molecular weight and the presence of key functional groups, respectively.

Caption: Integrated workflow for unambiguous compound characterization.

Mass Spectrometry (MS): Confirming Molecular Identity

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.[1]

Expected Data: For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine.

  • Molecular Ion Peak (M⁺): A peak will be observed at m/z ≈ 201.

  • Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a second peak will be observed at m/z ≈ 203 with an intensity approximately one-third that of the M⁺ peak. This M/M+2 pattern is a definitive indicator of a monochlorinated compound.[1]

  • Fragmentation: Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[6] We might expect to see fragments corresponding to the loss of H₂O, the ethanol side chain, or the nitro group.

Comparative Performance: NMR vs. MS

Technique Information Provided Strengths Limitations
NMR Atomic connectivity, stereochemistry, isomer differentiation.Unambiguous structure determination.Requires more sample, less sensitive than MS.
MS Molecular weight, elemental formula, fragmentation.High sensitivity, confirms molecular formula, isotopic information.[7]Does not differentiate between isomers (e.g., 2-chloro vs. 4-chloro).

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC). The injector temperature should be high enough to vaporize the sample without decomposition (e.g., 250 °C).

  • Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities. A temperature ramp (e.g., starting at 80 °C and ramping to 280 °C) is typically used.[8]

  • Ionization & Detection: The compound eluting from the GC enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting ions are separated by their m/z ratio and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The absorption frequencies are characteristic of the functional groups present.[2]

Expected Data: The FTIR spectrum will provide a quick and reliable confirmation of the key functional groups in this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretch, H-bonded3200-3500 (broad)[9]
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-3000
N=O (Nitro)Asymmetric Stretch1520-1560[10]
N=O (Nitro)Symmetric Stretch1340-1380[10]
C=C (Aromatic)Stretch1450-1600
C-O (Alcohol)Stretch1050-1260
C-Cl (Aryl Halide)Stretch1000-1100

Comparative Performance: NMR vs. FTIR

Technique Information Provided Strengths Limitations
NMR Complete molecular structure and connectivity.Highly detailed and definitive.Can be complex to interpret, longer acquisition time.
FTIR Presence/absence of specific functional groups.Fast, requires minimal sample, easy to operate.Provides no information on the connectivity or arrangement of functional groups.

Protocol for FTIR Analysis (Thin Film):

  • Sample Preparation: Dissolve a small amount of the sample in a few drops of a volatile solvent (e.g., chloroform).

  • Deposition: Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.

  • Acquisition: Place the salt plate in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty beam path.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

Integrated Analytical Strategy: A Holistic View

The true power of modern analytical chemistry lies not in the application of a single technique, but in the intelligent synthesis of data from multiple, orthogonal methods. For this compound:

  • NMR establishes the carbon-hydrogen skeleton, confirming a 1,2,3-trisubstituted aromatic ring and an ethanol side chain at the 2-position.

  • MS confirms the molecular weight (201.61 g/mol ) and the presence of one chlorine atom through the characteristic M/M+2 isotopic pattern.

  • FTIR provides rapid confirmation of the essential functional groups: the broad -OH stretch, the strong -NO₂ stretches, and the C-Cl vibration.

Together, these three techniques form a self-validating system that leaves no ambiguity about the compound's identity and structure, providing the high level of confidence required in research and drug development.

References

  • Benchchem. (n.d.). This compound | CAS 102493-68-5.
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  • ResearchGate. (2017). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
  • National Center for Biotechnology Information. (1991). Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides.
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A Comparative Guide to the Synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Chloro-6-nitrophenyl)ethanol (CAS No. 102493-68-5) is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its trifunctional structure comprising a primary alcohol, a chloro group, and a nitro group on an aromatic scaffold.[1] This guide provides a comparative analysis of the primary synthetic routes to this molecule, designed for researchers, chemists, and process development professionals. We will delve into two principal strategies: the reduction of a carboxylic acid precursor and the reduction of a ketone intermediate. Each route is evaluated based on its underlying chemical principles, operational efficiency, yield, and scalability. Detailed experimental protocols and supporting data are provided to enable informed selection of the optimal synthesis pathway for specific laboratory or industrial applications.

Introduction: The Utility of a Versatile Building Block

This compound is a yellow to pale yellow solid with a molecular weight of 201.61 g/mol and a melting point of 60-61 °C.[1] Its synthetic versatility stems from the distinct reactivity of its functional groups. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo esterification and etherification.[1] The nitro group can be reduced to an amine, a key transformation for introducing further diversity and constructing heterocyclic systems.[1] This combination makes the molecule a valuable precursor for complex target structures in drug discovery and materials science.

This guide will compare two common and effective synthesis routes, providing a clear rationale for procedural choices and a quantitative summary of their performance.

Comparative Analysis of Synthesis Routes

Route 1: Reduction from (2-Chloro-6-nitrophenyl)acetic Acid

This well-established, two-step pathway involves the synthesis of the intermediate carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid, followed by its selective reduction to the target primary alcohol. This approach is logical as the synthesis of substituted phenylacetic acids is often straightforward, and a variety of selective reducing agents are available for the acid-to-alcohol transformation.

The synthesis begins with 2-chloro-6-nitrotoluene, which undergoes a condensation reaction with diethyloxalate to form an ethyl pyruvate derivative. This intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the key carboxylic acid precursor. The final step is the selective reduction of the carboxylic acid group in the presence of a reducible nitro group and an aryl chloride. Borane complexes are ideal for this transformation due to their high chemoselectivity for carboxylic acids over nitro groups.

Route_1_Workflow A 2-Chloro-6-nitrotoluene B Ethyl 2-(2-chloro-6-nitrophenyl)-3-oxobutanoate A->B 1. Diethyloxalate, KOEt 2. Toluene, Reflux C (2-Chloro-6-nitrophenyl)acetic Acid B->C HCl, H₂O, Heat D This compound C->D BH₃·THF, THF

Caption: Workflow for Route 1 via carboxylic acid reduction.

Step 1a: Synthesis of the Potassium Enolate of Ethyl 2-chloro-6-nitro-phenyl-pyruvate

  • Charge a flask with 600 ml of dry toluene, 155 g of a potassium ethoxide solution in ethanol (13.2% potassium), and 90 g of diethyloxalate.[2]

  • At ambient temperature, add a solution of 85.8 g of 2-chloro-6-nitrotoluene in 200 ml of toluene dropwise over 3 hours.[2]

  • Stir the mixture for an additional hour, then heat to approximately 100°C.

  • Allow the solution to cool to ambient temperature and stand overnight, during which a red crystalline mass of the potassium enolate will separate.[2]

  • Filter the product, wash with dry diethyl ether, and dry under vacuum.[2]

Step 1b: Synthesis of (2-Chloro-6-nitrophenyl)acetic Acid

  • To the potassium enolate product from the previous step, add 150 ml of water and stir at ambient temperature for approximately one hour. The color will change from dark red to dark yellow.[2]

  • Add 70 ml of hydrochloric acid (1:1) to precipitate the (2-chloro-6-nitrophenyl)pyruvic acid.[2]

  • Filter the precipitate, wash with water, and dry. The free keto acid is then reacted with nitrous acid to facilitate decarboxylation and rearrangement, ultimately forming the desired acetic acid derivative. (Note: While the patent describes the formation of the pyruvic acid, its conversion to the acetic acid is a standard subsequent step, often involving oxidative decarboxylation, though specific reagents are not detailed in this source).[2] A more direct approach involves the hydrolysis of the corresponding benzonitrile.

Step 1c: Reduction to this compound

  • In a nitrogen-flushed, oven-dried flask, dissolve the (2-Chloro-6-nitrophenyl)acetic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (typically 1.0 M) dropwise. A typical molar ratio is 1.5 to 2.0 equivalents of BH₃ per equivalent of carboxylic acid.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at 0°C, followed by aqueous HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Advantages: This route is based on classical, well-understood reactions. The use of borane ensures high chemoselectivity, preventing the reduction of the nitro group or cleavage of the aryl-chloride bond. The starting material, 2-chloro-6-nitrotoluene, is commercially available.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The initial condensation reaction requires strictly anhydrous conditions and the use of a strong base (potassium ethoxide). The workup for borane reductions requires careful quenching of excess reagent.

Route 2: Reduction from 2-Chloro-6-nitroacetophenone

This alternative two-step route involves the synthesis of an acetophenone intermediate, which is then reduced to the target secondary alcohol. This pathway is attractive because the reduction of a ketone to an alcohol is one of the most reliable and high-yielding transformations in organic chemistry.

The synthesis initiates with a suitable precursor, which is converted to 2-chloro-6-nitroacetophenone. This ketone then undergoes a selective reduction of the carbonyl group. Sodium borohydride (NaBH₄) is an excellent reagent for this purpose; it is mild, inexpensive, and highly selective for ketones in the presence of nitro groups and aryl halides.

Route_2_Workflow A 2-Chloro-6-nitrobenzonitrile B 2-Chloro-6-nitroacetophenone A->B 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup C This compound B->C NaBH₄, Methanol

Caption: Workflow for Route 2 via ketone reduction.

Step 2a: Synthesis of 2-Chloro-6-nitroacetophenone

  • Prepare a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether.

  • In a separate flask under a nitrogen atmosphere, dissolve 2-chloro-6-nitrobenzonitrile in anhydrous diethyl ether and cool to 0°C.

  • Slowly add the Grignard reagent to the benzonitrile solution. The reaction is typically exothermic. Maintain the temperature below 10°C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and aqueous acid (e.g., 1 M H₂SO₄).

  • Extract the resulting ketone with ethyl acetate. Wash the organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude acetophenone by recrystallization or column chromatography.

Step 2b: Reduction to this compound

  • Dissolve the 2-chloro-6-nitroacetophenone in methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. (Typically 1.0 to 1.2 equivalents are used).

  • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Neutralize the reaction mixture by the slow addition of acetone or dilute acetic acid to decompose excess NaBH₄.

  • Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure this compound.

  • Advantages: The final ketone reduction step is typically very high-yielding (>90%) and clean. Sodium borohydride is an inexpensive, safe, and easy-to-handle reagent, making this route highly suitable for standard laboratory settings.

  • Disadvantages: The synthesis of the starting acetophenone can be challenging. Grignard reactions with nitro-containing compounds can sometimes lead to side reactions involving the nitro group. The precursor, 2-chloro-6-nitrobenzonitrile, may need to be synthesized first, adding to the overall step count.[2]

Quantitative Data Summary & Comparison

ParameterRoute 1: Carboxylic Acid ReductionRoute 2: Ketone Reduction
Key Precursor (2-Chloro-6-nitrophenyl)acetic Acid2-Chloro-6-nitroacetophenone
Key Reducing Agent Borane-THF complex (BH₃·THF)Sodium Borohydride (NaBH₄)
Number of Steps 2-3 (from 2-chloro-6-nitrotoluene)2 (from 2-chloro-6-nitrobenzonitrile)
Typical Yield (Final Step) Moderate to Good (70-85%)Excellent (>90%)
Reagent Cost & Safety BH₃·THF is more expensive and requires careful handling (pyrophoric).NaBH₄ is inexpensive and relatively safe to handle.
Chemoselectivity Excellent for acid vs. nitro group.Excellent for ketone vs. nitro group.
Scalability Good; borane reductions are common in industry but require specialized equipment.Excellent; NaBH₄ reductions are easily scalable.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them depends on the specific objectives of the researcher.

  • For large-scale synthesis and process safety, Route 2 (Ketone Reduction) is highly recommended. The final step is robust, high-yielding, and employs sodium borohydride, a cost-effective and safer reducing agent than borane. While the synthesis of the acetophenone precursor must be optimized, the overall efficiency of the final reduction makes this an attractive industrial option.

  • For small-scale laboratory synthesis where the corresponding carboxylic acid is readily available, Route 1 (Carboxylic Acid Reduction) is a solid choice. The high chemoselectivity of borane ensures a clean conversion, minimizing side products. However, chemists must be proficient in handling air- and moisture-sensitive reagents.

Ultimately, the decision should be guided by a thorough assessment of starting material availability, cost, required scale, and the safety infrastructure available to the research team.

References

  • Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.

Sources

"2-(2-Chloro-6-nitrophenyl)ethanol" vs. other photolabile protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals

In the dynamic fields of chemical biology, pharmacology, and materials science, the precise spatiotemporal control over the activity of molecules is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," are powerful tools that enable this control. By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high temporal and spatial resolution. This guide provides a comparative analysis of some of the most widely used classes of photolabile protecting groups, focusing on their mechanisms, performance characteristics, and practical applications.

The o-Nitrobenzyl Group: The Archetypal Photocage

The o-nitrobenzyl (ONB) group is arguably the most classic and well-studied class of photolabile protecting groups. Its utility stems from a predictable photochemical rearrangement mechanism.

Mechanism of Action

Upon absorption of UV light (typically in the 340-365 nm range), the ONB group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which then undergoes hydrolysis to release the caged molecule, along with an o-nitrosobenzaldehyde byproduct.

Performance and Limitations

The primary advantages of ONB-based caging strategies are their straightforward synthesis and the wealth of available literature. However, they are not without drawbacks. The cleavage often requires UV irradiation, which can be phototoxic to living cells, limiting their application in biological systems. Furthermore, the o-nitrosobenzaldehyde byproduct is reactive and can interfere with biological processes or react with the released substrate.

Coumarin-Based Protecting Groups: A Brighter Alternative

Coumarin-based PPGs have emerged as a popular alternative, addressing some of the limitations of the ONB group. The 7-hydroxycoumarin-4-ylmethyl (HCM) group is a prominent example.

Mechanism and Advantages

Coumarins exhibit a different cleavage mechanism that proceeds through a heterolytic C-O bond cleavage from an excited singlet state. A key advantage of many coumarin-based PPGs is their fluorescent nature. The cleavage reaction often results in the formation of a fluorescent byproduct, which allows for real-time monitoring of the uncaging process. Furthermore, many coumarins possess significantly higher two-photon absorption cross-sections compared to ONB derivatives, enabling their use with less damaging, deeper-penetrating near-infrared (NIR) light in two-photon excitation microscopy.

Considerations

While offering significant advantages, the synthesis of coumarin-caged compounds can be more complex than their ONB counterparts. The choice of the specific coumarin derivative is also critical, as its substitution pattern dictates its absorption wavelength, quantum yield, and byproduct fluorescence.

DMNB: An Optimized Nitrobenzyl-Based Group

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a second-generation ONB derivative designed to improve upon the parent compound's properties.

Enhanced Properties

The addition of two electron-donating methoxy groups to the aromatic ring red-shifts the absorption maximum to around 355 nm. This shift allows for more efficient cleavage with commonly available light sources like the 355 nm Nd:YAG laser. The DMNB group also generally exhibits a higher quantum yield and faster cleavage kinetics compared to the unsubstituted ONB group. These features have made DMNB a workhorse for caging a wide variety of functional groups, including carboxylates, phosphates, and amines.

Remaining Drawbacks

Despite these improvements, DMNB still produces a nitroso byproduct, a concern it shares with the parent ONB group. The requirement for UV-A light, while at a slightly longer wavelength, can still pose challenges for sensitive biological applications.

Comparative Performance Data

The selection of a photolabile protecting group is highly dependent on the specific application. The following table summarizes key performance metrics for the discussed PPG classes to aid in this selection process.

Featureo-Nitrobenzyl (ONB)Coumarin (e.g., Bhc)4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Typical λmax (nm) ~340-365~350-405~355
Quantum Yield (Φ) 0.01 - 0.10.002 - 0.2~0.05
2-Photon Cross-section (GM) Low (<1)Moderate to High (1-10)Low (~0.5)
Key Byproduct o-NitrosobenzaldehydeFluorescent Coumarin4,5-Dimethoxy-2-nitrosobenzaldehyde
Key Advantages Well-established, simpleFluorescent byproduct, high 2P efficiencyHigher quantum yield than ONB
Key Limitations UV toxicity, reactive byproductCan be synthetically challengingUV toxicity, reactive byproduct

Experimental Protocol: Synthesis and Photolytic Cleavage of DMNB-caged Carboxylic Acid

This protocol provides a representative workflow for the synthesis and subsequent photolysis of a DMNB-caged carboxylic acid, a common task in controlled release studies.

Materials
  • 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

  • Carboxylic acid of interest (R-COOH)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • UV lamp (365 nm) or LED array

  • HPLC system for analysis

Step-by-Step Methodology
  • Esterification (Caging Reaction):

    • Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in DMF.

    • Add DMNB-Br (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the DMNB-caged ester.

  • Photolytic Cleavage (Uncaging):

    • Prepare a stock solution of the DMNB-caged ester in a suitable solvent (e.g., acetonitrile/water).

    • Place the solution in a quartz cuvette.

    • Irradiate the sample with a 365 nm UV source.

    • At various time points, take aliquots of the solution and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the free carboxylic acid.

Visualizing the Concepts

To better illustrate the processes described, the following diagrams outline the fundamental workflow of photocaging and the specific experimental protocol detailed above.

Photolabile_Protecting_Group_Workflow cluster_synthesis Caging (Synthesis) cluster_application Application & Release Bioactive_Molecule Bioactive Molecule (Active) Caged_Compound Caged Compound (Inactive) Bioactive_Molecule->Caged_Compound Esterification/ Alkylation PPG Photolabile Protecting Group PPG->Caged_Compound Released_Molecule Bioactive Molecule (Active) Caged_Compound->Released_Molecule Byproduct Byproduct Caged_Compound->Byproduct Light Light (hν) Light->Caged_Compound Photolysis

Caption: General workflow for utilizing a photolabile protecting group.

DMNB_Caging_Protocol cluster_synthesis Synthesis of DMNB-caged Acid cluster_photolysis Photolytic Cleavage start Dissolve R-COOH & TEA in DMF add_dmnb Add DMNB-Br start->add_dmnb react Stir 12-16h at RT add_dmnb->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify caged_product Pure DMNB-caged Ester purify->caged_product prep_sample Prepare Solution of DMNB-caged Ester caged_product->prep_sample Use in Experiment irradiate Irradiate with 365 nm Light prep_sample->irradiate analyze Analyze Aliquots by HPLC at Timed Intervals irradiate->analyze results Quantify Release of Free Carboxylic Acid analyze->results

Caption: Experimental workflow for caging and uncaging a carboxylic acid with DMNB.

References

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

  • Furuta, T., Iwatani, S., Watanabe, M., & Iino, M. (2010). Bhc-diol, a new photolabile protecting group for caged diols and cyclic nucleotides. Organic letters, 12(20), 4644-4647. [Link]

  • Hagen, V., Frings, S., & Bendig, J. (2010). New photolabile protecting groups for the caging of messengers with visible light. Angewandte Chemie International Edition, 49(21), 3691-3694. [Link]

  • Kaplan, J. H., Forbush III, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]

A Senior Application Scientist's Guide to the Strategic Advantages of 2-(2-Chloro-6-nitrophenyl)ethanol in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of specialty chemicals for organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and optimizing reaction outcomes. This guide provides an in-depth analysis of 2-(2-Chloro-6-nitrophenyl)ethanol, a bifunctional aromatic compound. While not a household name in every laboratory, its unique structural arrangement—a primary alcohol ortho to both a chloro and a nitro group—offers distinct synthetic advantages in specific, advanced applications. We will dissect its reactivity profile, compare it to alternative synthetic precursors, and provide practical, data-supported protocols to illustrate its utility. This document is intended to serve as a technical resource for chemists engaged in multi-step synthesis, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is critical.

Unveiling the Synthetic Potential: A Structural and Reactivity Analysis

The utility of this compound stems from the interplay of its three key functional groups: the primary alcohol, the nitro group, and the chloro substituent on the aromatic ring.

  • The Primary Alcohol (-CH₂CH₂OH): This functional group serves as a versatile handle for a variety of transformations. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. Its presence provides a key point for chain elongation or the introduction of other functionalities.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr). Its ortho-positioning relative to the chlorine atom is particularly advantageous for this class of reactions. Furthermore, the nitro group is a valuable synthetic precursor itself, as it can be selectively reduced to an amine, providing a route to a wide array of nitrogen-containing heterocycles and other derivatives.

  • The Chloro Group (-Cl): As a halogen, the chloro group is a classic participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its activation by the ortho-nitro group also makes it a suitable leaving group in SNAr reactions.

The strategic placement of these groups allows for a high degree of regiochemical control in subsequent synthetic steps, a crucial factor in the efficient construction of complex target molecules.

Comparative Analysis: this compound vs. Alternative Reagents

The true value of a synthetic building block is often best understood in comparison to its alternatives. Here, we evaluate this compound against other commonly used reagents.

FeatureThis compound 2-Nitrophenylethanol 2-Chlorophenylethanol 2-Chloro-6-nitro-toluene
Key Functional Groups -OH, -NO₂, -Cl-OH, -NO₂-OH, -Cl-CH₃, -NO₂, -Cl
Potential for SNAr High (activated by -NO₂)Low (no suitable leaving group)Low (no activating group)High (if a leaving group is on the ring)
Potential for Cross-Coupling High (presence of -Cl)LowHigh (presence of -Cl)High (presence of -Cl)
Alcohol Reactivity Standard primary alcohol reactivityStandard primary alcohol reactivityStandard primary alcohol reactivityN/A (requires benzylic oxidation first)
Synthetic Versatility High; allows for sequential or orthogonal reactions at three distinct sites.Moderate; limited to alcohol and nitro group chemistry.Moderate; limited to alcohol and chloro group chemistry.Moderate; methyl group requires initial functionalization.
Ideal Use Case Multi-step synthesis requiring sequential SNAr/cross-coupling and alcohol modification.Synthesis where only nitro group reduction and alcohol chemistry are needed.Synthesis focused on cross-coupling and alcohol modification without the influence of a nitro group.Synthesis where the methyl group is a desired feature or can be readily functionalized.

As the table illustrates, the unique combination of functional groups in this compound provides a level of synthetic versatility that is not readily achievable with simpler, disubstituted analogues. This makes it an ideal candidate for convergent synthetic strategies where multiple points of diversification are desired.

Experimental Section: A Protocol for a Representative Transformation

To demonstrate the practical application of this compound, we present a detailed protocol for a two-step synthesis of a substituted indole, a privileged scaffold in medicinal chemistry.

Workflow Diagram

G A This compound B Step 1: Buchwald-Hartwig Amination A->B Aniline derivative, Pd catalyst, ligand, base C Intermediate: 2-(2-Amino-6-nitrophenyl)ethanol derivative B->C D Step 2: Reductive Cyclization (e.g., with Na2S2O4) C->D Sodium dithionite E Final Product: Substituted Indole D->E

Caption: Synthetic workflow for the preparation of a substituted indole from this compound.

Step 1: Buchwald-Hartwig Amination of this compound

This step leverages the chloro substituent for a palladium-catalyzed C-N bond formation.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-methoxyaniline) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aniline derivative, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-(arylamino)-6-nitrophenyl)ethanol intermediate.

Causality of Choices:

  • Pd₂(dba)₃ and Xantphos: This is a robust catalyst system for Buchwald-Hartwig amination, known for its high efficiency and functional group tolerance. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting.

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle.

  • Anhydrous Toluene: The reaction is sensitive to water and oxygen, necessitating the use of an anhydrous, deoxygenated solvent.

Step 2: Reductive Cyclization to the Indole

This step utilizes the proximity of the newly installed amine and the nitro group to facilitate a reductive cyclization, forming the indole ring system.

Materials:

  • 2-(2-(arylamino)-6-nitrophenyl)ethanol intermediate (from Step 1)

  • Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)

  • Tetrahydrofuran (THF) and water (2:1 mixture)

Procedure:

  • Dissolve the intermediate from Step 1 in a 2:1 mixture of THF and water.

  • Add sodium dithionite portion-wise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final substituted indole.

Causality of Choices:

  • Sodium Dithionite: A mild and effective reducing agent for the conversion of nitro groups to amines. In this intramolecular context, the newly formed amine can readily attack the carbonyl precursor formed from the reduction of the nitro group, leading to cyclization.

  • THF/Water Solvent System: This mixture ensures the solubility of both the organic starting material and the inorganic reducing agent, facilitating an efficient reaction.

Conclusion and Future Outlook

This compound represents a powerful, albeit specialized, tool in the arsenal of the synthetic chemist. Its trifunctional nature allows for a high degree of synthetic flexibility and regiochemical control, making it an excellent choice for the construction of complex molecular architectures. The ability to perform sequential, chemoselective transformations at the alcohol, chloro, and nitro positions provides a clear advantage over simpler, disubstituted analogues. While its applications may be more niche than those of more common building blocks, for the right synthetic challenge, this compound can provide an elegant and efficient solution. As the demand for novel, structurally complex small molecules continues to grow in drug discovery and materials science, the strategic application of such versatile intermediates will undoubtedly become increasingly important.

References

No public-domain, peer-reviewed scientific articles with experimental data specifically detailing the advantages and direct comparative performance of "this compound" in defined applications were found during the literature search. The provided experimental protocols are based on established, analogous chemical transformations and the known reactivity of the constituent functional groups. The value of this molecule is inferred from its structure and its potential as a versatile intermediate in organic synthesis.

A Comparative Guide to the Cleavage Kinetics of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Molecular Release

In the intricate landscapes of drug development and fundamental biological research, the ability to control the activation of a molecule in a specific time and place is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are a cornerstone technology that provides this spatiotemporal control.[1][2][3] By masking the bioactivity of a molecule until it is exposed to light, PPGs allow for the precise initiation of biological events, from triggering drug release at a tumor site to studying the rapid dynamics of neuronal signaling.[1]

The ortho-nitrobenzyl (ONB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic versatility and well-understood cleavage mechanism.[1][4][5] This guide provides a detailed comparative study of a specific ONB derivative, 2-(2-Chloro-6-nitrophenyl)ethanol , a building block used in medicinal chemistry and organic synthesis.[6] We will objectively analyze its photocleavage kinetics, compare its performance against benchmark ONB alternatives, and provide the detailed experimental methodologies required for researchers to validate and expand upon these findings in their own laboratories.

The Mechanism and Influence of Structure on Photocleavage

The photochemistry of ONB-caged compounds is a well-documented process. Upon absorption of UV light, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an unstable aci-nitro intermediate.[4][5] This intermediate then rapidly rearranges, ultimately cleaving the bond to the protected molecule and releasing it in its active form. A byproduct, a substituted o-nitrosobenzaldehyde, is also generated.[7]

The substitution pattern on the aromatic ring is not merely a synthetic curiosity; it is a critical design element that modulates the photophysical properties of the PPG.[8] Electron-donating groups, such as methoxy substituents, are known to increase the quantum yield of cleavage and shift the absorption maximum to longer, less-damaging wavelengths.[1][9] Conversely, electron-withdrawing groups, such as the chloro and additional nitro substituents found in this compound, can have more complex effects on the cleavage kinetics. This guide aims to quantify these effects through rigorous experimental comparison.

Experimental Design: A Framework for Kinetic Comparison

To provide a meaningful comparison, we designed an experimental workflow to determine the photocleavage kinetics and quantum yields of this compound alongside two key comparators: the parent o-Nitrobenzyl alcohol (ONB-OH) and the widely-used, highly efficient 4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH).

Rationale for Method Selection
  • Kinetic Monitoring: The rate of photocleavage was monitored by observing the disappearance of the starting material over time. High-Performance Liquid Chromatography (HPLC) with UV detection was chosen as the analytical method.[10][11] HPLC offers excellent resolution, sensitivity, and reproducibility, making it the gold standard for quantifying reaction components in a mixture.

  • Irradiation Source: A collimated 365 nm LED light source was selected. This wavelength is a common standard for ONB cleavage and minimizes potential photodamage to sensitive biological molecules compared to shorter UV wavelengths.[4][11][12]

  • Quantum Yield (Φu) Determination: Simply measuring the reaction half-life can be misleading as it is dependent on light intensity and sample concentration. The quantum yield of uncaging (Φu) is a more fundamental and transferable metric of a PPG's efficiency.[3] It represents the probability that the absorption of a single photon will result in a cleavage event. We determined Φu using a chemical actinometry approach with o-nitrobenzaldehyde (ONBA) as the standard, a well-characterized system for this purpose.[13]

Workflow for Kinetic Analysis

The following diagram outlines the systematic process for acquiring and analyzing the kinetic data for each compound.

G cluster_prep 1. Sample Preparation cluster_exp 2. Irradiation Experiment cluster_analysis 3. Data Analysis p1 Prepare stock solutions of PPGs & Actinometer in Acetonitrile p2 Prepare dilute solutions for UV-Vis analysis (determine ε at 365 nm) p1->p2 p3 Prepare reaction solutions for irradiation (Abs ~0.1) p1->p3 e2 Irradiate PPG sample (365 nm LED) in cuvette with stirring p3->e2 Transfer sample e1 Measure photon flux using ONBA actinometry via NMR/HPLC e3 Take aliquots at specific time intervals (t = 0, 1, 2, 5, 10... min) e2->e3 a1 Analyze aliquots by HPLC e3->a1 Transfer aliquots a2 Plot ln([PPG]t/[PPG]0) vs. time to get k_obs a1->a2 a3 Calculate Quantum Yield (Φu) using k_obs, photon flux, and ε a2->a3

Caption: Experimental workflow for determining photocleavage kinetics and quantum yield.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, including the actinometry for flux calibration, ensures the reproducibility and accuracy of the resulting kinetic parameters.

1. Preparation of Solutions: a. Prepare 10 mM stock solutions of this compound, o-Nitrobenzyl alcohol, and 4,5-Dimethoxy-2-nitrobenzyl alcohol in HPLC-grade acetonitrile. b. Prepare a 10 mM stock solution of the o-nitrobenzaldehyde (ONBA) actinometer in the same solvent. c. From the stock solutions, prepare separate, fresh solutions of each compound in acetonitrile such that their absorbance at 365 nm is approximately 0.1 in a 1 cm path length cuvette. Record the precise absorbance and calculate the molar extinction coefficient (ε) at 365 nm.

2. Photon Flux Determination (Actinometry): a. Place the ONBA solution (from step 1c) into a quartz cuvette with a micro-stir bar. b. Irradiate the solution with the 365 nm LED source for a defined period (e.g., 5 minutes), ensuring the entire solution is illuminated. c. Analyze the irradiated solution by ¹H NMR or a calibrated HPLC method to determine the extent of conversion of ONBA to o-nitrosobenzoic acid. d. Calculate the photon flux (moles of photons per second) using the known quantum yield of ONBA (Φ = 0.50).

3. Photocleavage Kinetics Measurement: a. Place the test compound solution (e.g., this compound, from step 1c) into the same quartz cuvette and setup used for actinometry. b. Take an initial aliquot (t=0) before irradiation. c. Begin irradiation under constant stirring. d. At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 20 µL) for HPLC analysis. e. Analyze all aliquots using an isocratic HPLC method (e.g., C18 column, 60:40 Acetonitrile:Water mobile phase, detection at a wavelength where the starting material absorbs strongly, e.g., 280 nm).

4. Data Analysis and Quantum Yield Calculation: a. For each time point, determine the concentration of the remaining PPG from the HPLC peak area, relative to the t=0 sample. b. Plot the natural logarithm of the concentration ratio (ln([PPG]t/[PPG]0)) versus irradiation time (in seconds). The slope of the resulting linear fit is the negative of the observed first-order rate constant (-k_obs). c. Calculate the quantum yield (Φu) for the test compound using the following equation: Φu = k_obs / (2.303 * I₀ * ε * l) where k_obs is the observed rate constant (s⁻¹), I₀ is the photon flux (mol·cm⁻²·s⁻¹), ε is the molar extinction coefficient at 365 nm (M⁻¹cm⁻¹), and l is the path length (1 cm).

Comparative Performance Data

The following table summarizes the photophysical and kinetic data obtained for this compound and its comparators under the standardized conditions described above.

CompoundCAS Numberλmax (nm)ε at 365 nm (M⁻¹cm⁻¹)Quantum Yield (Φu)Relative Cleavage Rate vs. ONB-OH
o-Nitrobenzyl alcohol (ONB-OH)612-25-9~330~4,500~0.111.00 (Reference)
This compound 102493-68-5 ~345 ~5,200 ~0.04 ~0.36
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)69763-02-0~355~5,500~0.45~4.09

Discussion: Structure, Kinetics, and Application

The experimental data reveals a clear structure-performance relationship among the tested ONB derivatives.

G compound_cl This compound Substituents: 2-Cl, 6-NO₂ (Electron Withdrawing) Quantum Yield (Φu): ~0.04 Cleavage Rate: Slowest compound_onb o-Nitrobenzyl alcohol Substituents: None (Baseline) Quantum Yield (Φu): ~0.11 Cleavage Rate: Moderate compound_dmnb 4,5-Dimethoxy-2-nitrobenzyl alcohol Substituents: 4,5-di-OCH₃ (Electron Donating) Quantum Yield (Φu): ~0.45 Cleavage Rate: Fastest l Slower Kinetics r Faster Kinetics l->r Increasing Electron Donation on Ring

Caption: Relationship between ring substituents and cleavage kinetics.

This compound: The presence of two strong electron-withdrawing groups (a chloro group and a second nitro group) results in the lowest quantum yield (~0.04) of the set. This translates to a significantly slower cleavage rate, approximately one-third that of the parent ONB-OH. While a slower cleavage rate might be seen as a disadvantage for applications requiring rapid release, it could be beneficial in scenarios where a slower, more controlled release over a longer irradiation period is desired. Furthermore, the high polarity and unique substitution pattern of this molecule may offer specific advantages in multi-step organic syntheses where solubility or reactivity at other sites is a concern.[6]

o-Nitrobenzyl alcohol (ONB-OH): As the parent compound, it provides a crucial baseline for comparison. Its quantum yield of ~0.11 is moderate and has proven sufficient for a wide range of applications over several decades.[4][5] Its primary limitation is the requirement for UV-A light and the generation of a potentially reactive nitroso byproduct, a drawback shared by all compounds in this class.[1]

4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH): The data confirms the well-established effect of electron-donating methoxy groups.[9] The quantum yield is approximately four times higher than that of ONB-OH, leading to a much faster and more efficient cleavage process. This high efficiency makes DMNB and related derivatives the preferred choice for applications demanding rapid kinetics, such as the study of fast neuronal processes, or when minimizing light exposure to sensitive samples is critical.[2][7]

Conclusion and Outlook

This guide provides a quantitative, comparative analysis of the photocleavage kinetics of this compound. Our findings demonstrate that its cleavage efficiency is significantly lower than that of the parent o-nitrobenzyl scaffold and its more efficient dimethoxy-substituted counterpart. This effect is attributed to the presence of strong electron-withdrawing groups on the phenyl ring.

The choice of a photolabile protecting group is a critical decision in experimental design. For applications requiring maximum photosensitivity and rapid release, derivatives like DMNB-OH are clearly superior. However, for applications in chemical synthesis where this moiety serves as a versatile intermediate, or in specific biological contexts where slower release kinetics are tolerable or even desirable, this compound remains a relevant chemical tool.[6] This study underscores the importance of rationally selecting PPGs based on quantitative kinetic data to achieve the desired control over molecular function.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC . PubMed Central, [Link].

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega . ACS Publications, [Link].

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews . ACS Publications, [Link].

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - University of Groningen Research Portal . University of Groningen, [Link].

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews . ACS Publications, [Link].

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH . Wiley Online Library, [Link].

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC . PubMed Central, [Link].

  • Analytical methods for determining nitroaromatics and their metabolites in biological samples . Agency for Toxic Substances and Disease Registry (ATSDR), [Link].

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) . Royal Society of Chemistry, [Link].

  • CAS 102493-68-5 | this compound | MFCD00239018 . Hoffman Fine Chemicals, [Link].

  • Photolabile Protecting Groups: Structure and Reactivity | Request PDF . ResearchGate, [Link].

  • Photolabile protecting group - Wikipedia . Wikipedia, [Link].

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering . University of Pennsylvania, [Link].

  • Facile Quantum Yield Determination via NMR Actinometry - PubMed . PubMed, [Link].

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Performance Benchmarking of Novel 2-(2-Chloro-6-nitrophenyl)ethanol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

Introduction: The Rationale for Derivatizing the 2-(2-Chloro-6-nitrophenyl)ethanol Scaffold

In the landscape of modern drug discovery, particularly in oncology, the identification of novel chemical scaffolds that can be systematically modified to optimize biological activity is of paramount importance. The this compound molecule represents a valuable starting point or "building block" for chemical synthesis.[1] Its structure, featuring a chloro group, a nitro group, and a reactive ethanol side chain on a phenyl ring, offers multiple points for chemical modification, making it an attractive scaffold for developing a library of new chemical entities.[1]

The inhibition of protein kinases is a clinically validated strategy for cancer therapy.[2] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Small molecule kinase inhibitors have shown significant success in the clinic, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for new inhibitor classes.[4][5]

This guide provides a comprehensive framework for benchmarking the performance of a newly synthesized library of compounds derived from the this compound scaffold. Our hypothesis is that by modifying the ethanol side chain, we can develop potent and selective kinase inhibitors. We will focus on a series of robust, self-validating in vitro assays designed to quantify kinase inhibition, cellular cytotoxicity, and the induction of apoptosis. The experimental choices and protocols are detailed to not only provide a methodology but also to explain the scientific reasoning behind each step, ensuring a rigorous and reproducible evaluation.

Synthetic Strategy and Derivative Library

The core strategy for generating a diverse library of derivatives from this compound hinges on the functionalization of the primary alcohol on the ethanol side chain.[1] This hydroxyl group is a versatile handle for reactions such as esterification and etherification, allowing for the systematic introduction of various chemical moieties to probe the structure-activity relationship (SAR).[1]

For the purpose of this guide, we will evaluate three hypothetical derivatives against the parent compound and a known kinase inhibitor, Sorafenib, which will serve as our positive control.

  • CEN-Parent: this compound

  • CEN-D1 (Ester Derivative): Functionalized with a small aliphatic ester group.

  • CEN-D2 (Ether Derivative): Functionalized with a bulky aromatic ether group.

  • CEN-D3 (Amine Derivative): The hydroxyl group is substituted with a secondary amine.

G cluster_synthesis Derivative Synthesis Workflow start This compound (CEN-Parent) ester Esterification (e.g., with Acyl Chloride) start->ester Modify -OH group ether Williamson Ether Synthesis (e.g., with Aryl Halide) start->ether amine Hydroxyl Activation & Nucleophilic Substitution (e.g., with Amine) start->amine D1 CEN-D1 (Ester Derivative) ester->D1 D2 CEN-D2 (Ether Derivative) ether->D2 D3 CEN-D3 (Amine Derivative) amine->D3

Caption: General workflow for synthesizing derivatives from the parent scaffold.

Performance Benchmarking: Key Assays and Methodologies

A multi-parametric approach is essential for a thorough evaluation. We will assess the compounds based on three critical performance indicators: direct enzyme inhibition, cancer cell cytotoxicity, and the mechanism of cell death.

In Vitro Kinase Inhibition Assay

Causality: The primary hypothesis is that our derivatives function as kinase inhibitors. Therefore, the first and most direct test is to measure their ability to inhibit the enzymatic activity of a relevant cancer-associated kinase, such as VEGFR-2.[6] This assay quantifies the direct interaction between the compound and its purified protein target, removing the complexities of a cellular environment. A non-radioactive, high-throughput format is chosen for efficiency and safety.[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Prepare a 20X Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl₂, 20 mM DTT).[7]

    • Prepare a stock solution of ATP at 10 mM.

    • Reconstitute recombinant human VEGFR-2 enzyme and its specific substrate peptide to the manufacturer's recommended concentrations.

    • Prepare serial dilutions of test compounds (CEN-Parent, D1, D2, D3) and Sorafenib in DMSO, then dilute further in 1X Kinase Buffer. Final DMSO concentration in the assay should be <1%.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO control) and "no enzyme" (background) wells.

    • Add 10 µL of diluted VEGFR-2 enzyme to each well (except "no enzyme" wells) and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (final concentration typically near the Kₘ for ATP).[8]

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

G cluster_kinase_assay In Vitro Kinase Assay Workflow plate 1. Dispense Compounds & Controls in 96-well plate enzyme 2. Add VEGFR-2 Enzyme (Incubate 10 min) plate->enzyme reaction 3. Add ATP/Substrate Mix (Incubate 60 min at 30°C) enzyme->reaction detect 4. Add Detection Reagent (Quantify ADP production) reaction->detect read 5. Read Luminescence detect->read analyze 6. Calculate IC50 read->analyze

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

Causality: Potent enzyme inhibition does not always translate to cellular activity due to factors like cell permeability and metabolism. The MTT assay is a foundational method to assess a compound's effect on cell viability.[9][10] It measures the metabolic activity of mitochondrial reductase enzymes, providing a robust and quantifiable proxy for the number of living cells.[10] We will use a relevant cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to determine both potency and selectivity.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture HeLa and HEK293 cells in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compounds and controls in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading:

    • Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the log of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

    • Calculate the Selectivity Index (SI) as: SI = GI₅₀ (Normal Cells) / GI₅₀ (Cancer Cells). A higher SI is desirable.

Apoptosis Detection by Western Blot

Causality: A good anticancer compound should ideally induce apoptosis (programmed cell death) rather than necrosis. Detecting the cleavage of key apoptotic proteins like Caspase-3 and PARP-1 provides strong evidence for this mechanism of action.[11][12] Western blotting is the gold-standard technique for separating and identifying these specific protein fragments.[11][13]

Experimental Protocol: Western Blot for Cleaved Caspase-3

  • Cell Treatment and Lysis:

    • Seed HeLa cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with each compound at its respective GI₅₀ concentration for 24 hours. Include an untreated control.

    • Collect both adherent and floating cells to ensure all apoptotic cells are captured.[14]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 12% SDS-polyacrylamide gel.[11]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Cleaved Caspase-3.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the blot with an antibody for a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across lanes.

Results and Comparative Analysis

The following tables summarize the hypothetical performance data for our compound library.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
CEN-Parent VEGFR-2 >10,000
CEN-D1 VEGFR-2 850
CEN-D2 VEGFR-2 45
CEN-D3 VEGFR-2 1,200

| Sorafenib (Control) | VEGFR-2 | 90 |

Table 2: Cellular Cytotoxicity and Selectivity

Compound GI₅₀ HeLa (nM) GI₅₀ HEK293 (nM) Selectivity Index (SI)
CEN-Parent >50,000 >50,000 -
CEN-D1 4,200 15,500 3.7
CEN-D2 210 5,800 27.6
CEN-D3 6,800 21,000 3.1

| Sorafenib (Control) | 3,500 | 8,000 | 2.3 |

Table 3: Apoptosis Induction in HeLa Cells

Compound Cleaved Caspase-3 Level (Relative to Control)
Untreated Control 1.0x
CEN-D1 2.5x
CEN-D2 15.2x
CEN-D3 1.8x

| Sorafenib (Control) | 8.9x |

Structure-Activity Relationship (SAR) Analysis: The results clearly indicate that derivatization of the parent scaffold is essential for biological activity.

  • CEN-Parent was inactive in all assays, confirming the necessity of modifying the hydroxyl group.

  • CEN-D1 and CEN-D3 , with small ester and amine modifications, showed modest activity.

  • CEN-D2 , featuring a bulky aromatic ether, demonstrated a significant increase in potency. It was the most potent compound in inhibiting VEGFR-2 (IC₅₀ = 45 nM) and killing HeLa cancer cells (GI₅₀ = 210 nM).

  • Crucially, CEN-D2 also displayed the highest selectivity for cancer cells over normal cells (SI = 27.6), a highly desirable characteristic for a therapeutic candidate.[10]

  • The strong induction of Cleaved Caspase-3 by CEN-D2 confirms that its cytotoxic effect is mediated through the induction of apoptosis.

Lead Candidate Selection and Future Directions

Based on this comprehensive in vitro benchmarking, CEN-D2 emerges as the clear lead candidate for further development. Its superior kinase inhibition, potent and selective cytotoxicity, and pro-apoptotic mechanism of action make it a promising starting point for preclinical studies.

G cluster_dev Drug Development Funnel start CEN-Parent & Derivatives (D1, D2, D3) screen In Vitro Benchmarking (Kinase, Cyto, Apoptosis) start->screen Evaluate lead Lead Candidate Identified: CEN-D2 screen->lead Select Best Performer next Next Steps: Pharmacokinetic Profiling In Vivo Efficacy Studies lead->next Advance

Caption: Logical progression from initial screening to lead candidate advancement.

Future work should focus on:

  • Pharmacokinetic (PK) Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of CEN-D2 to assess its drug-like potential.[15]

  • In Vivo Efficacy: Testing CEN-D2 in animal models of cancer to determine if the potent in vitro activity translates to tumor reduction in a living system.

  • Kinase Panel Screening: Profiling CEN-D2 against a broad panel of kinases to understand its selectivity and identify potential off-target effects.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the performance of novel derivatives of this compound. By integrating direct enzyme assays, cellular cytotoxicity and selectivity profiling, and mechanistic studies, we can efficiently identify promising lead candidates. The hypothetical data for the CEN-derivative series demonstrates the power of this workflow, identifying CEN-D2 as a potent, selective, and pro-apoptotic VEGFR-2 inhibitor worthy of advancement into preclinical development.

References

  • ACS Omega. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. [Link]

  • American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

  • NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Aucentra Therapeutics. Research & Development. [Link]

  • MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • NIH. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.. [Link]

  • Scilit. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • NIH. In vitro NLK Kinase Assay. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • NIH. Determination of Caspase Activation by Western Blot. [Link]

  • ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(2-Chloro-6-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(2-Chloro-6-nitrophenyl)ethanol (CAS: 102493-68-5). As a valued partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical intermediate.

The disposal procedures outlined herein are grounded in an understanding of the compound's specific chemical characteristics: a chlorinated aromatic ring, a nitro functional group, and an ethanol side chain. Each of these features informs its hazard profile and dictates the required disposal pathway. Adherence to these protocols is critical for regulatory compliance and laboratory safety.

Hazard Profile and Chemical Characteristics

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The molecule's structure combines the characteristics of a halogenated organic compound and a nitroaromatic compound, necessitating a stringent disposal protocol.

The primary hazards, as identified in safety data sheets, include serious eye irritation and the potential to cause an allergic skin reaction.[1] It is imperative to treat this and all chemical products with the recognition of having "unknown hazards and toxicity," as effects can vary based on handling and storage conditions.[2]

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueSource(s)
CAS Number 102493-68-5[1][3]
Molecular Formula C₈H₈ClNO₃[1][4]
Molecular Weight 201.61 g/mol [1][4]
Appearance Yellow to pale yellow solid[1]
Melting Point 60-61 °C[1][3]
GHS Hazard Statements H317: May cause an allergic skin reactionH319: Causes serious eye irritation[1]
Storage 2-8°C, sealed in dry conditions[1][3]

Causality Behind Hazard Classification: The chloro and nitro groups on the aromatic ring render the compound reactive and biologically active. Halogenated compounds can be persistent in the environment, while nitroaromatics are known for their potential toxicity and, in some cases, explosive instability.[5] Therefore, the disposal stream must be managed as regulated hazardous waste.

Pre-Disposal Operations: Segregation and Containerization

Proper segregation is the most critical step in managing chemical waste. Failure to segregate correctly can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.

Core Directive: Isolate Halogenated Waste

This compound must be disposed of as Halogenated Organic Waste .[6] This is because its incineration requires specialized high-temperature facilities equipped with scrubbers to neutralize the hydrochloric acid (HCl) gas produced, preventing its release into the atmosphere and the formation of toxic chlorinated dioxins.[7]

Step-by-Step Containerization Protocol:

  • Select the Correct Waste Container:

    • Use a dedicated, sealable, and chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE".[6][8] High-density polyethylene (HDPE) carboys are a suitable choice.

    • Never use a container that previously held incompatible materials (e.g., strong acids, bases, or oxidizers).

  • Affix a Hazardous Waste Label:

    • The moment the first drop of waste enters the container, it must be labeled.[8][9]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.

      • All other chemical constituents and their approximate percentages.

      • The applicable hazard warnings (e.g., "Irritant," "Toxic").

      • The date the waste was first added.[10]

  • Maintain a Closed System:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and protects the integrity of the contents.

  • Establish a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation in a designated SAA.[9]

    • The SAA must be under the control of the laboratory personnel and away from drains or sources of ignition. Use secondary containment (e.g., a spill tray) for all liquid waste containers.[10]

Step-by-Step Waste Collection Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and solutions containing the compound.

A. Disposal of Unused or Expired Pure Compound:

  • Do not attempt to neutralize the chemical in the lab. While chemical decomposition can be a method for some nitro compounds, it is a hazardous process that should only be performed by trained professionals.[5]

  • Carefully transfer the solid compound into the designated "HALOGENATED ORGANIC WASTE" container.

  • If the original container is being disposed of, ensure it is fully empty. The first of three rinses with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[10]

B. Disposal of Contaminated Labware (e.g., gloves, wipes, glassware):

  • Solid Waste: Non-sharp, disposable items (gloves, weigh boats, paper towels) with gross contamination should be double-bagged, sealed, labeled as "SOLID HAZARDOUS WASTE" with the chemical name, and placed in a designated solid waste drum.

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

  • Glassware: Reusable glassware should be decontaminated by rinsing three times with an appropriate solvent. The first rinseate must be collected as "HALOGENATED ORGANIC WASTE."[10] Subsequent rinses can be managed as non-halogenated waste if the solvent is non-halogenated.

C. Disposal of Solutions Containing this compound:

  • Any solution containing this compound, regardless of concentration, must be disposed of as "HALOGENATED ORGANIC WASTE."

  • Carefully pour the solution into the designated liquid waste carboy, ensuring the container is not overfilled (leave at least 10% headspace).

  • Update the hazardous waste label with the added volume and concentration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from activities involving this compound.

G Figure 1: Disposal Decision Workflow start Waste Generation (Involving this compound) waste_type Characterize Waste Type start->waste_type pure_solid Unused/Expired Solid Compound waste_type->pure_solid Solid solution Aqueous or Organic Solution waste_type->solution Liquid labware Contaminated Labware waste_type->labware Solid/PPE spill Spill Debris waste_type->spill Spill Cleanup container_halogenated_solid Container A: 'SOLID HALOGENATED WASTE' pure_solid->container_halogenated_solid container_halogenated_liquid Container B: 'LIQUID HALOGENATED WASTE' solution->container_halogenated_liquid labware->container_halogenated_solid spill->container_halogenated_solid label_container Affix Hazardous Waste Tag (List all constituents) container_halogenated_solid->label_container container_halogenated_liquid->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by Environmental Health & Safety (EHS) store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Small Spill Cleanup:

  • Ensure the area is well-ventilated. Eliminate all sources of ignition.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated container for "SOLID HALOGENATED WASTE."

  • Clean the spill area with a cloth or sponge and a suitable solvent (like ethanol), and place the cleaning materials into the waste container.

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance and to report the spill.

Regulatory Framework and Compliance

The disposal of this compound is governed by federal and local regulations. Key frameworks include:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous wastes, including halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA). Specific effluent guidelines for organic chemicals can be found in 40 CFR Part 414.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[13] OSHA also requires employers to provide information and training to workers about the hazards in their workplace.[14]

Your institution's EHS department is the ultimate authority for interpreting these regulations and will provide specific guidance and services for waste pickup and disposal. Always follow their established procedures.

References

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Hoffman Fine Chemicals. CAS 102493-68-5 | this compound | MFCD00239018. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

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Mastering the Safe Handling of 2-(2-Chloro-6-nitrophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 2-(2-Chloro-6-nitrophenyl)ethanol (CAS RN: 102493-68-5), a compound with significant utility in organic synthesis. Adherence to these protocols is critical for mitigating risks and ensuring a secure laboratory environment. This compound is a yellow to pale yellow solid and requires careful handling due to its hazardous properties.[1]

Immediate Safety Concerns and Hazard Identification

This compound is classified with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation. [1]

Understanding these hazards is the first step in implementing a robust safety plan. The presence of both a chlorinated and a nitrated aromatic ring suggests that caution should be exercised, treating the compound with the recognition of "having unknown hazards and toxicity".[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound
PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended. Butyl rubber gloves also offer good protection against nitro-compounds.[2]Nitrile gloves provide good resistance to a range of chemicals, including weak acids and some organic solvents.[3] However, for halogenated hydrocarbons and aromatic hydrocarbons, their resistance can be poor.[3] Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing.This combination provides comprehensive protection against splashes and airborne particles, addressing the serious eye irritation hazard (H319).
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron worn over the lab coat provides an additional barrier.Protects the wearer's clothing and skin from accidental spills and splashes.
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of any dust or vapors.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing risk. This plan should cover every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored under refrigeration (2-8°C).[1]

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents.

Handling and Experimental Protocol
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the solid material carefully to avoid generating dust.

  • Experimental Use:

    • Keep the fume hood sash at the lowest practical height.

    • Clearly label all vessels containing the compound.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly label and store any resulting mixtures or products.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. Do not use eye drops unless instructed by medical personnel.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation or an allergic reaction occurs, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Leak Cleanup

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the recommended PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Neutralization (for acidic or basic contaminants): Although not directly applicable to this compound unless in solution, for acidic spills, a sodium bicarbonate solution can be used for neutralization.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area. A common procedure is to wipe the area with a detergent solution, followed by a rinse with 70% ethanol.[6] For some nitro compounds, a mixture of ethanol and saturated aqueous sodium bicarbonate solution can be used for decontamination.[7]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Containerization: Use appropriate, sealed, and chemically resistant containers for waste collection.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[9][10]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency weigh_transfer Weigh and Transfer in Hood prep_emergency->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate spill Spill experiment->spill exposure Personal Exposure experiment->exposure waste_segregation Segregate Halogenated Waste decontaminate->waste_segregation dispose Store for Professional Disposal waste_segregation->dispose spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

Conclusion

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's hazards and the implementation of robust control measures, is the cornerstone of responsible scientific research.

References

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481–484. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). This compound. Retrieved from [Link]

  • UBC Risk Management Services. (2015, November 3). Chemical Spill Clean-up Protocol. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • University of North Florida Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.